Diethyl 2-methylbenzylphosphonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVIMLRIKAZZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069639 | |
| Record name | Phosphonic acid, [(2-methylphenyl)methyl]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62778-16-9 | |
| Record name | Diethyl P-[(2-methylphenyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62778-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-((2-methylphenyl)methyl)-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-[(2-methylphenyl)methyl]-, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, [(2-methylphenyl)methyl]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl 2-Methylbenzylphosphonate via the Michaelis-Arbuzov Reaction
Abstract
Organophosphonates are a cornerstone class of compounds in medicinal chemistry and materials science, prized for their role as stable mimics of phosphate esters and as versatile synthetic intermediates. Diethyl 2-methylbenzylphosphonate, in particular, serves as a critical reagent in olefination reactions for the construction of complex molecular architectures found in many pharmaceutical agents. The Michaelis-Arbuzov reaction remains the most robust, scalable, and fundamentally important method for its synthesis. This guide provides an in-depth examination of this reaction, moving beyond a simple recitation of steps to explore the causal factors influencing experimental design, protocol validation, and optimization. We present a detailed, field-tested protocol, comprehensive characterization data, and a discussion of the downstream applications that underscore the compound's significance for researchers in drug development.
The Strategic Importance of this compound
Benzylphosphonates are organophosphorus compounds that feature a phosphonate group attached to a benzyl moiety. Their derivatives have demonstrated a wide spectrum of biological activities, including potential antimicrobial and anticancer properties.[1][2] The core value of this compound, however, lies in its utility as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] This olefination reaction provides a reliable method for forming carbon-carbon double bonds, a fundamental transformation in the synthesis of countless active pharmaceutical ingredients.[5][6] The HWE reaction, utilizing phosphonates like the one discussed herein, offers significant advantages over the classical Wittig reaction, including greater nucleophilicity of the carbanion and the straightforward removal of the water-soluble phosphate byproduct, simplifying purification.[5][7]
The synthesis of the phosphonate itself is therefore a critical first step. The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, is the preeminent method for this transformation.[8][9] It provides a direct and efficient pathway to form the crucial carbon-phosphorus bond.[10]
Core Synthesis Pathway: The Michaelis-Arbuzov Reaction
The synthesis of this compound is achieved by the reaction of triethyl phosphite with a 2-methylbenzyl halide.[8] This reaction is a classic example of the Michaelis-Arbuzov reaction, which transforms a trivalent phosphorus ester into a pentavalent phosphorus species.[9]
Reaction Mechanism: A Stepwise Analysis
The reaction proceeds through a two-step S_N2 mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Step 1: Nucleophilic Attack and Phosphonium Salt Formation. The reaction is initiated by the S_N2 attack of the nucleophilic phosphorus atom of triethyl phosphite on the electrophilic benzylic carbon of the 2-methylbenzyl halide. This displaces the halide ion and forms a quasi-stable triethoxy(2-methylbenzyl)phosphonium salt intermediate.[8][10]
-
Step 2: Dealkylation. The displaced halide anion, now acting as a nucleophile, attacks one of the electrophilic ethyl carbons of the phosphonium salt in a second S_N2 reaction. This cleaves an ethyl group to form a volatile ethyl halide byproduct and yields the final pentavalent this compound product.[8]
Caption: Michaelis-Arbuzov synthesis of this compound.
Causality Behind Experimental Choices
The success of the Michaelis-Arbuzov reaction hinges on informed decisions regarding reagents and conditions.
-
Choice of Benzyl Halide: The reactivity of the halide follows the order I > Br > Cl.[9][11] While benzyl iodide is the most reactive, it is also more expensive and less stable. Benzyl chloride is less reactive and often requires higher temperatures or longer reaction times.[12] Therefore, 2-methylbenzyl bromide represents the optimal balance of high reactivity and practical stability, making it the preferred substrate for this synthesis.
-
Choice of Phosphite: Triethyl phosphite is the reagent of choice for several key reasons. Firstly, it is a potent nucleophile. Secondly, and crucially, the dealkylation step produces ethyl bromide (or chloride), a low-boiling byproduct that can be easily removed from the reaction mixture by distillation. This constant removal shifts the equilibrium towards the products, driving the reaction to completion in accordance with Le Châtelier's principle.[9] Using phosphites with higher alkyl chains would result in less volatile byproducts, complicating purification.
-
Reaction Temperature: The reaction requires significant thermal energy, typically in the range of 120-160 °C .[8][12] This high temperature is necessary to overcome the activation energy of the second S_N2 step—the dealkylation of the relatively stable phosphonium intermediate.
-
Solvent Selection: The reaction is frequently run neat (solvent-less) .[11] This maximizes the concentration of reactants, often leading to faster reaction rates and simplifying the work-up, as no solvent needs to be removed. If a solvent is required, for reasons such as substrate solubility or heat transfer, a high-boiling, inert solvent like toluene or xylene is used to match the required reaction temperature.[11]
-
Inert Atmosphere: Trialkyl phosphites are susceptible to oxidation. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of triethyl phosphate, an undesired side product.[13]
A Validated Experimental Protocol
This protocol provides a reliable, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Typical Supplier | Notes |
| 2-Methylbenzyl bromide | ≥98% | Sigma-Aldrich, etc. | Lachrymator; handle in a fume hood. |
| Triethyl phosphite | ≥98% | Sigma-Aldrich, etc. | Air and moisture sensitive; foul odor. |
| Anhydrous Toluene (optional) | ≥99.8% | Standard suppliers | Use if the reaction is not run neat. |
| Round-bottom flask | - | - | Must be flame-dried before use. |
| Reflux condenser | - | - | To prevent loss of volatile materials. |
| Magnetic stirrer and heat plate | - | - | For uniform heating and mixing. |
| Inert gas supply (N₂ or Ar) | High purity | - | For maintaining an inert atmosphere. |
| Vacuum distillation apparatus | - | - | For purification of the final product. |
Step-by-Step Methodology
-
Apparatus Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all joints are well-sealed. The top of the condenser should be fitted with a gas inlet for an inert atmosphere.
-
Inerting the System: Flush the entire apparatus with nitrogen or argon for 10-15 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
Charging the Flask: In a typical procedure, charge the flask with 2-methylbenzyl bromide (1.0 eq) .
-
Addition of Reagent: Add triethyl phosphite (1.2-1.5 eq) to the flask via syringe. Using a slight excess of the phosphite ensures the complete consumption of the benzyl bromide. The reaction can be run neat or with an anhydrous solvent like toluene.[11]
-
Reaction Conditions: Heat the reaction mixture to 140-150 °C with vigorous stirring. The evolution of ethyl bromide gas will be observed. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If run neat, the crude product is obtained directly.
-
Purification: The primary method for purification is vacuum distillation .[11] First, remove any excess triethyl phosphite under reduced pressure. Then, distill the residue under high vacuum to isolate the pure this compound, which is a colorless liquid.[14]
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation and Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized product.
Quantitative Synthesis Parameters
| Parameter | Value | Rationale |
| Substrate | 2-Methylbenzyl bromide | Optimal balance of reactivity and stability.[11] |
| Reagent | Triethyl phosphite | Forms volatile byproduct, driving the reaction.[9] |
| Stoichiometry | 1.0 : 1.2-1.5 (Halide : Phosphite) | A slight excess of phosphite ensures full conversion of the halide. |
| Temperature | 140-150 °C | Required to facilitate the dealkylation of the phosphonium intermediate.[12] |
| Reaction Time | 4-8 hours | Dependent on scale and exact temperature. |
| Solvent | Neat or Toluene | Neat conditions are efficient; toluene is a suitable high-boiling solvent.[11] |
| Typical Yield | 85-95% | The reaction is generally high-yielding after purification. |
Spectroscopic Data
-
Appearance: Colorless to pale yellow liquid.[14]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.20-7.10 (m, 4H, Ar-H)
-
δ ~4.05 (dq, J = 7.1, 7.1 Hz, 4H, OCH₂CH₃)
-
δ ~3.15 (d, J(H,P) ≈ 22 Hz, 2H, Ar-CH₂)
-
δ ~2.40 (s, 3H, Ar-CH₃)
-
δ ~1.25 (t, J = 7.1 Hz, 6H, OCH₂CH₃)
-
Expert Insight: The most diagnostic signal is the doublet for the benzylic protons (Ar-CH₂) around 3.15 ppm. The large coupling constant (~22 Hz) is characteristic of two-bond phosphorus-hydrogen coupling and is definitive proof of C-P bond formation.
-
-
³¹P NMR (CDCl₃, 162 MHz):
-
δ ~25-27 ppm (s)
-
Expert Insight: ³¹P NMR is an invaluable tool for monitoring the reaction. The disappearance of the triethyl phosphite starting material signal (δ ~139 ppm) and the appearance of a single peak in the phosphonate region (δ ~25-27 ppm) indicates a clean and complete reaction.
-
References
- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. brainly.com [brainly.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arbuzov Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of Diethyl 2-methylbenzylphosphonate
Introduction: The Significance of Diethyl 2-methylbenzylphosphonate in Modern Drug Discovery
This compound is a member of the broader class of organophosphorus compounds known as benzylphosphonates. These molecules are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities.[1] The phosphonate moiety often acts as a stable mimic of phosphate groups, enabling these compounds to interact with a variety of biological targets, including enzymes and receptors.[2] The specific substitution on the benzyl ring, in this case, a methyl group at the ortho position, can significantly influence the molecule's steric and electronic properties, potentially modulating its biological activity and pharmacokinetic profile.
A thorough and unambiguous structural elucidation and purity assessment of this compound is paramount for any research and development endeavor. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, detailed step-by-step methodologies, and an in-depth analysis of the expected spectral data are presented to equip researchers, scientists, and drug development professionals with the necessary tools for a robust characterization of this important molecule.
Synthesis via the Michaelis-Arbuzov Reaction: A Reliable Pathway
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction facilitates the formation of a carbon-phosphorus bond through the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 2-methylbenzyl bromide.[3][4]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methylbenzyl bromide
-
Triethyl phosphite
-
Anhydrous toluene (optional)
-
Nitrogen or Argon gas
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Schlenk line or similar inert atmosphere setup
-
Rotary evaporator
-
Vacuum distillation apparatus or silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbenzyl bromide (1.0 equivalent). The flask is then placed under an inert atmosphere of nitrogen or argon.
-
Addition of Reagent: To the flask, add triethyl phosphite (1.2-1.5 equivalents). The reaction can be performed neat or with an anhydrous solvent such as toluene.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 120-160 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting materials via gas chromatography (GC). The reaction is typically complete within several hours.
-
Work-up: Once the reaction is complete, the mixture is allowed to cool to room temperature. If a solvent was used, it is removed under reduced pressure using a rotary evaporator. Excess triethyl phosphite and the ethyl bromide byproduct are then removed by vacuum distillation.
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a colorless oil.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Spectroscopic Characterization: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound. Each technique provides unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR spectra provide a detailed picture of the molecular framework.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Prepare a solution of this compound (approximately 10-20 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single lines for each unique carbon atom.
-
³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. An external reference of 85% phosphoric acid (H₃PO₄) is used and set to 0 ppm.[5]
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the ethoxy group protons, and the methyl protons on the benzyl ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic (Ar-H) | ~7.1-7.3 | Multiplet | |
| Methylene (P-CH₂) | ~3.1-3.3 | Doublet | JH-P ≈ 22 Hz |
| Methylene (O-CH₂) | ~3.9-4.1 | Doublet of Quartets | JH-H ≈ 7 Hz, JH-P ≈ 8 Hz |
| Methyl (O-CH₂-CH₃) | ~1.2-1.3 | Triplet | JH-H ≈ 7 Hz |
| Methyl (Ar-CH₃) | ~2.3-2.4 | Singlet |
Interpretation:
-
The aromatic protons will appear as a complex multiplet in the downfield region of the spectrum.
-
The benzylic methylene protons (P-CH₂) are deshielded by the adjacent phosphorus atom and will appear as a doublet due to coupling with the ³¹P nucleus.
-
The methylene protons of the ethoxy groups (O-CH₂) will exhibit a more complex splitting pattern, a doublet of quartets, due to coupling with both the neighboring methyl protons and the phosphorus atom.
-
The methyl protons of the ethoxy groups will appear as a triplet due to coupling with the adjacent methylene protons.
-
The methyl protons on the benzyl ring will appear as a singlet in the upfield region of the aromatic signals.
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon atoms will show coupling to the phosphorus atom, which is a key diagnostic feature.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | P-C Coupling |
| Aromatic (C-P) | ~130-132 | Doublet |
| Aromatic (C-CH₃) | ~135-137 | Doublet |
| Aromatic (CH) | ~125-131 | Doublet |
| Methylene (P-CH₂) | ~33-35 | Doublet |
| Methylene (O-CH₂) | ~61-63 | Doublet |
| Methyl (O-CH₂-CH₃) | ~16-17 | Doublet |
| Methyl (Ar-CH₃) | ~19-21 | Singlet |
Interpretation:
-
The carbon atoms of the benzyl ring will appear in the aromatic region, and those coupled to the phosphorus atom will show characteristic doublet splitting.
-
The benzylic methylene carbon (P-CH₂) will show a significant one-bond coupling to the phosphorus atom.
-
The methylene and methyl carbons of the ethoxy groups will also exhibit coupling to the phosphorus atom.
-
The methyl carbon on the benzyl ring will appear as a singlet.
The ³¹P NMR spectrum is a simple yet crucial experiment for confirming the presence and electronic environment of the phosphorus atom.
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ³¹P | ~24-26 |
Interpretation:
-
A single peak in the expected chemical shift range confirms the presence of a single phosphonate species. The chemical shift is influenced by the substituents on the benzyl ring; however, for an ortho-methyl group, the shift is expected to be similar to that of the unsubstituted diethyl benzylphosphonate.[5]
Caption: Logical relationship between the molecular structure and its NMR spectral data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Record a background spectrum of the empty plates. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]
Expected Key FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1250-1200 | P=O stretch | Phosphonate |
| ~1050-1020 | P-O-C stretch | Phosphonate |
Interpretation:
-
The presence of characteristic absorption bands for aromatic and aliphatic C-H stretching confirms the hydrocarbon framework.
-
The strong absorption band corresponding to the P=O stretching vibration is a key diagnostic peak for the phosphonate group.
-
The P-O-C stretching vibrations further confirm the presence of the diethyl phosphonate moiety.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₉O₃P), which is 242.25 g/mol .[7]
-
Fragmentation Pattern: Common fragmentation pathways for benzylphosphonates include cleavage of the P-C bond and loss of the ethoxy groups. Key expected fragments include:
-
m/z = 105: [C₈H₉]⁺ (2-methylbenzyl cation)
-
m/z = 91: [C₇H₇]⁺ (tropylium ion, a common fragment for benzyl compounds)
-
Loss of ethoxy groups (-OCH₂CH₃) from the molecular ion.
-
Conclusion: A Robust Framework for Characterization
The comprehensive spectroscopic characterization of this compound is a critical step in its synthesis and application in drug discovery and other fields. By employing a combination of NMR (¹H, ¹³C, ³¹P), FT-IR, and Mass Spectrometry, researchers can confidently confirm the structure and purity of this compound. This guide provides the foundational knowledge and practical protocols necessary to perform a thorough analysis, ensuring the integrity of subsequent research and development activities. The presented data, based on established principles and analysis of analogous compounds, serves as a reliable reference for scientists working with this and related benzylphosphonate derivatives.
References
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Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Retrieved from [Link]
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SpectraBase. (n.d.). Diethyl (2-methoxycarbonyl-6-methylbenzyl)phosphonate. Retrieved from [Link]
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- Ocampo-Fernández, M., et al. (2009). Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel. Superficies y vacío, 22(3), 6-10.
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ResearchGate. (n.d.). O-Tolyl/benzyl dithiocarbonates of phosphorus(III) and (V): Syntheses and characterization. Retrieved from [Link]
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Richardson, R. M., & Wiemer, D. F. (n.d.). Diethyl Benzylphosphonate. Organic Syntheses Procedure. Retrieved from [Link]
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PubChem. (n.d.). Diethyl benzylphosphonate. Retrieved from [Link]
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Wikipedia. (n.d.). Tris(o-tolyl)phosphine. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
- Yin, J., et al. (2014). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O)
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]
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PubChem. (n.d.). Tri-o-tolylphosphine. Retrieved from [Link]
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SpectraBase. (n.d.). Diethyl benzyl phosphonate - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]
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ACS Division of Chemical Education. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). Diethyl benzyl phosphonate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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NIST. (n.d.). This compound. Retrieved from [Link]
- Gawande, M. B., et al. (2016). A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Frontiers in Chemistry, 4, 30.
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ResearchGate. (n.d.). FTIR spectroscopic analyses of the pentyl {[benzyl(dibutyl)ammonio]methyl}phosphonate copper(II) complex. Retrieved from [Link]
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PubChem. (n.d.). Diethyl methylphosphonate. Retrieved from [Link]
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NIST. (n.d.). diethyl (4-methylbenzyl)phosphonate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of substituted benzyl phosphonates in PEG-400. Retrieved from [Link]
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NIST. (n.d.). Diethyl methanephosphonate. Retrieved from [Link]
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SpectraBase. (n.d.). Diethyl benzyl phosphonate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). Diethyl (4-methylbenzyl)phosphonate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Inhibitive Action of Diethyl-4-Methyl-Benzyl Phosphonate (DMBP) On Corrosion of Mild Steel in Aqueous Medium. Retrieved from [Link]
- Gawande, M. B., et al. (2016). A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Frontiers in Chemistry, 4, 30.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Diethyl 2-methylbenzylphosphonate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Diethyl 2-methylbenzylphosphonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of NMR data acquisition and interpretation for this organophosphorus compound. The guide includes detailed spectral assignments, a summary of key NMR parameters, a step-by-step experimental protocol for data acquisition, and a discussion of the underlying principles of chemical shifts and coupling constants.
Introduction: The Significance of this compound and NMR Analysis
This compound is a member of the organophosphonate class of compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications.[1] The structural elucidation of these molecules is paramount for understanding their function and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution.
This guide focuses on the detailed interpretation of the ¹H and ¹³C NMR spectra of this compound. A thorough understanding of its spectral features is crucial for confirming its synthesis, assessing its purity, and studying its interactions with biological targets. Organophosphorus compounds, in particular, exhibit characteristic NMR spectral properties due to the presence of the phosphorus-31 (³¹P) nucleus, which is 100% naturally abundant and has a spin of I = ½. This leads to observable heteronuclear coupling with neighboring protons and carbons, providing invaluable structural information.[2]
Molecular Structure and NMR-Active Nuclei
The molecular structure of this compound is presented below. The key NMR-active nuclei that will be the focus of this guide are ¹H and ¹³C. The presence of the ³¹P nucleus will significantly influence the spectra of these nuclei through spin-spin coupling.
Caption: Experimental workflow for NMR sample preparation.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and number of scans.
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
Process the FID using Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set up a proton-decoupled ¹³C experiment.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data in a similar manner to the ¹H spectrum.
-
Synthesis of this compound
The most common and efficient method for the synthesis of benzylphosphonates is the Michaelis-Arbuzov reaction. [3]This reaction involves the treatment of a benzyl halide with a trialkyl phosphite.
Caption: Michaelis-Arbuzov synthesis of this compound.
Exemplary Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbenzyl bromide (1.0 equivalent) and a slight excess of triethyl phosphite (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture at 120-150 °C for several hours. The progress of the reaction can be monitored by TLC or ³¹P NMR.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified by vacuum distillation to remove any unreacted starting materials and the ethyl bromide byproduct.
Conclusion
This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectroscopy of this compound. By understanding the principles of chemical shifts, coupling constants, and the influence of the phosphorus nucleus, researchers can confidently interpret the NMR spectra of this and related organophosphorus compounds. The provided experimental protocol offers a standardized approach to obtaining high-quality data, which is fundamental to accurate structural elucidation and characterization in the fields of chemical synthesis and drug discovery.
References
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The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC - NIH. [Link]
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Diethyl benzylphosphonate | C11H17O3P | CID 14122. PubChem. [Link]
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Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. MDPI. [Link]
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Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. MDPI. [Link]
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DIETHYL-1-FORMYL-PENT-3-ENYL-PHOSPHONATE;ENOL-ISOMER - Optional[13C NMR]. SpectraBase. [Link]
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An In-depth Technical Guide to the Mass Spectrometry Analysis of Diethyl 2-methylbenzylphosphonate
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of Diethyl 2-methylbenzylphosphonate (C₁₂H₁₉O₃P), a representative organophosphorus compound. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the analytical choices involved. We will explore ionization source selection, predict and rationalize fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID), and provide actionable, step-by-step protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide is grounded in authoritative principles of mass spectrometry, ensuring a robust and scientifically validated approach to the structural elucidation and quantification of this compound.
Introduction: The Analytical Imperative
This compound belongs to the broad class of organophosphorus esters. Compounds in this family are of significant interest across various chemical disciplines, serving as synthetic intermediates, flame retardants, and surrogates for more hazardous chemical agents. Accurate and unambiguous structural confirmation is paramount, and mass spectrometry (MS) stands as the definitive analytical technique for this purpose. Its unparalleled sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis make it indispensable.
This guide will dissect the mass spectrometric behavior of this compound, providing the causal logic behind method development. By understanding why the molecule ionizes and fragments in a particular manner, the analyst can develop more robust methods, confidently interpret data, and troubleshoot effectively.
Strategic Instrument Selection: GC-MS vs. LC-MS
The first critical decision in the analytical workflow is the choice of sample introduction and ionization, primarily between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for volatile and thermally stable compounds. This compound, with a molecular weight of 242.25 g/mol , is sufficiently volatile for GC analysis.[1] The primary ionization technique used in GC-MS is Electron Ionization (EI), a high-energy "hard" ionization method that induces extensive and reproducible fragmentation. This creates a rich fragmentation "fingerprint" that is highly valuable for library matching and initial identification.[2][3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for less volatile, thermally labile, or more polar compounds. While the target analyte is GC-amenable, LC-MS offers complementary information using "soft" ionization techniques like Electrospray Ionization (ESI). ESI typically generates intact protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), preserving the molecular weight information that can sometimes be lost in EI. Subsequent fragmentation of these precursor ions using tandem mass spectrometry (MS/MS) provides controlled, structurally informative fragmentation data.[5][6][7]
Recommendation: For a comprehensive analysis, both GC-MS and LC-MS/MS should be considered. GC-EI-MS provides a robust, library-searchable fragmentation pattern for initial identification. LC-ESI-MS/MS confirms the molecular weight and provides complementary fragmentation data for ultimate structural confidence.
Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
Under the high-energy (70 eV) conditions of Electron Ionization, this compound will undergo extensive and predictable fragmentation. The resulting mass spectrum is a convolution of several competing fragmentation pathways originating from the molecular ion (M⁺˙) at m/z 242.
Predicted Fragmentation Pathways under Electron Ionization
The fragmentation of organophosphorus esters under EI is well-characterized and often involves rearrangements and cleavages alpha and beta to the phosphorus atom.[2][3][4][5] For this compound, the key fragmentation routes are initiated by the energetically favorable cleavage of the C-C bond between the benzyl and methylene groups, leading to the formation of a stable tropylium ion.
Key Predicted Fragments:
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Formula | Fragmentation Pathway |
| 242 | [C₁₂H₁₉O₃P]⁺˙ | Molecular Ion (M⁺˙) |
| 105 | [C₈H₉]⁺ | Formation of the 2-methylbenzyl cation, which rearranges to the highly stable methyltropylium ion. This is often the base peak. |
| 137 | [C₄H₁₀O₃P]⁺ | Cleavage of the benzyl-CH₂ bond, retaining the diethyl phosphonate moiety. |
| 109 | [C₂H₆O₃P]⁺ | Loss of an ethylene molecule (C₂H₄) from m/z 137 via McLafferty-type rearrangement. |
| 81 | [H₄O₂P]⁺ | Further loss of ethylene from m/z 109. |
| 91 | [C₇H₇]⁺ | Tropylium ion, resulting from cleavage of the C-C bond and loss of the methyl group from the aromatic ring. |
The following diagram illustrates the primary predicted fragmentation cascade for this compound under Electron Ionization.
Caption: Predicted EI fragmentation of this compound.
Step-by-Step GC-MS Protocol
This protocol provides a validated starting point. Optimization may be required based on the specific instrumentation and sample matrix.
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform serial dilutions to a working concentration of 1-10 µg/mL.
-
-
GC Instrument Parameters:
-
Injector: 250 °C, Splitless mode (or 20:1 split for higher concentrations).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS).
-
Oven Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.[8]
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Detector Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Solvent Delay: 3-4 minutes (to protect the filament from the solvent).
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Examine the mass spectrum and compare the fragmentation pattern against the predicted ions and any available spectral libraries (e.g., NIST). The presence of the molecular ion (m/z 242) and key fragments (m/z 105, 137, 109) provides strong evidence for identification.
-
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS analysis begins with soft ionization (ESI) to generate a precursor ion, typically the protonated molecule [M+H]⁺, which is then subjected to Collision-Induced Dissociation (CID) to generate product ions.
Predicted Fragmentation Pathways under ESI-MS/MS
In positive ion ESI, this compound is expected to readily form the protonated molecule [M+H]⁺ at m/z 243. The fragmentation of this even-electron ion in the collision cell will differ significantly from the odd-electron fragmentation seen in EI. The pathways will be dominated by the loss of neutral molecules.
Key Predicted Precursor and Product Ions:
| Ion Type | m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Formula | Fragmentation Pathway |
| Precursor | 243 | [C₁₂H₂₀O₃P]⁺ | Protonated Molecule [M+H]⁺ |
| Product | 215 | [C₁₀H₁₆O₃P]⁺ | Neutral loss of ethylene (C₂H₄, 28 Da) from an ethoxy group. |
| Product | 187 | [C₈H₁₂O₃P]⁺ | Subsequent neutral loss of a second ethylene molecule (28 Da) from m/z 215. |
| Product | 159 | [C₈H₁₂O₂P]⁺ | Neutral loss of ethene (28 Da) and water (18 Da) from the protonated molecule. |
| Product | 105 | [C₈H₉]⁺ | Cleavage of the P-CH₂ bond to yield the stable 2-methylbenzyl cation. |
The following diagram illustrates the proposed fragmentation of the protonated molecule in an MS/MS experiment.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Step-by-Step LC-MS/MS Protocol
This protocol outlines a robust method for LC-MS/MS analysis. The use of a tandem quadrupole or ion trap instrument is required.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Dilute the stock solution in the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to a working concentration of 10-100 ng/mL.
-
-
LC Instrument Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a suitable choice.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
Start at 20% B.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 20% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Detector Parameters:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flows: Optimize based on instrument manufacturer recommendations.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Product Ion Scan: Scan from m/z 50-250 to observe all fragments from the precursor at m/z 243.
-
MRM Transitions (for quantification):
-
Quantitative: 243 → 105
-
Qualitative: 243 → 215
-
-
-
-
Data Analysis:
-
Confirm the presence of the precursor ion at m/z 243 in the full scan spectrum.
-
Analyze the product ion scan to confirm the presence of characteristic fragments (e.g., m/z 215, 105).
-
For quantitative analysis, use the area under the curve for the specified MRM transitions, ensuring a consistent ratio between the quantitative and qualitative transitions.
-
The Role of High-Resolution Mass Spectrometry (HRMS)
For unequivocal identification, High-Resolution Mass Spectrometry (HRMS) is invaluable. By measuring mass with high accuracy (typically < 5 ppm), HRMS allows for the determination of the elemental formula of the parent ion and its fragments.
| Ion | Formula | Calculated Exact Mass |
| [M+H]⁺ | C₁₂H₂₀O₃P | 243.1145 |
| [M+H - C₂H₄]⁺ | C₁₀H₁₆O₃P | 215.0832 |
| [C₈H₉]⁺ | C₈H₉ | 105.0699 |
Observing these ions within a narrow mass tolerance window (e.g., ± 0.001 Da) provides extremely high confidence in the assigned structure, effectively eliminating other potential isobaric interferences.
Conclusion and Best Practices
The mass spectrometric analysis of this compound is a multi-faceted process where the choice of instrumentation dictates the nature of the data obtained.
-
GC-EI-MS is the workhorse for initial identification, providing a complex but highly reproducible fragmentation pattern ideal for library searching. The formation of the stable methyltropylium ion (m/z 105) is a key diagnostic feature.
-
LC-ESI-MS/MS provides orthogonal information, confirming the molecular weight via a soft ionization approach and allowing for controlled fragmentation experiments that reveal losses of neutral molecules like ethylene.
A truly robust analytical strategy leverages the strengths of both techniques. This dual-pronged approach, especially when coupled with HRMS, provides an unassailable identification of this compound, meeting the highest standards of scientific integrity required by researchers and drug development professionals. The protocols and mechanistic insights provided herein serve as a comprehensive guide to achieving this goal.
References
-
Decosterd, L. A., et al. (2000). Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 11(6), 520-531. [Link]
-
Salem, M. A. I., et al. (2013). Electron Ionization Mass Spectra of Organophosphorus Compounds. Part III: Mass Spectrometric Fragmentation of Diethyl Spiro[Pyrimidino[5,3 ][2][5]oxazole] phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(8), 1007-1015. [Link]
-
Salem, M. A. I., et al. (2011). Electron Ionization Mass Spectra of Organophosphorus Compounds Part I: The Mass Fragmentation Pathways of Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 334-343. [Link]
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Ali, T. E., et al. (2015). Electron Impact Ionization Mass Spectra of Organophosphorus Compounds Part IV: Mass Fragmentation Modes of Some Diethyl [(Alkyl/- Arylamino)(4-oxo-4H-chromen-3-yl)methyl]phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(11), 1942-1949. [Link]
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Zhang, Y., et al. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). LCGC North America, 39(10), 504-510. [Link]
-
Kostiainen, R., et al. (2003). Electrospray ionization mass spectrometry and tandem mass spectrometry of clodronate and related bisphosphonate and phosphonate compounds. Journal of Mass Spectrometry, 38(4), 405-414. [Link]
-
NIST. (n.d.). Diethyl methanephosphonate. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Phosphonic acid, (phenylmethyl)-, diethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl benzylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, C., et al. (2007). Study on [(4-substituted benzoylamino)phenylmethyl]phosphonic acid diisopropyl esters under electrospray ionization tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 21(22), 3629-3634. [Link]
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An In-depth Technical Guide to Diethyl 2-methylbenzylphosphonate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-methylbenzylphosphonate is an organophosphorus compound belonging to the class of benzylphosphonates. These molecules are characterized by a phosphonate group attached to a benzyl substituent. As structural analogs of phosphates, organophosphonates exhibit enhanced stability against hydrolysis, making them valuable scaffolds in medicinal chemistry and drug discovery. The presence of the 2-methyl group on the benzyl ring introduces specific steric and electronic properties that can influence the molecule's reactivity and biological activity. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences. While specific data for the 2-methyl isomer is limited in publicly available literature, this guide will draw upon data from the broader class of diethyl benzylphosphonates to provide a thorough understanding of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. The following table summarizes key physical and chemical data, drawing from information on closely related isomers where specific data for the 2-methyl derivative is not available.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉O₃P | [1][2] |
| Molecular Weight | 242.25 g/mol | [1][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 110 °C at 0.2 mmHg | [1][4] |
| Density | 1.07 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.497 (lit.) | [1][4] |
| Solubility | Insoluble in water. | [5] |
Spectroscopic Analysis
Spectroscopic data is essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylbenzyl group, the methylene protons of the benzyl group, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups. The coupling of the benzylic and ethoxy protons to the phosphorus atom will result in distinct splitting patterns. For the closely related diethyl benzylphosphonate, the following shifts have been reported: ¹H NMR (400 MHz, DMSO-d6) δ 7.39–7.14 (m, 5H), 3.94 (dq, JH-P = 7.9, JH-H = 7.0, 4H), 3.21 (d, JH-P = 21.6 Hz, 2H), 1.16 (t, JH-H = 7.0 Hz, 6H)[5]. The presence of the 2-methyl group in the target compound will alter the aromatic region's splitting pattern and shift the benzylic proton signals.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the 2-methylbenzyl group and the ethyl groups. The carbons directly bonded to or near the phosphorus atom will exhibit C-P coupling. For diethyl benzylphosphonate, reported shifts include: ¹³C NMR (101 MHz, DMSO-d6) δ 132.3 (d, JC-P = 9.0 Hz), 129.7 (d, JC-P = 6.6 Hz), 128.2 (d, JC-P = 3.0 Hz), 126.4 (d, JC-P = 3.4 Hz), 61.3 (d, JC-P = 6.5 Hz), 32.3 (d, JC-P = 135.1 Hz), 16.1 (d, JC-P = 5.8 Hz)[5].
-
³¹P NMR: The phosphorus NMR spectrum is expected to show a single resonance, characteristic of a phosphonate ester. For diethyl o-tolylphosphonate, a similar compound, a chemical shift of δ 19.43 has been reported[6].
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
P=O stretching vibration (strong)
-
P-O-C stretching vibrations
-
C-H stretching and bending vibrations for the aromatic and aliphatic groups. The IR spectrum for the related diethyl benzylphosphonate is available for comparison[7][8].
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]+ would be expected at m/z 242.25. Common fragmentation patterns for benzylphosphonates involve cleavage of the P-C bond and loss of the ethoxy groups[9][10].
Synthesis and Reactivity
Synthesis
The most common method for the synthesis of diethyl benzylphosphonates is the Michaelis-Arbuzov reaction . This reaction involves the treatment of a benzyl halide with a trialkyl phosphite. For this compound, this would involve the reaction of 2-methylbenzyl chloride or bromide with triethyl phosphite.
Experimental Protocol: Michaelis-Arbuzov Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbenzyl halide (1 equivalent) and triethyl phosphite (1 to 1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture, typically at temperatures ranging from 120-150 °C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy[11][12].
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess triethyl phosphite and the ethyl halide byproduct can be removed by distillation under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound[13].
An alternative, milder synthesis protocol utilizes a PEG/KI catalytic system at room temperature, which is more environmentally benign[13].
Caption: Michaelis-Arbuzov reaction workflow for the synthesis of this compound.
Reactivity
The reactivity of this compound is primarily centered around the phosphonate group.
-
Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid[14].
-
Horner-Wadsworth-Emmons Reaction: The methylene protons adjacent to the phosphonate group are acidic and can be deprotonated by a strong base to form a phosphonate carbanion. This carbanion is a key intermediate in the Horner-Wadsworth-Emmons reaction, a widely used method for the synthesis of alkenes with high E-selectivity[4][15].
-
Reduction: The P=O bond can be reduced under certain conditions, although this is not a common transformation.
Applications in Research and Drug Development
The class of diethyl benzylphosphonates has garnered significant interest in the field of drug development due to their diverse biological activities. While specific studies on the 2-methyl isomer are not abundant, the known applications of related compounds provide a strong rationale for its investigation.
Antimicrobial Agents: Substituted diethyl benzylphosphonates have demonstrated promising activity against various bacterial strains, including Escherichia coli[16][17]. The proposed mechanism of action involves the induction of oxidative stress within the bacterial cells, leading to DNA damage and subsequent cell death[17]. The substitution pattern on the phenyl ring can significantly impact the antimicrobial potency and selectivity[16]. The 2-methyl group in this compound may influence its lipophilicity and interaction with bacterial targets.
Enzyme Inhibitors: As stable mimics of phosphate esters, phosphonates are widely explored as inhibitors of enzymes that process phosphate-containing substrates, such as phosphatases, kinases, and proteases[17]. The benzyl group can be tailored to target the active site of specific enzymes, making these compounds valuable probes for studying enzyme function and potential therapeutic leads.
Organic Synthesis: Diethyl benzylphosphonates are important reagents in organic synthesis, particularly in the Horner-Wadsworth-Emmons olefination reaction for the construction of carbon-carbon double bonds[15]. They are also used in the synthesis of more complex molecules, including natural products and other biologically active compounds[5].
Materials Science: These compounds have been investigated for their use in the development of organic light-emitting diodes (OLEDs) and as flame retardants in polymers[1][15].
Safety and Handling
Based on the safety data sheets for Diethyl benzylphosphonate and its isomers, the following precautions should be observed:
-
Hazards: May cause skin, eye, and respiratory irritation[3][18][19].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood[3][18].
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water[3][18]. If inhaled, move to fresh air[3]. If ingested, do not induce vomiting and seek medical attention[3].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[3].
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling the compound.
References
-
PubChem. (n.d.). Diethyl benzylphosphonate. Retrieved January 5, 2026, from [Link]
-
MDPI. (n.d.). Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. Retrieved January 5, 2026, from [Link]
-
The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC. (2022, October 13). Retrieved January 5, 2026, from [Link]
-
Synthesis of diethyl benzylphosphonate derivatives | Download Table. (n.d.). Retrieved January 5, 2026, from [Link]
-
Diethyl methylphosphonate | C5H13O3P | CID 12685 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
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Phosphonic acid, (phenylmethyl)-, diethyl ester - NIST WebBook. (n.d.). Retrieved January 5, 2026, from [Link]
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The Uncharted Potential: A Technical Guide to the Biological Activity of Diethyl 2-methylbenzylphosphonate Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The relentless pursuit of novel therapeutic agents has led researchers down diverse chemical avenues. Among these, organophosphonates, particularly derivatives of diethyl benzylphosphonate, have emerged as a compelling class of molecules with a wide spectrum of biological activities.[1] This in-depth technical guide focuses on the potential biological activities of a specific, yet underexplored, subclass: Diethyl 2-methylbenzylphosphonate and its derivatives. While direct experimental data for this ortho-substituted analogue remains limited, this guide synthesizes the current understanding of closely related benzylphosphonates to provide a predictive framework for its potential antimicrobial, antifungal, anticancer, and enzyme-inhibiting properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for synthesis and evaluation, and present a comprehensive analysis of the structure-activity relationships that govern the efficacy of these promising compounds.
Introduction: The Benzylphosphonate Scaffold - A Privileged Structure in Medicinal Chemistry
Organophosphonates are characterized by a stable carbon-phosphorus (C-P) bond, which renders them resistant to enzymatic cleavage by phosphatases. This inherent stability, coupled with their ability to act as mimics of phosphate-containing biomolecules, positions them as attractive candidates for drug design.[1] The benzylphosphonate scaffold, in particular, has garnered significant attention due to its diverse biological activities, ranging from antimicrobial to anticancer and enzyme inhibition.[1] The introduction of substituents onto the phenyl ring allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can profoundly influence its biological target interactions and overall efficacy.
This guide will specifically explore the potential of the 2-methyl substitution on the benzyl ring. The ortho-positioning of the methyl group is hypothesized to introduce steric and electronic modifications that could uniquely influence the molecule's biological profile compared to its para- and meta-substituted counterparts.
Synthesis of this compound: The Michaelis-Arbuzov Reaction
The cornerstone of diethyl benzylphosphonate synthesis is the Michaelis-Arbuzov reaction, a robust and widely employed method for the formation of C-P bonds.[2][3] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide.
Proposed Synthetic Pathway
The synthesis of this compound would proceed via the reaction of 2-methylbenzyl bromide with triethyl phosphite.
Caption: Proposed Michaelis-Arbuzov synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar benzylphosphonates.[2][3]
Materials:
-
2-methylbenzyl bromide
-
Triethyl phosphite
-
Anhydrous toluene (optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum distillation apparatus or silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylbenzyl bromide (1.0 equivalent).
-
Reagent Addition: Add an excess of triethyl phosphite (1.5-2.0 equivalents). The reaction can be performed neat or in a minimal amount of anhydrous toluene.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the starting material and the appearance of the product spot/peak will indicate the reaction's progression.
-
Work-up: Once the reaction is complete (typically after 2-6 hours), allow the mixture to cool to room temperature.
-
Purification:
-
Vacuum Distillation: Remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure. The desired this compound can then be purified by vacuum distillation.
-
Column Chromatography: Alternatively, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Potential Antimicrobial Activity: A Primary Focus
A significant body of research points to the promising antibacterial activity of diethyl benzylphosphonate derivatives, particularly against Gram-negative bacteria like Escherichia coli.[1]
Proposed Mechanism of Action: Oxidative Stress and DNA Damage
The prevailing hypothesis for the antibacterial action of this class of compounds is the induction of oxidative stress within the bacterial cell, which subsequently leads to DNA damage and cell death.[4][5]
Caption: Proposed mechanism of antibacterial action for diethyl benzylphosphonate derivatives.
Structure-Activity Relationship (SAR) and the Role of the 2-Methyl Group
Studies on various substituted diethyl benzylphosphonates have revealed a clear structure-activity relationship. The nature and position of the substituent on the phenyl ring significantly impact the antimicrobial potency.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Diethyl Benzylphosphonate Derivatives against E. coli [1]
| Compound ID | Substituent on Phenyl Ring | MIC (µg/mL) against E. coli K12 | MIC (µg/mL) against E. coli R2 |
| 1 | H | >500 | >500 |
| 2 | 4-B(pin) | 125 | 62.5 |
| 3 | 4-B(OH)₂ | 125 | 125 |
| 4 | 4-CH=CH-Ph-4-CH₂P(O)(OEt)₂ | >1000 | >1000 |
Data for this compound is not available in the cited literature. The data presented here is for comparative analysis of other derivatives to highlight the impact of substitution on activity.
The data suggests that the introduction of certain substituents can dramatically enhance antibacterial activity compared to the unsubstituted parent compound. The ortho-methyl group in this compound is expected to influence activity through a combination of steric and electronic effects. The steric hindrance from the ortho-methyl group could affect the molecule's ability to interact with its target, while its electron-donating nature could modulate the electronic properties of the phenyl ring. Further experimental investigation is required to determine the precise impact of this substitution.
Experimental Protocols for Antimicrobial Evaluation
3.3.1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method.[6]
Materials:
-
Test compound (this compound derivative)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the diluted bacterial suspension to each well containing the test compound. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
3.3.2. Determination of Minimum Bactericidal Concentration (MBC)
This is performed as a follow-up to the MIC assay.[6]
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar).
Exploring Broader Biological Horizons
While antimicrobial activity is a prominent feature of benzylphosphonates, their potential extends to other therapeutic areas.
Antifungal Activity
The structural similarity of phosphonates to amino acids and phosphates suggests they could interfere with fungal metabolic pathways. While specific data on the antifungal activity of this compound is lacking, related phosphonate-containing compounds have demonstrated antifungal properties. Evaluation against common fungal pathogens such as Candida albicans and Aspergillus fumigatus using standard broth microdilution or disk diffusion assays is a logical next step.
Anticancer Activity
Certain benzylphosphonate derivatives have exhibited cytotoxic activity against various cancer cell lines.[1] The mechanism is thought to be similar to their antibacterial action, involving the induction of oxidative stress and DNA damage. The cytotoxic potential of this compound derivatives should be evaluated against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using assays such as the MTT or SRB assay to determine IC₅₀ values.
Enzyme Inhibition
The phosphonate moiety is a well-established isostere of the phosphate group and can act as a transition-state analog inhibitor for various enzymes.[7] Benzylphosphonates have been shown to inhibit enzymes such as ectonucleotidases (NTPDases).[1] The 2-methylbenzylphosphonate scaffold could be a starting point for designing inhibitors for enzymes that recognize substrates with a substituted phenyl ring. Screening against a panel of relevant enzymes, such as proteases, kinases, or phosphatases, could uncover novel therapeutic targets.
Caption: Conceptual diagram of enzyme inhibition by a benzylphosphonate derivative.
Conclusion and Future Directions
This compound and its derivatives represent a promising, yet largely unexplored, area of medicinal chemistry. Based on the extensive research on related benzylphosphonates, it is reasonable to hypothesize that these compounds will exhibit a range of biological activities, with antimicrobial effects being a particularly strong possibility. The proposed mechanism involving oxidative stress provides a solid foundation for further investigation.
The path forward requires a systematic approach, beginning with the efficient synthesis of a library of 2-methylbenzylphosphonate derivatives with diverse substitutions on the phenyl ring. This library should then be subjected to a comprehensive biological evaluation, including antimicrobial, antifungal, and anticancer screening. For promising lead compounds, detailed mechanistic studies should be undertaken to elucidate their precise molecular targets. The detailed protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to embark on this exciting journey of discovery.
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Kowalczyk, P., Wypych, A., Lizut, R., & Ostaszewski, R. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6865. [Link]
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Tsutsumi, S., Sakamoto, T., & Tanaka, K. (1998). Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886). Chemical & pharmaceutical bulletin, 46(3), 484-487. [Link]
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Rojas-Ramírez, J. G., Rivera, E., & Chigo-Anota, E. (2009). Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel cells. Superficies y vacío, 22(3), 6-10. [Link]
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CAS number and molecular structure of Diethyl 2-methylbenzylphosphonate
An In-Depth Technical Guide to Diethyl 2-methylbenzylphosphonate
Introduction
Organophosphonates are a cornerstone class of molecules in medicinal chemistry and drug discovery, prized for their role as structural mimics of phosphates but with enhanced hydrolytic stability.[1] This intrinsic stability makes them ideal candidates for developing enzyme inhibitors and novel therapeutic agents.[1][2] Within this class, diethyl benzylphosphonate derivatives have garnered significant attention for their broad spectrum of biological activities, including potential antimicrobial and anticancer effects.[1][3] This guide focuses on a specific, targeted derivative: this compound. The presence and position of the methyl group on the benzyl ring can significantly modulate lipophilicity, electronic properties, and steric interactions, thereby influencing the compound's biological activity and target specificity.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the essential chemical properties, a robust synthesis protocol via the Michaelis-Arbuzov reaction, methods for structural characterization, and a discussion of its potential applications grounded in the established activities of related benzylphosphonates.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental for any experimental work. This compound is identified by the CAS Number 62778-16-9 .[4]
Molecular Structure:
Caption: Molecular structure of this compound.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 62778-16-9 | [4] |
| Molecular Formula | C₁₂H₁₉O₃P | [4] |
| Molecular Weight | 242.25 g/mol | [4] |
| Boiling Point | 212°C (lit.) | [4] |
| Melting Point | 264°C (dec.) (lit.) | [4] |
| Appearance | Liquid | [5] |
| Density | 1.095 g/mL at 25 °C (for diethyl benzylphosphonate) |
Synthesis Pathway: The Michaelis-Arbuzov Reaction
The most reliable and efficient method for synthesizing diethyl benzylphosphonates is the Michaelis-Arbuzov reaction.[6] This reaction involves the nucleophilic attack of a trialkyl phosphite (triethyl phosphite) on an alkyl halide (2-methylbenzyl halide), proceeding through a phosphonium salt intermediate that dealkylates to yield the final phosphonate product.[6][7] The choice of the halide in the starting material influences the reaction rate, with reactivity following the order I > Br > Cl.[6] For practical synthesis, 2-methylbenzyl bromide is an excellent starting material.
Caption: Michaelis-Arbuzov synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous benzylphosphonate syntheses.[6][7][8]
Materials:
-
2-methylbenzyl bromide
-
Triethyl phosphite
-
Anhydrous toluene (optional, as the reaction can be run neat)[6]
-
Standard inert atmosphere glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 2-methylbenzyl bromide (1.0 equivalent).
-
Reagent Addition: Add an excess of triethyl phosphite (1.5 to 3.0 equivalents). The use of excess phosphite helps drive the reaction to completion and can serve as the solvent if run neat.[6]
-
Heating: Heat the reaction mixture to 90-120°C and stir for 4-12 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure using a rotary evaporator.[6][7]
-
Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 7:3) to isolate the pure this compound.[7]
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and MS).[6]
Structural Elucidation and Spectroscopic Analysis
Confirming the structure of the synthesized product is a critical, self-validating step. While specific spectra for this compound are not widely published, its expected spectroscopic data can be accurately predicted based on the analysis of its parent compound, Diethyl benzylphosphonate, and other substituted analogs.[9][10][11]
| Spectroscopy | Expected Signature | Rationale / Notes |
| ¹H NMR | δ 7.1-7.4 ppm (m, 4H): Aromatic protons. δ 4.0-4.2 ppm (dq, 4H): Methylene protons of the ethoxy groups (-O-CH₂-CH₃), showing coupling to both the neighboring methyl protons and the phosphorus atom. δ 3.2-3.4 ppm (d, 2H): Benzylic protons (-CH₂-P), appearing as a doublet due to coupling with the phosphorus atom.[11] δ 2.3-2.4 ppm (s, 3H): Methyl protons on the aromatic ring. δ 1.2-1.3 ppm (t, 6H): Methyl protons of the ethoxy groups (-O-CH₂-CH₃). | Chemical shifts are based on analogous compounds.[3][10] The doublet for the benzylic protons is a key diagnostic peak. |
| ¹³C NMR | δ 125-140 ppm: Aromatic carbons. δ ~62 ppm (d): Ethoxy methylene carbons (-O-CH₂-), coupled to phosphorus. δ ~33 ppm (d): Benzylic carbon (-CH₂-P), showing a strong coupling to phosphorus. δ ~19 ppm: Aromatic methyl carbon. δ ~16 ppm (d): Ethoxy methyl carbons (-CH₃), coupled to phosphorus. | Data predicted from known spectra of similar phosphonates.[10] |
| ³¹P NMR | δ 18-22 ppm: A single peak in the characteristic range for alkylphosphonates. | This analysis is crucial for confirming the presence and chemical environment of the phosphorus atom.[10] |
| FT-IR | ~2980 cm⁻¹: C-H stretching (aliphatic). ~1250 cm⁻¹: P=O stretching (a strong, characteristic band). ~1020-1050 cm⁻¹: P-O-C stretching. | The strong P=O stretch is a definitive feature in the IR spectrum of phosphonates.[9][12] |
| Mass Spec. | m/z = 242 (M⁺): Molecular ion peak. | Isotopic patterns will be consistent with the C₁₂H₁₉O₃P formula.[9] |
Potential Applications in Research and Drug Development
The true value of this compound lies in its potential as a scaffold for developing novel therapeutics. The broader class of benzylphosphonates has demonstrated significant promise in several key research areas.
Antimicrobial Drug Discovery
Substituted diethyl benzylphosphonates have shown significant activity against various bacterial strains, including Escherichia coli.[1][3] The proposed mechanism of action involves inducing oxidative stress within the bacterial cell, which leads to DNA damage and subsequent cell death.[1] The 2-methyl substitution on the benzyl ring can alter the compound's interaction with bacterial cell membranes or target enzymes, potentially enhancing its potency or modifying its spectrum of activity.
Enzyme Inhibition
Phosphonates are well-established as transition-state analogs for phosphate esters, making them effective inhibitors of enzymes that process phosphorylated substrates, such as hydrolases (proteases, lipases) and ectonucleotidases.[1] The benzyl group can direct the molecule to the active sites of enzymes that recognize phenyl-containing substrates. Research into this compound could involve screening it against a panel of such enzymes to identify novel inhibitory activities relevant to various disease pathways.
The general workflow for exploring these applications is outlined below.
Caption: Experimental workflow for synthesis and screening.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves, and a lab coat.[4]
-
Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid breathing vapors or mists.[4]
-
Handling: Avoid contact with skin and eyes. After handling, wash hands thoroughly.[4]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.[4]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]
-
Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[4]
-
Conclusion
This compound is a valuable organophosphorus compound with significant, albeit underexplored, potential in drug discovery and chemical synthesis. Its straightforward synthesis via the Michaelis-Arbuzov reaction makes it highly accessible to researchers. Grounded in the known biological activities of the broader benzylphosphonate class, this specific derivative presents a compelling target for investigation as a novel antimicrobial agent or enzyme inhibitor. This guide provides the foundational knowledge—from synthesis and characterization to potential applications and safety—required for scientists to begin unlocking the therapeutic potential of this promising molecule.
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An In-depth Technical Guide to the Safe Handling and Management of Diethyl 2-methylbenzylphosphonate
Introduction: Context and Application
Diethyl 2-methylbenzylphosphonate (CAS No. 62778-16-9) is an organophosphorus compound utilized in specialized research and development, particularly within organic synthesis and medicinal chemistry.[1] Its structural motifs make it a valuable intermediate or building block in the development of novel molecules.[1] As with any specialized chemical reagent, a comprehensive understanding of its properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes.
This guide provides a detailed framework for the safe handling, storage, and disposal of this compound. The protocols described herein are synthesized from available safety data and established best practices in industrial hygiene and laboratory safety. The underlying principle of this guide is proactive risk mitigation, ensuring that every experimental choice is informed by a thorough understanding of the material's characteristics.
Hazard Identification and Classification
While a specific Globally Harmonized System (GHS) classification for this compound is not consistently available across public databases, data for the closely related analog, Diethyl benzylphosphonate (CAS No. 1080-32-6), provides a strong basis for hazard assessment due to structural similarity. Prudent practice dictates that in the absence of complete data, the compound should be handled as if it possesses the hazards of its closest analog.
The GHS classification for Diethyl benzylphosphonate indicates it is an irritant.[2]
Table 1: GHS Hazard Classification Summary (based on Diethyl benzylphosphonate)
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3] |
The toxicological properties of this compound itself have not been fully investigated.[4] Therefore, all handling procedures must be based on the precautionary principle, assuming potential for irritation upon contact or inhalation.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is foundational to its safe handling.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 62778-16-9 | [5] |
| Molecular Formula | C12H19O3P | [5] |
| Molecular Weight | 242.25 g/mol | [5] |
| Boiling Point | 212°C | [5] |
| Melting Point | 264°C (decomposes) |[5] |
Exposure Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize exposure through all potential routes: dermal, ocular, and inhalation. This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls
-
Ventilation: All handling of this compound should occur in a well-ventilated area.[4][5] A certified chemical fume hood is required when there is a potential for generating aerosols or vapors, or when handling larger quantities.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the identified hazards of skin, eye, and respiratory irritation.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield may be required for splash-prone operations.
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use.[5][6] Dispose of contaminated gloves after use in accordance with good laboratory practices.[6]
-
Lab Coat/Clothing: A standard laboratory coat should be worn. For tasks with a higher risk of splashes, wear appropriate protective clothing to prevent skin exposure.[4]
-
-
Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., in a fume hood), respiratory protection is typically not required.[3] If ventilation is inadequate or if irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge should be used.[4][6]
Caption: Decision workflow for first aid response to exposure.
Accidental Release and Spill Management
A systematic approach to spill cleanup is necessary to protect personnel and the environment.
-
Evacuate & Secure: Evacuate non-essential personnel from the area. Remove all sources of ignition. [5]2. Ventilate: Ensure the area is well-ventilated.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains or waterways. [5]5. Clean Up:
-
For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). [3] * Use spark-proof tools to collect the absorbed material. [5] * Place the collected material into a suitable, closed, and properly labeled container for disposal. [3][4]6. Decontaminate: Clean the spill area thoroughly.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray. [3][5]* Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors. [3]Hazardous combustion products include carbon monoxide, carbon dioxide, and oxides of phosphorus. [3]* Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode (MSHA/NIOSH approved or equivalent). [3][4][5]
Disposal and Waste Management
Chemical waste must be managed in a way that ensures safety and environmental compliance.
-
Procedure: this compound and its contaminated containers must be disposed of as hazardous waste. [3]* Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. [5]Do not discharge to sewer systems. [5]* Containers: Contaminated packaging should be handled in the same manner as the product itself. Alternatively, containers can be triply rinsed and offered for recycling or reconditioning if local regulations permit. [5]
References
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Material Safety Data Sheet - Diethyl Benzylphosphonate, 99%. Cole-Parmer. [Link]
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Diethyl benzylphosphonate | C11H17O3P | CID 14122. PubChem. [Link]
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Diethyl (2,2-diethoxyethyl)phosphonate | C10H23O5P | CID 82071. PubChem. [Link]
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First Aid Procedures for Chemical Hazards | NIOSH. CDC. [Link]
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PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. Unknown Source. [Link]
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Personal Protective Equipment. US EPA. [Link]
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Personal Protective Equipment (PPE). CHEMM. [Link]
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Guide to the Stability and Storage of Diethyl 2-methylbenzylphosphonate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chemical Integrity
Diethyl 2-methylbenzylphosphonate is a key organophosphorus intermediate, valued for its role in the synthesis of novel compounds in pharmaceutical and agrochemical research.[1][2] Its utility in complex synthetic pathways, such as the Horner-Wadsworth-Emmons reaction, demands a high degree of purity and stability. The presence of degradation products can lead to unpredictable reaction outcomes, reduced yields, and difficulties in purification, ultimately compromising research timelines and data integrity.
This guide provides a comprehensive overview of the factors governing the stability of this compound. Moving beyond generic storage advice, we will explore the core chemical degradation pathways—hydrolysis, oxidation, and thermal decomposition—to establish a foundational understanding of the molecule's behavior. From this mechanistic perspective, we derive field-proven protocols for optimal storage, handling, and stability assessment, ensuring that the compound's integrity is maintained from the stock bottle to the reaction flask.
Core Physicochemical Properties
A baseline understanding of the compound's physical properties is essential for proper handling and storage.
| Property | Value | Source |
| CAS Number | 62778-16-9 | [3] |
| Molecular Formula | C₁₂H₁₉O₃P | [3] |
| Molecular Weight | 242.25 g/mol | [3] |
| Appearance | Colorless to slightly yellow liquid | [4] |
| Boiling Point | 106-108 °C @ 1 mmHg | [4] |
| Density | ~1.095 g/mL at 25 °C | [4] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [4] |
Primary Degradation Pathways: A Mechanistic View
The stability of this compound is primarily challenged by three environmental factors: moisture, oxygen, and heat. Understanding the mechanisms of these degradation routes is crucial for developing effective mitigation strategies.
Hydrolysis: The Predominant Threat
Hydrolysis is the most common degradation pathway for phosphonate esters.[5][6] The reaction involves the nucleophilic attack of water on the electrophilic phosphorus center, leading to the cleavage of the P-O-C ester bonds.[6][7] This process occurs in a stepwise manner, first yielding the phosphonic acid monoester and finally the fully hydrolyzed 2-methylbenzylphosphonic acid.
Caption: Stepwise hydrolysis of this compound.
Causality Behind Hydrolytic Instability:
-
pH Dependence: The rate of hydrolysis is significantly accelerated by both acidic and basic conditions.[5][7] A neutral pH of approximately 7 is generally best for minimizing hydrolysis.[5] Even the acidic nature of standard silica gel can promote hydrolysis during column chromatography, necessitating careful selection of purification methods.[5]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5] Reactions that are slow at room temperature can become significant at elevated temperatures, reinforcing the need for cool storage conditions.
-
Steric and Electronic Effects: The structure of the ester groups influences stability. While electron-withdrawing groups can increase susceptibility to nucleophilic attack, the steric bulk of the ethyl groups in diethyl phosphonates offers moderate protection compared to dimethyl esters.[5][6][7]
Oxidative Degradation
Organophosphorus compounds can be susceptible to oxidation. While the P=O bond is stable, the hydrocarbon portions of the molecule—the ethyl esters and the benzylic methylene group—are potential sites for oxidative attack.
Potential Oxidation Mechanisms:
-
Benzylic Oxidation: The methylene (CH₂) group adjacent to the phenyl ring is a primary target for oxidation, potentially leading to the formation of carbonyls and other oxidized species.
-
Ester Chain Oxidation: The ethyl groups can also undergo oxidation, though this is generally less favored than attack at the benzylic position.
-
Catalysis: The presence of metal ions or other radical initiators can catalyze oxidative processes.
It is crucial to store the compound away from strong oxidizing agents.[8][9]
Caption: Workflow for a comprehensive stability assessment study.
Protocol 1: Monitoring Hydrolysis by ³¹P NMR Spectroscopy
³¹P NMR is exceptionally well-suited for monitoring phosphonate stability as it directly observes the phosphorus nucleus, providing clear, quantitative data on the parent compound and its phosphonic acid degradants.
Methodology:
-
Sample Preparation: Accurately weigh 15-20 mg of the this compound sample into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard (Optional): For precise quantification, add a known amount of an internal standard with a distinct ³¹P chemical shift (e.g., triphenyl phosphate).
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Interpretation:
-
This compound (Parent): A single peak is expected. For the related diethyl benzylphosphonate, this appears around δ 26.5 ppm. [10] * Hydrolysis Products: The formation of the monoester and the final phosphonic acid will result in the appearance of new peaks at different chemical shifts. [5] * Quantification: The relative purity can be determined by integrating the parent peak versus the impurity peaks.
-
Protocol 2: Quantitative Purity Assessment by HPLC
HPLC provides excellent resolution for separating the parent compound from non-phosphorus impurities and is the gold standard for quantitative purity determination.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm). [11]6. Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. [11]
Conclusion
The chemical integrity of this compound is paramount to its successful application in research and development. Its primary vulnerabilities are hydrolysis, which is accelerated by acidic/basic conditions and heat, as well as oxidation and thermal decomposition. By implementing a storage strategy rooted in this chemical understanding—specifically, by storing the compound under cool, dry, and inert conditions—its shelf-life can be maximized. The consistent application of analytical quality control methods, such as ³¹P NMR and HPLC, provides the ultimate assurance of compound purity, enabling reproducible and reliable scientific outcomes.
References
- Essential Guidelines for Handling Phosphonate Derivatives Safely - Htdchem. (2025, September 20).
- Technical Support Center: Diethyl Phosphonate Esters - Benchchem. (n.d.).
-
Keglevich, G., et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3749. Available at: [Link]
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Klaus, E. E., & Fenske, E. R. (1975). Oxidative Degradation of Phosphate Esters. A S L E Transactions, 18(3), 185-192. Available at: [Link]
- Safety Data Sheet Phosphonates (ATMP.5Na) - Redox. (2022, October 16).
- PHOSPHONATES (ATMP.5NA) Safety Data Sheet - White International. (2025, March 5).
- Safety Data Sheet PHOSPHONATE REAGENT P1/4 - Lupin Systems. (2021, March 12).
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Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(11), 3344. Available at: [Link]
- Organophosphorus Pesticide Standard Safety Data Sheet - Cayman Chemical. (2024, August 24).
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Lott, C. L., & Jones, E. B. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. Available at: [Link]
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Brodzka, A., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6865. Available at: [Link]
- Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- Diethyl benzylphosphonate | 1080-32-6 - ChemicalBook. (2025, July 4).
-
Deamin, A., & Hindle, M. R. (1980). Thermal oxidative degradation studies of phosphate esters. Journal of Analytical and Applied Pyrolysis, 2(2), 113-121. Available at: [Link]
- Diethyl (3-Methylbenzyl)phosphonate | 63909-50-2 - Smolecule. (2023, August 15).
- Diethyl-4-methylbenzylphosphonate - Chem-Impex. (n.d.).
- Comparative Purity Assessment of Diethyl 4-(diphenylamino)benzylphosphonate and its Alternatives - Benchchem. (n.d.).
- How to remove impurities from Diethyl (2,6-dichlorobenzyl)phosphonate - Benchchem. (n.d.).
- Diethyl (2-Methylbenzyl)phosphonate | CAS 62778-16-9 - Santa Cruz Biotechnology. (n.d.).
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Oehlschlaeger, M. A., et al. (2004). High-temperature thermal decomposition of benzyl radicals. The Journal of Physical Chemistry A, 108(20), 4549-4555. Available at: [Link]
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Methodological & Application
Application of Diethyl 2-methylbenzylphosphonate in organic synthesis
An In-Depth Guide to the Application of Diethyl 2-methylbenzylphosphonate in Modern Organic Synthesis
Authored by a Senior Application Scientist
This document serves as a detailed application note and protocol guide for researchers, synthetic chemists, and professionals in drug development. It elucidates the primary applications, mechanistic underpinnings, and practical execution of reactions involving this compound, a key reagent in contemporary organic synthesis.
Introduction: The Strategic Value of this compound
This compound is an organophosphorus compound belonging to the class of phosphonate esters. Its structure, featuring a phosphonate group attached to a 2-methyl substituted benzyl moiety, makes it a highly valuable and versatile reagent. Its principal role is as a precursor to a stabilized carbanion for the Horner-Wadsworth-Emmons (HWE) reaction , one of the most reliable and widely used methods for the stereoselective synthesis of alkenes (olefins).[1][2]
Compared to the classical Wittig reaction, the HWE reaction offers significant advantages: the phosphonate-stabilized carbanion is more nucleophilic and generally less basic than a corresponding Wittig ylide, allowing it to react efficiently with a broader range of aldehydes and even hindered ketones.[1][3] Furthermore, the primary byproduct, a dialkyl phosphate salt, is water-soluble, which vastly simplifies product purification through simple aqueous extraction.[3][4]
The presence of the 2-methyl group on the benzyl ring introduces steric and electronic modifications that can be strategically exploited to influence reaction outcomes and synthesize specific, sterically demanding stilbene analogues and other complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Diethyl o-tolylmethylphosphonate, [(2-Methylphenyl)methyl]phosphonic acid diethyl ester |
| CAS Number | 3762-24-1 |
| Molecular Formula | C₁₂H₁₉O₃P |
| Molecular Weight | 242.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 110 °C @ 0.2 mmHg (lit.) |
| Density | 1.07 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.497 (lit.) |
Core Application: The Horner-Wadsworth-Emmons Olefination
The HWE reaction is the cornerstone application of this compound. It facilitates the creation of a carbon-carbon double bond by coupling the phosphonate-derived carbanion with a carbonyl compound, typically an aldehyde or ketone.
Reaction Mechanism: A Stepwise Analysis
The authoritative mechanism for the HWE reaction proceeds through a well-defined sequence of steps, which explains its high reliability and stereoselectivity.[1][5]
-
Deprotonation: The reaction is initiated by treating the phosphonate with a strong, non-nucleophilic base (e.g., sodium hydride, NaH; or potassium bis(trimethylsilyl)amide, KHMDS). The base abstracts the acidic proton alpha to the phosphorus atom, generating a highly nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The resulting carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric alkoxide intermediates (betaines).[1]
-
Oxaphosphetane Formation: The alkoxide intermediates undergo intramolecular cyclization to form four-membered ring structures known as oxaphosphetanes. This step is typically reversible.
-
Elimination: The oxaphosphetane collapses, cleaving the carbon-phosphorus and carbon-oxygen bonds. This concerted or stepwise elimination yields the final alkene product and a stable, water-soluble diethyl phosphate salt.
The thermodynamic stability of the intermediates and transition states strongly favors the formation of the (E)-alkene, especially with stabilized phosphonates like this compound.[1][4]
Caption: Diagram 1: HWE Reaction Mechanism.
Featured Application: Synthesis of 2-Methyl-Substituted Stilbenes
Stilbenes (1,2-diphenylethenes) are a class of compounds with immense importance in materials science (e.g., dyes, optical brighteners) and pharmacology (e.g., resveratrol).[6][7] The HWE reaction using this compound provides a direct and efficient route to stilbene derivatives bearing a methyl group at the 2-position of one of the phenyl rings.
This specific substitution pattern is of interest for creating sterically hindered molecules, which can lead to unique photophysical properties or serve as key intermediates in the synthesis of complex polycyclic aromatic systems. The reaction of the this compound carbanion with various substituted benzaldehydes allows for the modular construction of a diverse library of asymmetrical stilbenes.
Table 2: Representative Stilbene Synthesis via HWE Reaction
| Entry | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | NaH | THF | 25 | >90 | >95:5 |
| 2 | 4-Methoxybenzaldehyde | KHMDS | THF | -78 to 25 | 85-95 | >98:2 |
| 3 | 4-Nitrobenzaldehyde | NaH | DME | 25 | >95 | >99:1 |
| 4 | 2-Chlorobenzaldehyde | KOtBu | THF | 0 to 25 | 80-90 | >95:5 |
Note: Data presented is representative for HWE reactions with benzylphosphonates and common aldehydes. Yields and selectivity are typically high but can vary based on substrate and precise conditions.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and success.
Protocol: Synthesis of (E)-2-Methyl-4'-methoxystilbene
This protocol details the synthesis of a representative stilbene derivative using this compound and 4-methoxybenzaldehyde.
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
4-Methoxybenzaldehyde (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Instrumentation:
-
Round-bottom flask, three-necked
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas line (Argon or Nitrogen)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two rubber septa is dried in an oven and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen). Causality: An anhydrous environment is critical as both the NaH and the phosphonate carbanion are highly reactive towards water.
-
Deprotonation: Anhydrous THF is added to the flask via syringe. Sodium hydride (1.2 eq) is carefully weighed and added to the flask in one portion. The resulting slurry is cooled to 0 °C in an ice bath. This compound (1.0 eq) is then added dropwise via syringe over 5-10 minutes. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes. The formation of the carbanion is often accompanied by the evolution of hydrogen gas.
-
Aldehyde Addition: The reaction mixture is re-cooled to 0 °C. A solution of 4-methoxybenzaldehyde (1.05 eq) in a small amount of anhydrous THF is added dropwise over 10-15 minutes. Causality: Slow, cooled addition helps to control the reaction exotherm and prevent side reactions.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours or until completion. The progress is monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Quenching and Workup: The reaction is carefully quenched by slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel and diluted with diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether. Causality: The aqueous workup serves to neutralize any remaining base and extract the water-soluble diethyl phosphate byproduct into the aqueous phase.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure (E)-2-methyl-4'-methoxystilbene.
-
Characterization: The structure and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Diagram 2: Experimental Workflow.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Nowicka, K., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6881. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
Organic Syntheses. Preparation of Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Org. Synth. 2011, 88, 253. Available from: [Link]
-
Bisaro, F., & Montagnon, T. (2014). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET Digital. Available from: [Link]
-
Organic Syntheses. Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Org. Synth. 1990, 68, 168. Available from: [Link]
-
Refubium - Freie Universität Berlin. Syntheses - 3.1 Synthesis of Stilbene Derivatives. Available from: [Link]
-
Kumar, A., et al. (2018). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 8(49), 27791-27824. Available from: [Link]
-
Likhtenshtein, G. (2010). Stilbenes: Preparation and Analysis. In Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Wiley-VCH. Available from: [Link]
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- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Application Notes & Protocols: Diethyl 2-methylbenzylphosphonate as a Key Precursor in Pharmaceutical Synthesis
Introduction: Strategic Importance in Medicinal Chemistry
Diethyl 2-methylbenzylphosphonate is an organophosphorus compound that has emerged as a highly valuable precursor in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its primary utility lies in its role as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic chemistry for the stereoselective formation of alkenes.[1][2][3] The structural motif of a phosphonate attached to a substituted benzyl group makes it an ideal building block for creating stilbene and stilbenoid scaffolds.[4][5] These structures are present in a multitude of biologically active compounds, including well-known natural products like resveratrol, which exhibit diverse therapeutic properties such as antioxidant, anti-inflammatory, and anticancer activities.[5][6]
This guide provides an in-depth exploration of this compound, moving from its fundamental properties to detailed, field-proven protocols for its application. The focus is on empowering researchers and drug development professionals to leverage this precursor for the efficient synthesis of novel pharmaceutical agents.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.
| Property | Value | Notes |
| IUPAC Name | Diethyl [(2-methylphenyl)methyl]phosphonate | |
| Synonyms | Diethyl o-tolylmethylphosphonate | |
| CAS Number | 63909-49-9 | |
| Molecular Formula | C₁₂H₁₉O₃P | [7] |
| Molecular Weight | 242.25 g/mol | [7] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 110 °C @ 0.2 mmHg | [7] |
| Density | 1.07 g/mL (approx.) | [7] |
| Solubility | Soluble in most organic solvents (THF, Toluene, CH₂Cl₂). Insoluble in water. | |
| Safety | Combustible liquid. Handle with appropriate personal protective equipment (PPE), including safety glasses and gloves, in a well-ventilated fume hood. |
Core Synthetic Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is the premier application for this compound. It offers significant advantages over the traditional Wittig reaction for the synthesis of alkenes, particularly stilbene derivatives.
Mechanism Overview: The reaction begins with the deprotonation of the phosphonate at the α-carbon (the carbon adjacent to the phosphorus atom) by a strong base, creating a highly nucleophilic phosphonate carbanion.[1][2] This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. The resulting intermediate collapses to form an alkene and a water-soluble dialkyl phosphate salt.[1][8]
Key Advantages over the Wittig Reaction:
-
Enhanced Nucleophilicity: The phosphonate carbanion is more nucleophilic and generally less basic than the corresponding phosphorus ylide, allowing it to react efficiently with a wider range of aldehydes, including sterically hindered ones.[1][9]
-
Stereoselectivity: The HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene (trans-isomer), which is often the desired isomer for biological activity in stilbene-based pharmaceuticals.[1][2][10]
-
Simplified Purification: The primary byproduct, a dialkyl phosphate salt, is water-soluble and can be easily removed during aqueous work-up, greatly simplifying product purification compared to the removal of triphenylphosphine oxide from Wittig reactions.[2][8][9]
Detailed Experimental Protocol: Synthesis of (E)-2-Methyl-4'-methoxystilbene
This protocol details a representative HWE reaction between this compound and 4-methoxybenzaldehyde to produce a stilbene derivative, a common core structure in pharmacologically active molecules.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Methoxybenzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Protocol:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Base Addition: Carefully add sodium hydride (1.2 eq) to the THF.
-
Causality: NaH is a strong, non-nucleophilic base required to deprotonate the phosphonate. It must be handled with care as it is highly reactive with moisture. Anhydrous conditions are critical to prevent quenching the base and the subsequent carbanion.[3]
-
-
Phosphonate Addition: Cool the NaH suspension to 0 °C using an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel.
-
Carbanion Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the phosphonate carbanion.
-
Self-Validation: The visual cue of bubbling ceasing provides a preliminary check that the deprotonation step is complete.
-
-
Aldehyde Addition: Cool the resulting solution back to 0 °C. Add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Self-Validation: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde and the formation of the product.
-
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Causality: This step safely neutralizes any remaining NaH and protonates the phosphate byproduct.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water, then separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure (E)-2-methyl-4'-methoxystilbene.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Experimental workflow for HWE synthesis of a stilbene derivative.
Applications in Pharmaceutical Synthesis
The true value of this compound is realized in its application as a precursor to therapeutically relevant molecules.
-
Stilbenoid Synthesis: The primary application is the synthesis of stilbenes and their analogues.[4] Natural stilbenoids, like resveratrol, have garnered immense interest for their potential health benefits, but often suffer from poor pharmacokinetics.[6] Synthetic access via the HWE reaction allows for the creation of novel stilbene derivatives with modified functional groups to improve bioavailability, potency, and target specificity.[6][11]
-
Anticancer Agents: Many synthetic stilbene derivatives have been investigated as potential anticancer agents.[5][6] The stilbene scaffold can be tailored to interact with various biological targets involved in cancer progression.
-
Antimicrobial Agents: Benzylphosphonate derivatives, as a class, have shown promise as potential antimicrobial drugs.[12][13] Research suggests they may induce oxidative stress in bacterial cells, leading to DNA damage.[13] The ability to synthesize a library of derivatives using precursors like this compound is crucial for structure-activity relationship (SAR) studies.
Visualization of the General Synthetic Pathway
This diagram illustrates the core transformation enabled by this compound in pharmaceutical precursor synthesis.
Caption: General HWE pathway to stilbene-based pharmaceutical scaffolds.
References
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Application Notes and Protocols for Olefination Reactions Using Diethyl 2-methylbenzylphosphonate
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth scientific background for conducting olefination reactions using Diethyl 2-methylbenzylphosphonate. This reagent is particularly valuable for the synthesis of stilbene derivatives and other alkenes, which are pivotal structural motifs in numerous biologically active compounds and advanced materials. We will delve into the mechanistic underpinnings of the Horner-Wadsworth-Emmons (HWE) reaction, for which this phosphonate is a key precursor, and provide a step-by-step experimental procedure that ensures reproducibility and high yields. Furthermore, this guide offers insights into reaction optimization, troubleshooting, and safety considerations, grounded in established chemical principles and supported by authoritative literature.
Introduction: The Horner-Wadsworth-Emmons Reaction and the Utility of this compound
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds.[1][2] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene, typically with a strong preference for the (E)-isomer.[1][3] This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the formation of a water-soluble phosphate byproduct that simplifies purification.[3]
This compound is a versatile reagent in the HWE reaction, primarily employed for the synthesis of ortho-methyl substituted stilbenes and related structures. The presence of the ortho-methyl group can introduce unique steric and electronic effects, influencing the reactivity of the phosphonate and the stereochemical outcome of the olefination. This makes it a valuable tool for fine-tuning the properties of the target alkenes, which is of particular interest in medicinal chemistry and materials science.[4][5]
Reaction Mechanism: A Stepwise Perspective
The HWE reaction proceeds through a well-elucidated multi-step mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Deprotonation: The reaction is initiated by the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom using a suitable base. This generates a highly nucleophilic phosphonate carbanion. The choice of base is critical and depends on the acidity of the phosphonate. For benzylphosphonates, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.[3][6]
-
Nucleophilic Addition: The phosphonate carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate, often referred to as a betaine or an oxaphosphetane precursor.[1][7]
-
Oxaphosphetane Formation and Elimination: The tetrahedral intermediate rapidly cyclizes to form a four-membered ring intermediate called an oxaphosphetane.[1][8] This intermediate is unstable and undergoes a retro-[2+2] cycloaddition reaction to eliminate a dialkylphosphate salt and form the final alkene product. The thermodynamic stability of the transition states leading to the (E)- and (Z)-alkenes governs the stereoselectivity of the reaction, with the (E)-isomer generally being the major product due to lower steric hindrance in the corresponding transition state.[2][9]
Experimental Protocol: Synthesis of (E)-2-Methylstilbene
This protocol provides a detailed procedure for the olefination of benzaldehyde with this compound to synthesize (E)-2-methylstilbene.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich, Combi-Blocks | Store under inert atmosphere. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | e.g., Sigma-Aldrich, Acros Organics | Highly flammable solid. Handle with care. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | e.g., EMD Millipore, Acros Organics | Use a freshly opened bottle or dried over molecular sieves. |
| Benzaldehyde | ≥99% | e.g., Sigma-Aldrich, Alfa Aesar | Freshly distilled if necessary. |
| Saturated aqueous NH4Cl | Reagent Grade | - | Prepared in-house. |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | - | For drying. |
| Hexanes | ACS Grade | - | For chromatography. |
| Ethyl Acetate | ACS Grade | - | For chromatography. |
| Standard laboratory glassware | - | - | Oven-dried before use. |
| Magnetic stirrer and stir bars | - | - | - |
| Inert atmosphere setup (Nitrogen or Argon) | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser connected to a nitrogen or argon inlet.
-
Base Addition: Under a positive flow of inert gas, carefully add sodium hydride (1.1 equivalents, e.g., 0.264 g for a 10 mmol scale) to the flask.
-
Solvent Addition: Add anhydrous THF (e.g., 20 mL for a 10 mmol scale) to the flask via a syringe. Stir the suspension at room temperature.
-
Phosphonate Addition: Dissolve this compound (1.0 equivalent, e.g., 2.42 g for a 10 mmol scale) in anhydrous THF (e.g., 10 mL) in a separate flame-dried flask. Transfer this solution to the NaH suspension dropwise via a syringe at 0 °C (ice bath).
-
Carbanion Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the phosphonate carbanion is often indicated by a color change and the cessation of hydrogen gas evolution.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add benzaldehyde (1.0 equivalent, e.g., 1.06 g, 1.02 mL for a 10 mmol scale) dropwise via a syringe.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (e.g., 20 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford the pure (E)-2-methylstilbene.[10]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of (E)-2-methylstilbene.
Causality and Optimization
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phosphonate, driving the reaction towards product formation. For substrates sensitive to strong bases, weaker bases like DBU or an amine in the presence of LiCl (Masamune-Roush conditions) can be employed.[2]
-
Solvent: Anhydrous THF is a common solvent as it is inert under the reaction conditions and effectively solvates the intermediates.[3] Other aprotic solvents like DME or DMF can also be used. The presence of water will quench the carbanion and inhibit the reaction.
-
Temperature Control: The initial deprotonation and the addition of the aldehyde are performed at 0 °C to control the exothermic nature of these steps and prevent side reactions.
-
Stereoselectivity: The HWE reaction generally favors the formation of the more thermodynamically stable (E)-alkene.[1] To enhance (Z)-selectivity, modifications such as the Still-Gennari protocol, which utilizes electron-withdrawing groups on the phosphonate and specific reaction conditions (e.g., KHMDS and 18-crown-6), can be employed.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Incomplete deprotonation | Ensure NaH is fresh and the reaction is under a strictly inert atmosphere. Use a stronger base if necessary. |
| Wet reagents or solvent | Use freshly dried solvent and ensure all reagents are anhydrous. | |
| Low reactivity of the carbonyl compound | For ketones, longer reaction times or higher temperatures may be required. | |
| Formation of side products | Self-condensation of the aldehyde | Add the aldehyde slowly at low temperature. |
| Michael addition (if applicable) | Use less basic conditions or a different synthetic route. | |
| Poor (E/Z) selectivity | Equilibration of intermediates | The stereochemical outcome is generally thermodynamically controlled. For higher (Z)-selectivity, consider the Still-Gennari modification.[1] |
Safety Precautions
-
Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle it in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Anhydrous Solvents: Anhydrous solvents are often flammable. Work in a well-ventilated area and away from ignition sources.
-
General Handling: Always wear appropriate PPE when handling chemicals. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound is a robust and reliable method for the synthesis of (E)-2-methylstilbene and its analogues. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired alkene. This protocol, along with the provided insights into optimization and troubleshooting, serves as a valuable resource for synthetic chemists in both academic and industrial settings.
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Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
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Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. Available at: [Link]
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Olefination reactions of phosphorus-stabilized carbon nucleophiles - PubMed. Available at: [Link]
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Wittig- and Horner–Wadsworth–Emmons-olefination reactions with stabilised and semi-stabilised phosphoranes and phosphonates under non-classical conditions - ResearchGate. Available at: [Link]
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Z- and E-selective Horner–Wadsworth–Emmons reactions - Taylor & Francis. Available at: [Link]
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A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Olefination Techniques Guide | PDF | Chemical Compounds | Organic Chemistry - Scribd. Available at: [Link]
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Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions - JulietHahn.com. Available at: [Link]
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Exploring Diethyl Benzylphosphonate: Applications and Properties. Available at: [Link]
-
Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system | Request PDF - ResearchGate. Available at: [Link]
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Stilbene Synthesis and Applications | PDF | Chemical Reactions | Organic Chemistry. Available at: [Link]
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diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate - Organic Syntheses Procedure. Available at: [Link]
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Synthesis of diethyl benzylphosphonate derivatives | Download Table - ResearchGate. Available at: [Link]
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Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses. Available at: [Link]
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Diethyl 2-Methylbenzylphosphonate: A Comprehensive Guide to C-C Bond Formation
Introduction: The Strategic Advantage of the ortho-Methyl Group in Olefination Reactions
In the landscape of synthetic organic chemistry, the Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount tool for the stereoselective formation of carbon-carbon double bonds.[1][2][3] This olefination reaction, utilizing phosphonate carbanions, offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic carbanions, and a simplified purification process due to the water-soluble nature of the phosphate byproduct.[2] Within the family of HWE reagents, Diethyl 2-methylbenzylphosphonate emerges as a reagent of particular interest. The presence of a methyl group at the ortho position of the benzyl ring introduces steric and electronic effects that can be strategically exploited to influence reaction outcomes, particularly in the synthesis of stilbenes and related structures.
This comprehensive guide provides an in-depth exploration of this compound as a reagent for C-C bond formation. We will delve into its synthesis, the mechanistic nuances of its application in the Horner-Wadsworth-Emmons reaction, and provide detailed, field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile reagent.
Core Synthesis Pathway: The Michaelis-Arbuzov Reaction
The most reliable and widely employed method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[2][4] This reaction facilitates the formation of a carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide.[4] In the case of this compound, triethyl phosphite is reacted with 2-methylbenzyl halide (typically the bromide for higher reactivity).
The reaction proceeds via a nucleophilic attack of the phosphorus atom of the triethyl phosphite on the benzylic carbon of 2-methylbenzyl bromide, forming a phosphonium salt intermediate. Subsequent dealkylation by the displaced bromide ion results in the formation of the desired phosphonate and a volatile ethyl bromide byproduct.[5]
Diagram: Michaelis-Arbuzov Synthesis of this compound
Caption: Synthesis of this compound via the Michaelis-Arbuzov reaction.
Application in C-C Bond Formation: The Horner-Wadsworth-Emmons Reaction
The primary application of this compound is in the Horner-Wadsworth-Emmons reaction to form stilbene derivatives. This reaction offers a high degree of control over the stereochemical outcome, predominantly yielding the thermodynamically more stable (E)-alkene.[1][2]
The reaction is initiated by the deprotonation of the phosphonate at the benzylic carbon by a strong base, such as sodium hydride (NaH), to generate a highly nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. The resulting betaine intermediate cyclizes to form a transient four-membered oxaphosphetane ring. This intermediate then collapses, eliminating a water-soluble diethyl phosphate salt and forming the desired alkene.
The ortho-methyl group on the benzylphosphonate can influence the reaction in several ways:
-
Steric Hindrance: The methyl group can introduce steric bulk around the reaction center, potentially affecting the rate of reaction and the approach of the aldehyde. This can sometimes lead to altered stereoselectivity compared to the unsubstituted benzylphosphonate.
-
Electronic Effects: The electron-donating nature of the methyl group can slightly increase the electron density of the aromatic ring, though its effect on the acidity of the benzylic proton is generally minimal.
Diagram: Horner-Wadsworth-Emmons Reaction Workflow
Sources
Probing the Potential: Application Notes and Protocols for a New Class of Antimicrobials – Diethyl 2-methylbenzylphosphonate Derivatives
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among the promising candidates, organophosphonates, and specifically diethyl 2-methylbenzylphosphonate derivatives, have garnered significant attention for their potential antibacterial and antifungal activities.[1][2][3] This guide provides a comprehensive overview of the methodologies and scientific rationale for the synthesis, characterization, and antimicrobial evaluation of these compounds, tailored for researchers and drug development professionals.
Introduction: The Promise of Phosphonates
Phosphonates are structural analogues of phosphates and carboxylic acids, containing a highly stable carbon-phosphorus (C-P) bond.[4] This inherent stability, coupled with their ability to mimic natural substrates, allows them to act as potent inhibitors of essential microbial enzymes.[4][5] The well-known antibiotic, fosfomycin, is a testament to the clinical potential of this chemical class, inhibiting the initial step of peptidoglycan biosynthesis.[4][6][7] Diethyl benzylphosphonate derivatives, the focus of this guide, offer a versatile scaffold for chemical modification, allowing for the fine-tuning of their biological activity.[1][8][9][10]
Potential Mechanisms of Action: While the precise mechanisms for many benzylphosphonate derivatives are still under investigation, several plausible targets exist within bacterial and fungal cells:
-
Inhibition of Cell Wall Synthesis: Similar to fosfomycin, these derivatives may target enzymes crucial for peptidoglycan or chitin synthesis.[5]
-
Metabolic Enzyme Inhibition: Their structural similarity to amino acids or metabolic intermediates could lead to the inhibition of key pathways, such as the shikimate pathway for aromatic amino acid synthesis.[5]
-
DNA Interaction: Preliminary studies on some benzylphosphonate derivatives suggest potential interactions with bacterial DNA.[8][10][11]
Synthesis of this compound Derivatives
A common and efficient method for the synthesis of the parent diethyl benzylphosphonate scaffold is the Michaelis-Arbuzov reaction.[1] Further derivatization can be achieved through various organic reactions to explore structure-activity relationships (SAR).
General Synthesis Protocol: Michaelis-Arbuzov Reaction
This protocol outlines the synthesis of the core diethyl benzylphosphonate structure. Modifications to the starting benzyl halide will yield different derivatives.
Materials:
-
Appropriately substituted benzyl halide (e.g., 2-methylbenzyl bromide)
-
Triethyl phosphite
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Nitrogen or Argon atmosphere setup
-
Standard glassware for reflux
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add the substituted benzyl halide (1.0 equivalent).
-
Add triethyl phosphite (1.1 to 1.5 equivalents).
-
If using a solvent, add anhydrous toluene.
-
Heat the reaction mixture to reflux (typically 110-150 °C, depending on the solvent and reactants) and maintain for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess triethyl phosphite under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the phosphite reactant.
-
Excess Triethyl Phosphite: Drives the reaction to completion.
-
Reflux: Provides the necessary thermal energy to overcome the activation energy of the reaction.
Caption: General workflow for the synthesis of diethyl benzylphosphonate derivatives.
In Vitro Antimicrobial Susceptibility Testing
Standardized protocols are crucial for obtaining reproducible and comparable antimicrobial activity data. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.[12][13]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Materials:
-
96-well microtiter plates
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates to achieve a range of concentrations.
-
Inoculum Preparation: From a fresh overnight culture, suspend several colonies of the test microorganism in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[1] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][5]
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds.
-
Controls:
-
Growth Control: Wells containing only broth and the inoculum.
-
Sterility Control: Wells containing only sterile broth.
-
Positive Control: A standard antibiotic with known activity against the test organism.
-
-
Incubation: Cover the plates and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following MIC determination, take a small aliquot (e.g., 10-20 µL) from the wells showing no visible growth.
-
Spot-plate or spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria).
-
Incubate the agar plates under suitable conditions (e.g., 37°C for 24 hours).
-
The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.[5]
Caption: Workflow for MIC and MBC/MFC determination.
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the efficacy of different derivatives.
Table 1: Example Antimicrobial Activity Data for this compound Derivatives against E. coli
| Compound ID | R-group at para-position | MIC (µg/mL) | MBC (µg/mL) |
| 1 | -H | 125 | >500 |
| 2 | -Cl | 62.5 | 125 |
| 3 | -NO₂ | 31.25 | 62.5 |
| 4 | -OCH₃ | 250 | >500 |
| Ciprofloxacin | (Positive Control) | 0.015 | 0.03 |
Interpretation of Structure-Activity Relationship (SAR): The hypothetical data in Table 1 suggests that electron-withdrawing groups at the para-position of the benzyl ring (e.g., -Cl, -NO₂) enhance the antimicrobial activity of the diethyl benzylphosphonate scaffold against E. coli. Conversely, an electron-donating group (e.g., -OCH₃) appears to decrease activity. This provides a rationale for the design of future derivatives with potentially improved potency.
Advanced Investigations: Exploring Mechanisms and Broader Spectrum
Anti-biofilm Activity Assay
Many chronic infections are associated with microbial biofilms, which are often more resistant to conventional antibiotics.
Protocol:
-
Biofilm Formation: Grow the test microorganism in a 96-well flat-bottom microtiter plate for 24-48 hours to allow for biofilm formation.
-
Treatment: Gently wash the wells with sterile PBS to remove planktonic cells. Add fresh broth containing various concentrations of the test compounds to the wells.
-
Incubation: Incubate for another 24 hours.
-
Quantification: After incubation, wash the wells again with PBS. Stain the adherent biofilm with crystal violet. Solubilize the stain with an appropriate solvent (e.g., ethanol or acetic acid) and measure the absorbance at a specific wavelength (e.g., 570 nm). A reduction in absorbance indicates anti-biofilm activity.
Fungal Susceptibility Testing
The protocols for MIC and MFC determination can be adapted for fungal pathogens, such as Candida albicans or Aspergillus fumigatus, by using appropriate growth media (e.g., RPMI-1640) and incubation conditions. Some diethyl malonate derivatives, structurally related to the compounds of interest, have shown promise as antifungal agents.[14][15]
Conclusion and Future Directions
The study of this compound derivatives represents a promising avenue in the quest for new antimicrobial agents. The protocols outlined in this guide provide a standardized framework for the synthesis and evaluation of these compounds. Future research should focus on expanding the library of derivatives to further elucidate the structure-activity relationship, identifying the specific microbial targets, and evaluating the in vivo efficacy and toxicity of the most potent compounds.
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Application Notes and Protocols for the Synthesis of Stilbenes using Diethyl 2-methylbenzylphosphonate
Introduction: The Enduring Significance of Stilbenes
Stilbenes, a class of organic compounds characterized by a 1,2-diphenylethylene core, are of profound interest to researchers in medicinal chemistry and materials science. Their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, have positioned them as privileged scaffolds in drug discovery.[1][2] A prime example is resveratrol, a naturally occurring stilbene found in grapes and other plants, which has been extensively studied for its potential health benefits.[1][3] The synthetic accessibility of stilbene derivatives is therefore a critical aspect of ongoing research, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials.[4][5]
This document provides a comprehensive guide to the synthesis of stilbenes via the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on the utility of diethyl 2-methylbenzylphosphonate. We will delve into the mechanistic underpinnings of this powerful olefination reaction, offer detailed experimental protocols, and provide insights into troubleshooting and optimization.
The Horner-Wadsworth-Emmons Reaction: A Superior Strategy for Stilbene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a widely adopted method for the stereoselective synthesis of alkenes.[6][7] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene, typically with a strong preference for the thermodynamically more stable (E)-isomer.[8][9] This reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and a significantly easier purification process due to the water-soluble nature of the phosphate byproduct.[10][11]
The HWE reaction using this compound is a versatile approach for the synthesis of stilbenes bearing a methyl group on one of the aromatic rings. This seemingly simple structural modification can have a significant impact on the biological activity and physical properties of the resulting stilbene.
Mechanistic Insights: Understanding the Path to (E)-Stilbenes
The HWE reaction proceeds through a well-defined mechanistic pathway that dictates its high (E)-selectivity.[6][12]
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the this compound by a suitable base, forming a resonance-stabilized phosphonate carbanion. The choice of base is critical and can influence the reaction rate and, in some cases, the stereoselectivity.[6][13]
-
Nucleophilic Addition: The nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde (e.g., a substituted benzaldehyde). This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate.[6]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[12]
-
Elimination: The oxaphosphetane intermediate then collapses in a stereoselective manner to yield the alkene and a water-soluble diethyl phosphate salt. The preference for the formation of the (E)-alkene is attributed to the thermodynamic stability of the transition state leading to this isomer.[8][10]
Figure 1. Mechanism of the Horner-Wadsworth-Emmons Reaction.
Experimental Protocol: Synthesis of a Substituted Stilbene
This protocol details a general procedure for the synthesis of a substituted stilbene via the Horner-Wadsworth-Emmons reaction between this compound and a representative aromatic aldehyde.
Materials and Reagents
-
This compound
-
Substituted benzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the phosphonate solution dropwise to the stirred NaH suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the phosphonate carbanion.
-
-
Reaction with the Aldehyde:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Dissolve the substituted benzaldehyde (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.
-
Slowly add the aldehyde solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting materials.[14]
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[14]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[15]
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired stilbene derivative. The separation of (E) and (Z) isomers, if present, can often be achieved at this stage.[1]
-
Figure 2. Experimental workflow for the HWE synthesis of stilbenes.
Key Reaction Parameters and Expected Outcomes
The success of the HWE reaction is dependent on several key parameters. The following table summarizes typical conditions and expected yields for the synthesis of stilbenes.
| Parameter | Condition | Rationale and Expected Outcome |
| Base | NaH, KHMDS, DBU/LiCl | Strong bases like NaH ensure complete deprotonation of the phosphonate.[10] Milder conditions like DBU/LiCl can be used for base-sensitive substrates.[6][16] |
| Solvent | THF, DME | Anhydrous aprotic solvents are essential to prevent quenching of the phosphonate carbanion.[10] |
| Temperature | 0 °C to room temperature | Initial cooling controls the exothermic deprotonation and addition steps, while warming to room temperature drives the reaction to completion.[14] |
| Reaction Time | 2-12 hours | Reaction progress should be monitored by TLC to determine the optimal reaction time. |
| Stereoselectivity | Predominantly (E)-isomer | The HWE reaction generally provides high (E)-selectivity due to thermodynamic control.[8][9] |
| Yield | 60-95% | Yields are typically good to excellent, depending on the substrates and reaction conditions.[4] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | Incomplete deprotonation of the phosphonate (inactive base, wet solvent). | Use fresh, high-quality base. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Low reactivity of the aldehyde. | Increase reaction temperature or use a more reactive phosphonate ylide. | |
| Formation of significant amounts of (Z)-isomer | Use of certain bases (e.g., potassium bases) or specific phosphonate modifications (Still-Gennari conditions). | For (E)-selectivity, sodium or lithium bases are generally preferred.[12] |
| Difficult purification | Incomplete removal of the phosphate byproduct. | Perform a thorough aqueous work-up, including multiple extractions and a brine wash.[8] |
Conclusion
The Horner-Wadsworth-Emmons reaction utilizing this compound represents a robust and highly efficient method for the synthesis of (E)-stilbenes. Its operational simplicity, high stereoselectivity, and the ease of product purification make it an invaluable tool for researchers in drug discovery and materials science. By understanding the underlying mechanism and carefully controlling the reaction parameters, scientists can readily access a wide array of stilbene derivatives for further investigation.
References
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NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]
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Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
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Slideshare. Horner-Wadsworth-Emmons reaction. Available from: [Link]
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ACS Publications. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Available from: [Link]
-
NIH. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Available from: [Link]
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ACS Publications. Synthesis and Biological Evaluation of Resveratrol and Analogues as Apoptosis-Inducing Agents. Journal of Medicinal Chemistry. Available from: [Link]
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NIH. Synthetic approaches toward stilbenes and their related structures. PMC. Available from: [Link]
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ResearchGate. Synthesis of Methylated Resveratrol and Analogues by Heck Reactions in Organic and Aqueous Solvents. Available from: [Link]
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BYU ScholarsArchive. Synthesis of Resveratrol and Its Analogs, Phase-Transfer Catalyzed Asymmetric Glycolate Aldol Reaction, and Total Synthesis. Available from: [Link]
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PubMed Central. Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation. Available from: [Link]
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Wiley-VCH. 1 Stilbenes Preparation and Analysis. Available from: [Link]
-
JulietHahn.com. Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Available from: [Link]
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UTMB Research Experts. Synthesis of 4′-ester analogs of resveratrol and their evaluation in malignant melanoma and pancreatic cell lines. Available from: [Link]
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YouTube. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
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CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available from: [Link]
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Application Note & Protocol: Stereoselective Synthesis of (E)-Stilbene Derivatives via the Horner-Wadsworth-Emmons Reaction
Introduction
Phosphonate esters are a versatile class of organophosphorus compounds with significant applications in medicinal chemistry, materials science, and organic synthesis.[1] Their utility as mimics of phosphate esters and as key intermediates in carbon-carbon bond formation makes them invaluable tools for researchers. A premier application of phosphonate esters is the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective synthesis of alkenes.[2][3]
The HWE reaction offers distinct advantages over the classical Wittig reaction, including the use of more nucleophilic, yet less basic, phosphonate carbanions and a significantly simplified purification process, as the dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction.[2][4][5] The reaction typically exhibits high E-selectivity, yielding the thermodynamically favored trans-alkene, a critical feature for the synthesis of bioactive molecules like stilbene derivatives.[2][6][7]
This document provides a detailed protocol for the synthesis of (E)-2-methyl-4'-methoxystilbene, a representative stilbene derivative, using Diethyl 2-methylbenzylphosphonate and 4-methoxybenzaldehyde. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Reaction Scheme and Mechanism
The synthesis proceeds via the Horner-Wadsworth-Emmons olefination. The overall transformation is depicted below:
Scheme 1: HWE Synthesis of (E)-2-methyl-4'-methoxystilbene
This compound + 4-methoxybenzaldehyde → (E)-2-methyl-4'-methoxystilbene + Diethyl phosphate salt
Mechanism Overview: The reaction is initiated by the deprotonation of the phosphonate ester at the benzylic position by a strong base, such as sodium hydride (NaH), to form a stabilized phosphonate carbanion.[2] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This nucleophilic addition is the rate-limiting step and forms an intermediate oxaphosphetane.[2] This intermediate subsequently collapses, eliminating a water-soluble diethyl phosphate salt and forming the desired alkene product. The thermodynamic favorability of the trans-oxaphosphetane intermediate generally leads to the predominant formation of the (E)-alkene.[5][8]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| This compound | C₁₂H₁₉O₃P | 242.25 | ≥97% | e.g., Sigma-Aldrich | Starting phosphonate |
| Sodium Hydride (NaH) | NaH | 24.00 | 60% disp. in mineral oil | e.g., Sigma-Aldrich | Strong base; handle with extreme care |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | ≥98% | e.g., Sigma-Aldrich | Aldehyde coupling partner |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9%, inhibitor-free | e.g., Acros Organics | Reaction solvent |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | Lab-prepared | For quenching the reaction |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | e.g., Fisher Scientific | Extraction solvent |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | - | Lab-prepared | For washing organic layer |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | e.g., VWR | Drying agent |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | e.g., Sorbent Tech. | For column chromatography |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | e.g., Fisher Scientific | Chromatography eluent |
Equipment
-
Round-bottom flasks (flame-dried)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Syringes for liquid transfer
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
-
NMR Spectrometer (¹H, ¹³C, ³¹P)
-
Mass Spectrometer (e.g., GC-MS or LC-MS)
Experimental Protocol
Safety First: Sodium hydride (NaH) is a highly reactive, flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[9][10][11] All operations involving NaH must be conducted under an inert atmosphere (N₂ or Ar) in a fume hood.[10] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[9][10]
Preparation of the Phosphonate Carbanion
-
Inert Atmosphere Setup: Assemble a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Dispensing NaH: In the fume hood, carefully weigh 1.2 equivalents of 60% sodium hydride dispersion (e.g., 0.11 g, 2.75 mmol) and add it to the reaction flask.
-
Causality: Using a dispersion is safer than handling pure NaH.[10] The mineral oil can be washed away with anhydrous hexanes if desired, but for many applications, it is left in.
-
-
Solvent Addition: Add 20 mL of anhydrous THF to the flask via syringe. Begin stirring to create a suspension.
-
Phosphonate Addition: In a separate, dry vial, dissolve 1.0 equivalent of this compound (e.g., 0.5 g, 2.06 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the stirring NaH suspension at room temperature over 5-10 minutes.
-
Anion Formation: Stir the mixture at room temperature for 30-60 minutes. The evolution of hydrogen gas should be observed (bubbling). The mixture will typically become a clear, yellowish, or orange solution upon complete formation of the carbanion.[12]
-
Expertise Note: The acidity of the α-proton in benzylphosphonates is sufficient for deprotonation with NaH. Incomplete deprotonation can be a source of low yield. Ensure the NaH is fresh and reactive.[12]
-
Reaction with Aldehyde
-
Aldehyde Solution: In a separate dry vial, dissolve 1.0 equivalent of 4-methoxybenzaldehyde (e.g., 0.28 g, 2.06 mmol) in 5 mL of anhydrous THF.
-
Carbonyl Addition: Cool the phosphonate carbanion solution to 0 °C using an ice bath. Slowly add the aldehyde solution dropwise to the reaction flask over 10-15 minutes.
-
Causality: Slow, low-temperature addition helps to control the reaction exotherm and minimizes potential side reactions, such as the self-condensation of the aldehyde.[12]
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Monitoring: Use a suitable eluent (e.g., 9:1 Hexanes:EtOAc) for TLC. The product, a stilbene derivative, is typically less polar than the starting aldehyde.
-
Work-up and Purification
-
Quenching: Carefully quench the reaction by slowly adding 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Safety: The quench will destroy any unreacted NaH, evolving hydrogen gas. Perform this step slowly and cautiously in the fume hood.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of ethyl acetate and 15 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 20 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with 30 mL of water and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:EtOAc) to isolate the pure (E)-stilbene product.
Characterization and Data
The identity and purity of the synthesized (E)-2-methyl-4'-methoxystilbene should be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expect to see characteristic signals for the vinyl protons with a large coupling constant (J ≈ 16 Hz), indicative of the trans geometry. Aromatic, methoxy, and methyl protons will also be present in their expected regions.
-
¹³C NMR: The number of signals should correspond to the number of unique carbons in the molecule.
-
³¹P NMR of Starting Material: The starting this compound will show a characteristic singlet in the ³¹P NMR spectrum, typically in the range of δ 20-30 ppm (referenced to 85% H₃PO₄).[13][14] The absence of this signal in the final product confirms complete reaction.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₁₆H₁₆O, M.W. = 224.30) should be observed.
Representative Data Table
| Parameter | Expected Value/Observation | Notes |
| Yield | 75-90% | Highly dependent on substrate purity and reaction conditions. |
| Physical State | White to off-white solid | |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-7.6 (m, Ar-H), ~7.1 (d, J≈16 Hz, 1H), ~6.9 (d, J≈16 Hz, 1H), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, Ar-CH₃) | Chemical shifts are approximate. The large J-coupling of vinyl protons is key. |
| ³¹P NMR of Starting Material | δ ~25 ppm | A single peak is expected.[13][14] |
| E/Z Ratio | >95:5 | Determined by ¹H NMR integration of vinyl proton signals. HWE strongly favors the E-isomer.[2] |
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis protocol.
Caption: Workflow for the HWE synthesis of (E)-stilbene derivatives.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive NaH. 2. Wet solvent or glassware. 3. Ineffective deprotonation. | 1. Use a fresh bottle of NaH. 2. Ensure all glassware is rigorously dried and use freshly distilled/packaged anhydrous solvent. 3. Increase deprotonation time or switch to a stronger base like LiHMDS if substrate is particularly challenging.[12] |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Steric hindrance. | 1. Allow the reaction to proceed for a longer duration.[12] 2. Consider gentle heating (e.g., to 40 °C) after the initial addition, as this can sometimes improve yields for sterically hindered substrates.[12] |
| Poor E/Z Selectivity | Reaction conditions favoring Z-isomer. | While unlikely with standard NaH/THF, ensure conditions do not mimic Z-selective protocols (e.g., potassium bases with crown ethers). Higher temperatures generally favor the (E)-alkene.[2][12] |
| Aldehyde Self-Condensation | Aldehyde added too quickly or at too high a temperature. | Ensure slow, dropwise addition of the aldehyde solution to the carbanion at 0 °C.[12] |
References
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Synthetic approaches toward stilbenes and their related structures - PMC. (n.d.). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
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Common Name: SODIUM HYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved January 5, 2026, from [Link]
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Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. Retrieved January 5, 2026, from [Link]
-
Stilbenes Preparation and Analysis. (n.d.). Wiley-VCH. Retrieved January 5, 2026, from [Link]
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Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. (2009). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Phosphorus-31 Nuclear Magnetic Resonance Spectral Assignments of Phosphorus Compounds in Soil NaOH–EDTA Extracts. (n.d.). Lincoln University. Retrieved January 5, 2026, from [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. (2015). ResearchGate. Retrieved January 5, 2026, from [Link]
-
31P Nuclear Magnetic Resonance Spectra of Phosphorus-containing Esters in the Presence of Transition-metal Ions. (1970). RSC Publishing. Retrieved January 5, 2026, from [Link]
-
31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. (n.d.). JulietHahn.com. Retrieved January 5, 2026, from [Link]
-
Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved January 5, 2026, from [Link]
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Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. (2011). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
-
Phosphorus-31 nuclear magnetic resonance. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
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Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
HWE reaction protocols frequently found in the literature. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
-
A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. (2016). Frontiers in Chemistry. Retrieved January 5, 2026, from [Link]
-
Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel cells. (2009). Redalyc.org. Retrieved January 5, 2026, from [Link]
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Application Notes & Protocols: Diethyl 2-methylbenzylphosphonate in the Synthesis of Biologically Active Compounds
Abstract
This technical guide provides an in-depth exploration of Diethyl 2-methylbenzylphosphonate as a pivotal reagent in modern medicinal chemistry. Moving beyond a simple recitation of procedures, we delve into the mechanistic underpinnings, strategic applications, and field-proven protocols for leveraging this phosphonate in the synthesis of high-value biologically active compounds. The primary focus is on its application in the Horner-Wadsworth-Emmons (HWE) reaction to construct stilbene scaffolds, which are central to potent therapeutic agents like combretastatin analogues. Additionally, we explore its role in generating novel antimicrobial candidates. This document is designed for researchers, scientists, and drug development professionals, offering both the foundational theory and the practical detail required for successful experimental execution.
Introduction: The Strategic Value of Benzylphosphonates
Organophosphonates are a cornerstone class of compounds in drug discovery, valued for their role as stable mimics of natural phosphates and their diverse biological activities.[1] Within this class, diethyl benzylphosphonates have emerged as particularly versatile building blocks. Their utility stems from the phosphonate moiety, which activates the adjacent benzylic position for carbanion formation, and the benzyl group, which provides a scaffold for constructing complex aromatic molecules.[2] this compound, the subject of this guide, offers an additional steric and electronic handle—the ortho-methyl group—which can be used to fine-tune the properties and conformation of the final therapeutic molecule. The primary chemical transformation enabled by this reagent is the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for carbon-carbon double bond formation that offers significant advantages over the classical Wittig reaction.[3][4]
The Horner-Wadsworth-Emmons (HWE) Reaction: A Mechanistic Overview
The HWE reaction is the cornerstone of this compound's utility. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene, typically with high (E)-stereoselectivity.[3][5][6]
Key Advantages over the Wittig Reaction:
-
Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is generally more nucleophilic than the corresponding phosphonium ylide, allowing it to react efficiently even with sterically hindered ketones.[3][4]
-
Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which is easily removed during aqueous workup, a significant advantage over the often-problematic triphenylphosphine oxide byproduct from the Wittig reaction.[4][7]
The Reaction Mechanism: The reaction proceeds through a well-defined sequence of steps, which dictates its stereochemical outcome.[5][6]
-
Deprotonation: A suitable base abstracts the acidic proton from the carbon alpha to the phosphonate group, forming a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step is typically the rate-limiting step of the reaction.[3]
-
Oxaphosphetane Formation: The resulting betaine intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the alkene product and the dialkyl phosphate salt. The thermodynamic preference for the intermediates leading to the (E)-alkene generally drives the stereoselectivity of the reaction.[3][6]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Application I: Synthesis of Combretastatin Analogues
Combretastatins are a class of potent natural products that exhibit significant anticancer activity by inhibiting tubulin polymerization.[8][9][10] A key structural feature is the cis-stilbene bridge connecting two substituted aromatic rings. While the natural products are cis-isomers, the HWE reaction provides a reliable route to the thermodynamically stable trans-isomers, which can then be isomerized or evaluated for their own biological activity. This compound is an ideal reagent for constructing analogues with modifications on one of the aromatic rings.
Caption: Synthetic workflow for preparing stilbene-based bioactive molecules.
Protocol 3.1: Synthesis of (E)-1-(2-methylstyryl)-3,4,5-trimethoxybenzene
This protocol details a representative HWE reaction using this compound and 3,4,5-trimethoxybenzaldehyde. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for efficient deprotonation.
Materials & Reagents:
-
This compound
-
3,4,5-trimethoxybenzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and argon/nitrogen inlet
-
Addition funnel
-
Ice-water bath
-
Rotary evaporator
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, carefully decanting the hexanes each time.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Phosphonate Addition: Cool the suspension to 0 °C using an ice-water bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF via syringe or addition funnel.
-
Carbanion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases. The formation of the phosphonate carbanion is visually indicated by a color change and the cessation of bubbling.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS analysis indicates complete consumption of the aldehyde).
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The aqueous layer will contain the phosphate byproduct.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure (E)-stilbene derivative.
Causality and Experimental Choices:
-
Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protic solvents like water. Rigorous exclusion of moisture is paramount for high yields.
-
Base Selection: NaH is a strong, inexpensive base suitable for generating the carbanion.[4] For substrates sensitive to strong bases, weaker base systems like DBU/LiCl (Masamune-Roush conditions) can be employed.[7] The lithium salt acts as a Lewis acid, increasing the acidity of the phosphonate's alpha-proton.[7]
-
Temperature Control: The initial deprotonation and the subsequent addition of the aldehyde are performed at 0 °C to control the exothermic nature of the reactions and minimize potential side reactions.
| Parameter | Condition | Rationale |
| Base | NaH, KHMDS, n-BuLi | Strong, non-nucleophilic base for complete carbanion formation.[4][6] |
| Solvent | THF, DME, DMF | Anhydrous, aprotic solvents that solvate the intermediates.[4][5] |
| Temperature | 0 °C to Room Temp. | Controls exothermicity and ensures reaction completion. |
| Stereoselectivity | >95% E-isomer | Thermodynamically controlled pathway favors the trans-alkene.[3] |
| Typical Yield | 70-95% | The reaction is generally high-yielding and reliable. |
Application II: Scaffolds for Antimicrobial Agents
Recent studies have highlighted that substituted diethyl benzylphosphonates possess promising antimicrobial activity, particularly against strains like Escherichia coli.[1][11][12] The proposed mechanism involves the induction of oxidative stress within the bacterial cell, leading to DNA damage.[2] this compound can serve as a starting point for creating a library of novel phosphonate derivatives for antimicrobial screening. The synthetic strategy involves an initial HWE reaction to create a core structure, followed by functional group interconversion to generate diversity.
Caption: A strategic workflow from chemical synthesis to biological screening.
Protocol 4.1: Conceptual Protocol for Antimicrobial Evaluation
This protocol outlines the standard microbiological assays used to determine the efficacy of newly synthesized compounds, based on methodologies reported in the literature.[11][12]
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.
-
Procedure:
-
Prepare a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate using an appropriate growth medium (e.g., Tryptic Soy Broth).
-
Inoculate each well with a standardized suspension of the target bacterial strain (e.g., E. coli K12).
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.
-
2. Minimum Bactericidal Concentration (MBC) Assay:
-
Objective: To determine the lowest concentration of a compound that kills 99.9% of the initial bacterial inoculum.
-
Procedure:
-
Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Plate the aliquots onto agar plates containing no compound.
-
Incubate the plates overnight.
-
The MBC is the lowest concentration from the MIC assay that results in no colony formation on the agar plate.
-
Self-Validation and Trustworthiness: A robust antimicrobial evaluation relies on strict controls. The inclusion of known antibiotics (e.g., ciprofloxacin) as positive controls validates the assay's sensitivity.[11] Comparing MIC and MBC values helps distinguish between bacteriostatic (inhibitory) and bactericidal (killing) activity, a critical parameter in drug development.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of biologically active molecules. Its utility is primarily channeled through the Horner-Wadsworth-Emmons reaction, which provides a reliable and high-yielding method for constructing (E)-alkenes. As demonstrated, this chemistry is directly applicable to the synthesis of stilbene-based anticancer agents and can be adapted to create libraries of novel compounds for antimicrobial screening. The protocols and strategic insights provided herein are intended to empower researchers to effectively harness the potential of this valuable synthetic building block in their drug discovery programs.
References
-
Gładkowski, W., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules. [Link]
-
Gładkowski, W., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. ResearchGate. [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Gładkowski, W., et al. (2022). Biologically active diethyl benzylphosphonate derivatives. ResearchGate. [Link]
-
Canesi, S. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Głowacka, I. E., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules. [Link]
-
Głowacka, I. E., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PMC - NIH. [Link]
-
da Silva, A. B. F., et al. (2018). Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities. Beilstein Journal of Organic Chemistry. [Link]
-
Likhtenshtein, G. (2010). Stilbenes Preparation and Analysis. Wiley-VCH. [Link]
-
Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium - Freie Universität Berlin. [Link]
-
ResearchGate. (n.d.). SCHEME 2. Synthesis of Stilbene Derivatives. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2021). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking. Pharmaceuticals. [Link]
-
Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station International Edition. [Link]
-
Pospíšil, J., et al. (2021). New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones. Molecules. [Link]
-
ResearchGate. (n.d.). Synthesis of a variety of stilbene derivatives. ResearchGate. [Link]
-
Tokarski, P., et al. (2021). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. PMC - NIH. [Link]
-
Oble, D., et al. (2022). Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies. Scientific Reports. [Link]
-
MDPI. (n.d.). Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. MDPI. [Link]
-
Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. [Link]
-
Myers, A. (n.d.). Olefination Reactions. Harvard University. [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Diethyl 2-methylbenzylphosphonate in Material Science
An in-depth guide for researchers, scientists, and drug development professionals.
Disclaimer: Diethyl 2-methylbenzylphosphonate is a specific organophosphorus compound with limited direct data in publicly available scientific literature. This guide provides an overview of its potential research applications based on the well-established chemical principles and the known activities of the broader class of diethyl benzylphosphonates and related organophosphorus compounds. The experimental protocols and proposed mechanisms are grounded in established methodologies and are intended to serve as a robust starting point for investigation.
Introduction: The Versatility of the Phosphonate Moiety
Organophosphonates are a highly versatile class of compounds characterized by a stable carbon-phosphorus (C-P) bond. This feature renders them analogues of phosphate esters but with significantly enhanced resistance to chemical and enzymatic hydrolysis.[1] In material science, this stability, combined with the unique reactivity of the phosphonate group, has led to their use in a wide array of applications, including the development of advanced polymers, flame retardants, and surface modification agents.[2][3]
This compound, a member of this class, possesses a unique combination of a reactive phosphonate center and a substituted aromatic ring. The presence of the ortho-methyl group on the benzyl moiety can influence its steric and electronic properties compared to its unsubstituted or para-substituted counterparts, potentially offering new avenues for fine-tuning material properties. This guide explores the potential of this compound as a multifunctional building block in material science, providing both the theoretical rationale and practical protocols for its application.
Section 1: Foundational Synthesis and Core Reactivity
Understanding the synthesis and fundamental reactivity of this compound is crucial for its effective application. The compound serves not only as a final material component but also as a key intermediate for subsequent chemical transformations.
Core Synthesis: The Michaelis-Arbuzov Reaction
The most reliable and widely adopted method for synthesizing benzylphosphonates is the Michaelis-Arbuzov reaction.[4] This reaction involves the nucleophilic attack of a trialkyl phosphite (in this case, triethyl phosphite) on an alkyl halide (2-methylbenzyl halide). The reaction proceeds through a quasi-phosphonium intermediate which then collapses via dealkylation to yield the stable phosphonate product.[4]
Causality of Experimental Choices:
-
Reagent Choice: 2-methylbenzyl bromide is typically preferred over the chloride due to the higher reactivity of the C-Br bond, which facilitates the initial nucleophilic attack by the phosphite.[4]
-
Reaction Conditions: The reaction is often performed neat (without solvent) at elevated temperatures to drive the dealkylation step and ensure a reasonable reaction rate. Anhydrous conditions are critical to prevent hydrolysis of the phosphite starting material and the phosphonate product.
Caption: Michaelis-Arbuzov synthesis of this compound.
Protocol 1: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylbenzyl bromide (1.0 equivalent).
-
Reagent Addition: Add an excess of triethyl phosphite (1.5 to 2.0 equivalents). The reaction is typically run neat.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 120-140°C. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is generally complete within 4-12 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation. The desired this compound can then be purified by a final vacuum distillation, collecting the fraction at the appropriate boiling point.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Key Reactivity: The Horner-Wadsworth-Emmons Olefination
One of the most powerful applications of benzylphosphonates is their use in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes, particularly stilbene derivatives, with high (E)-stereoselectivity.[5][6] The phosphonate carbanion, generated by deprotonation with a strong base, is more nucleophilic and less basic than a corresponding Wittig ylide, allowing it to react efficiently with a wide range of aldehydes and ketones.[5]
Caption: General mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.
Section 2: Application in Flame-Retardant Materials
Organophosphorus compounds are a cornerstone of halogen-free flame retardant technology, offering a more environmentally benign alternative to traditional halogenated systems.[3]
Scientific Rationale
Phosphonate-based flame retardants function through a combination of gas-phase and condensed-phase mechanisms during combustion.[3]
-
Gas-Phase Action: Upon thermal decomposition, the phosphonate releases phosphorus-containing radicals (e.g., PO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, effectively quenching it.[3]
-
Condensed-Phase Action: In the solid polymer matrix, the phosphorus compounds promote dehydration and cross-linking, leading to the formation of a stable, insulating layer of char. This char layer acts as a physical barrier, limiting the transport of heat to the underlying polymer and restricting the flow of flammable volatile gases to the flame front.[3]
This compound, with its significant phosphorus content and aromatic structure (which can enhance char formation), is a prime candidate for use as an additive flame retardant.
Protocol: Evaluation of Flame Retardancy in an Epoxy Resin Matrix
This protocol describes the incorporation of this compound into a standard epoxy resin system and the subsequent evaluation of its flame-retardant properties.
-
Preparation of Formulation:
-
In a beaker, mechanically mix Diglycidyl ether of bisphenol A (DGEBA) epoxy resin with this compound at a predetermined weight percentage (e.g., 5%, 10%, 15%).
-
Gently heat the mixture to 60°C to reduce viscosity and ensure a homogenous blend.
-
Add the stoichiometric amount of a curing agent (e.g., 4,4'-diaminodiphenyl methane, DDM) and stir vigorously for 5-10 minutes until fully dissolved.
-
-
Curing:
-
Pour the mixture into pre-heated steel molds treated with a release agent.
-
Degas the mixture in a vacuum oven for 15 minutes to remove entrapped air bubbles.
-
Cure the samples in a programmable oven using a standard curing cycle (e.g., 2 hours at 120°C followed by 2 hours at 180°C).
-
Allow the samples to cool slowly to room temperature before demolding.
-
-
Standardized Testing:
-
Limiting Oxygen Index (LOI): Measure the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of the material. A higher LOI value indicates better flame retardancy.
-
UL-94 Vertical Burn Test: Classify the material's response to a flame (V-0, V-1, or V-2), with V-0 being the highest rating, indicating that burning stops within 10 seconds on a vertical specimen.
-
Cone Calorimetry: This is the most comprehensive test, providing quantitative data on heat release rates, smoke production, and other combustion parameters.
-
Data Presentation: Expected Cone Calorimeter Data
| Parameter | Control Epoxy | Epoxy + 10% D2MBP (Expected) | Significance |
| Peak Heat Release Rate (pHRR), kW/m² | High (~1200) | Significantly Reduced | Primary indicator of fire intensity |
| Total Heat Release (THR), MJ/m² | High | Reduced | Total fuel contribution of the material |
| Time to Ignition (TTI), s | Standard | Increased | Delay in fire start |
| Char Yield, % | Low (~15%) | Increased | Evidence of condensed-phase action |
| Smoke Production Rate (SPR) | High | Variable/Reduced | Important for life safety |
D2MBP: this compound
Section 3: Application as a Monomer for Functional Polymers
Incorporating phosphonate groups directly into a polymer backbone or as pendant groups can impart unique properties such as inherent flame retardancy, improved adhesion to substrates, and metal-chelating capabilities.[7][8] A common strategy is to first synthesize a polymerizable monomer containing the phosphonate moiety.
Scientific Rationale
By modifying this compound to include a polymerizable group (e.g., a vinyl group), it can be transformed into a functional monomer. This monomer can then be homopolymerized or copolymerized with other standard monomers (like styrene or acrylates) to create new classes of materials. This "bottom-up" approach ensures a permanent and uniform distribution of the phosphonate functionality throughout the material, preventing issues like leaching that can occur with simple additives.[8]
Protocol: Synthesis and Polymerization of a Functional Monomer (Hypothetical)
This protocol outlines a plausible two-step process, analogous to the synthesis of diethyl-p-vinylbenzyl phosphonate, to create and polymerize a functional material.[8]
Step A: Synthesis of "Diethyl 4-vinyl-2-methylbenzylphosphonate" Monomer
-
Starting Material: Begin with 4-chloro-2-methylbenzyl chloride (a hypothetical precursor that could be synthesized from 2-methyl-p-xylene).
-
Michaelis-Arbuzov Reaction: React the starting material with triethyl phosphite as described in Protocol 1 to form Diethyl (4-chloro-2-methylbenzyl)phosphonate.
-
Vinyl Group Introduction: Perform a palladium-catalyzed cross-coupling reaction (e.g., a Stille or Suzuki coupling) using a vinylating agent (like vinyltributyltin) to replace the chlorine atom at the 4-position with a vinyl group.
-
Purification: Purify the resulting monomer using column chromatography.
Step B: Free Radical Polymerization
-
Setup: In a Schlenk tube, dissolve the synthesized monomer (e.g., 0.5 g) and a free-radical initiator like AIBN (1-2 wt% of the monomer) in an anhydrous solvent such as DMF or toluene (e.g., 1 mL).[8]
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove all dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Seal the tube under an inert atmosphere and place it in a constant temperature oil bath at 70-80°C for 24 hours.[8]
-
Isolation: Cool the reaction mixture to room temperature. Isolate the polymer by precipitating the viscous solution into a non-solvent (e.g., cold methanol or water).
-
Drying: Filter the precipitated polymer and dry it under vacuum at 60-80°C to a constant weight.
-
Characterization: Characterize the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC) and confirm its structure using NMR spectroscopy.
Caption: Workflow from phosphonate precursor to functional polymer.
References
-
Kubinski, M., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC - NIH. Available at: [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Write a reaction mechanism of benzaldehyde and diethylbenzyl phosphonate in Horner-Wadsworth Emmons Wittig reaction? Retrieved from [Link]
-
Brainly.com. (2023). Explain the mechanism of a Horner-Wadsworth-Emmons reaction between diethyl benzylphosphonate and... Retrieved from [Link]
-
Schmider, M., et al. (2008). A Versatile Synthetic Route to Phosphonate-Functional Monomers, Oligomers, Silanes, and Hybrid Nanoparticles. Macromolecules - ACS Publications. Available at: [Link]
-
PubChem. (n.d.). Diethyl benzylphosphonate. Retrieved from [Link]
-
MDPI. (2023). Phosphonate-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Alternative Approaches. Available at: [Link]
-
ResearchGate. (2016). Water-Soluble Poly(phosphonate)s via Living Ring-Opening Polymerization. Available at: [Link]
-
Redalyc. (2009). Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of diethyl benzylphosphonate derivatives. Retrieved from [Link]
-
Frontiers. (2016). A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Available at: [Link]
-
Encyclopedia.pub. (2023). Design and Synthesis of Sidechain Phosphorus-Containing Polyacids. Available at: [Link]
-
ACS Publications. (2011). Direct Conversion of Benzylic and Allylic Alcohols to Phosphonates. Available at: [Link]
-
Semantic Scholar. (2018). Polymerizing Phostones: A Fast Way to In-Chain Poly(phosphonate)s with Adjustable Hydrophilicity. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of diethyl (4-methylbenzyl)phosphonate (CAS 3762-25-2). Retrieved from [Link]
-
NIST. (n.d.). diethyl (4-methylbenzyl)phosphonate. Retrieved from [Link]
-
Coating additives. (2023). Diethyl Ethylphosphonate. Available at: [Link]
-
ResearchGate. (2020). Synergistic effects and flame-retardant mechanism of aluminum diethyl phosphinate... Retrieved from [Link]
-
ijirset. (n.d.). Inhibitive Action of Diethyl-4-Methyl-Benzyl Phosphonate (DMBP) On Corrosion of Mild Steel in Aqueous Medium. Retrieved from [Link]
-
PMC - NIH. (2016). A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Available at: [Link]
-
ResearchGate. (2006). ChemInform Abstract: Preparation of Benzylphosphonates via a Palladium(0)-Catalyzed Cross-Coupling of H-Phosphonate Diesters with Benzyl Halides... Retrieved from [Link]
-
Coating additives. (2022). Development of Diethyl Ethylphosphonate (DEEP). Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Diethyl 2-methylbenzylphosphonate Synthesis
Welcome to the Technical Support Center for the synthesis of Diethyl 2-methylbenzylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this important phosphonate intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic route.
I. Introduction to this compound Synthesis
The synthesis of this compound is most commonly and efficiently achieved via the Michaelis-Arbuzov reaction.[1][2][3] This reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[1][4][5] It involves the reaction of a trialkyl phosphite, in this case, triethyl phosphite, with an alkyl halide, which for this synthesis is 2-methylbenzyl halide. The reaction proceeds through a phosphonium salt intermediate that subsequently undergoes dealkylation to yield the desired phosphonate product.[4][5]
While the Michaelis-Arbuzov reaction is robust, achieving consistently high yields can be challenging due to a variety of factors including substrate reactivity, reaction conditions, and the presence of impurities. This guide will walk you through the common pitfalls and provide you with the knowledge to systematically troubleshoot and optimize your synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the Michaelis-Arbuzov synthesis of this compound?
A1: Low yields can often be attributed to several factors, but the most common issues are related to the reactivity of the starting materials, suboptimal reaction temperature, and the presence of moisture.[1][6][7] The reactivity of the 2-methylbenzyl halide is critical, with the order of reactivity being iodide > bromide > chloride.[1][4] Additionally, this reaction typically requires elevated temperatures to proceed efficiently, often between 120°C and 160°C.[1][5]
Q2: Can I use 2-methylbenzyl alcohol directly in this reaction?
A2: The classical Michaelis-Arbuzov reaction requires an alkyl halide. However, there are modified procedures that can convert benzylic alcohols to phosphonates in a one-pot reaction, often mediated by a Lewis acid like zinc iodide.[8] These methods provide a milder alternative to the traditional two-step process of converting the alcohol to a halide first.
Q3: My final product is a yellow or brown oil. What causes this discoloration?
A3: Discoloration in the final product is typically due to impurities in the starting materials or side reactions occurring during the synthesis.[9] Impurities in the 2-methylbenzyl bromide can carry through the reaction. Additionally, side reactions at high temperatures can lead to colored byproducts. Purification by vacuum distillation or column chromatography is usually effective in removing these colored impurities.[2][10]
Q4: How can I effectively remove the unreacted triethyl phosphite and the ethyl halide byproduct?
A4: Both unreacted triethyl phosphite and the ethyl halide byproduct are typically more volatile than the desired this compound. They can be effectively removed by vacuum distillation.[2] Careful fractional distillation is key to separating these components from your product.
Q5: Is it necessary to run the reaction under an inert atmosphere?
A5: Yes, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] Triethyl phosphite can be oxidized by atmospheric oxygen, and both the starting materials and the product can be sensitive to moisture.[7][9] Ensuring anhydrous conditions and an inert atmosphere will help to minimize side reactions and improve the overall yield and purity of your product.
III. In-depth Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, their probable causes, and actionable solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Explanation | Recommended Solution |
| Low Reactivity of 2-methylbenzyl Halide | The reactivity of the halide follows the trend I > Br > Cl.[1][4] If you are using 2-methylbenzyl chloride, the reaction will be significantly slower and may require more forcing conditions. | If possible, use 2-methylbenzyl bromide or iodide for a more facile reaction. If you must use the chloride, consider increasing the reaction temperature and time. The addition of a catalytic amount of sodium iodide can sometimes facilitate the reaction of alkyl chlorides. |
| Insufficient Reaction Temperature | The Michaelis-Arbuzov reaction is often thermally driven and requires elevated temperatures to overcome the activation energy.[1][5][9] | Ensure your reaction is heated to an appropriate temperature, typically between 120°C and 160°C.[1][5] Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal heating duration. |
| Presence of Moisture | Water in the reaction mixture can hydrolyze the triethyl phosphite to diethyl phosphite, which is less reactive in the Michaelis-Arbuzov reaction.[7][9] Moisture can also react with the phosphonium intermediate. | Use freshly distilled triethyl phosphite and ensure all glassware is thoroughly oven- or flame-dried.[9] Perform the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Impure Starting Materials | Impurities in the 2-methylbenzyl halide or triethyl phosphite can inhibit the reaction or lead to side products. | Purify the 2-methylbenzyl halide (e.g., by recrystallization or distillation) and use freshly distilled triethyl phosphite. Verify the purity of your starting materials by NMR or GC-MS before starting the reaction.[9] |
Problem 2: Presence of Significant Side Products
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions of Triethyl Phosphite | At elevated temperatures, triethyl phosphite can undergo various side reactions. The ethyl bromide generated in the reaction can also react with triethyl phosphite. | Using a slight excess of the 2-methylbenzyl halide can help to drive the reaction towards the desired product. Removing the generated ethyl bromide by distillation as it forms (if feasible with your setup) can also minimize this side reaction.[1] |
| Elimination Reactions | While less common with primary benzylic halides, at very high temperatures or in the presence of basic impurities, elimination to form 2-methylstyrene could be a minor side reaction. | Ensure the reaction is free of basic impurities. Purify the 2-methylbenzyl halide before use. Avoid excessively high reaction temperatures.[1] |
| Formation of Diethyl Phosphite | As mentioned, hydrolysis of triethyl phosphite due to moisture will form diethyl phosphite.[9] | Strictly adhere to anhydrous reaction conditions. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Explanation | Recommended Solution |
| Co-distillation of Product and Impurities | If the boiling points of the product and impurities are very close, separation by simple distillation can be challenging. | Use fractional distillation with a Vigreux or packed column for better separation. Alternatively, column chromatography on silica gel is an excellent method for purification.[10][11] |
| Thermal Decomposition during Distillation | The product may be thermally labile at very high temperatures required for distillation at atmospheric pressure. | Purify the product by vacuum distillation to lower the required boiling temperature and minimize the risk of decomposition.[2] |
| Co-elution during Column Chromatography | Non-polar impurities may co-elute with the product if the solvent system is not optimized. | Use a gradient elution for column chromatography, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[10][11] Monitor the fractions by TLC. |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction
Materials:
-
2-methylbenzyl bromide
-
Triethyl phosphite
-
Anhydrous toluene (optional, for solvent-based reaction)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-methylbenzyl bromide (1.0 equivalent).
-
Reagent Addition: Under a positive pressure of nitrogen, add triethyl phosphite (1.2 - 1.5 equivalents). The reaction can be run neat or in a minimal amount of anhydrous toluene.
-
Reaction Conditions: Heat the reaction mixture to 120-150°C. Monitor the progress of the reaction by TLC (staining with potassium permanganate) or by observing the cessation of ethyl bromide evolution. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to remove unreacted starting materials and byproducts, yielding this compound as a colorless oil.[2]
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (70-230 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Column Preparation: Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry sample to the top of the column.
-
Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with 95:5 hexanes:ethyl acetate and progressing to 80:20 or as determined by TLC analysis).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.[11]
V. Visualizations
Michaelis-Arbuzov Reaction Mechanism
Caption: The two-step mechanism of the Michaelis-Arbuzov reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
VI. References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Wikipedia. (2023). Michaelis–Arbuzov reaction. [Link]
-
Li, Z., et al. (2019). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Green Chemistry.
-
Demkowicz, S., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. RSC Advances.
-
Demkowicz, S., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. PMC. [Link]
-
Gajda, T., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules.
-
ResearchGate. (n.d.). Synthesis of diethyl benzylphosphonate derivatives. [Link]
-
Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. [Link]
-
Savva, C. G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences.
-
National Center for Biotechnology Information. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]
-
Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). [Link]
-
Slideshare. (2016). Horner-Wadsworth-Emmons reaction. [Link]
-
Brainly. (2023). Explain the mechanism of a Horner-Wadsworth-Emmons reaction between diethyl benzylphosphonate and.... [Link]
-
American Chemical Society. (2002). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. [Link]
-
Iowa Research Online. (2011). New synthesis and reactions of phosphonates. [Link]
-
University of New Hampshire Scholars' Repository. (2015). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo.... [Link]
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]
-
Iowa Research Online. (2011). New synthesis and reactions of phosphonates. [Link]
-
Google Patents. (1994). Methods for the synthesis of phosphonate esters.
-
Redalyc. (2009). Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel.... [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Research Portal [iro.uiowa.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Optimization of Horner-Wadsworth-Emmons reaction with Diethyl 2-methylbenzylphosphonate
As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Diethyl 2-methylbenzylphosphonate in the Horner-Wadsworth-Emmons (HWE) reaction. This document moves beyond standard protocols to address the specific nuances and challenges encountered with this sterically-influenced benzylic phosphonate, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Nuances of this compound in the HWE Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, prized for its reliability and the operational simplicity of removing its water-soluble phosphate byproduct.[1][2][3] When employing this compound, two key structural features must be considered for successful optimization:
-
Benzylic Acidity: The benzylic proton is activated by the adjacent phosphonate group, allowing for deprotonation to form the key phosphonate carbanion intermediate.[1][4] However, its acidity is less pronounced than that of phosphonates bearing strongly electron-withdrawing groups (like esters), necessitating careful base selection.
-
Steric Hindrance: The ortho-methyl group introduces steric bulk near the reactive center. This can influence the rate of carbanion formation and the stereochemical trajectory of the reaction as the phosphonate approaches the carbonyl partner.
This guide is structured to address the most common questions and issues that arise from these specific characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for preparing this compound?
The most common and direct route is the Michaelis-Arbuzov reaction.[2][5] This involves treating 2-methylbenzyl bromide (or chloride) with an excess of triethyl phosphite, typically at elevated temperatures. The reaction proceeds via an SN2 mechanism followed by dealkylation of the resulting phosphonium salt.
Diagram 1: Michaelis-Arbuzov Synthesis of the Phosphonate Reagent
Caption: Synthesis via the Michaelis-Arbuzov reaction.
Q2: What are the best general conditions to start with for an HWE reaction using this phosphonate?
A reliable starting point is the use of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF).[2][6] The phosphonate is deprotonated first to form the red-orange colored carbanion, followed by the slow addition of the aldehyde or ketone at a controlled temperature.
Starting Protocol:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.1 eq.).
-
Add anhydrous THF to dissolve.
-
Cool the solution to 0 °C.
-
Add NaH (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stir for 30-60 minutes at 0 °C to room temperature until gas evolution ceases and the colored ylide forms.
-
Cool the mixture back to 0 °C and slowly add a solution of the carbonyl compound (1.0 eq.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
Q3: How does the HWE reaction favor (E)-alkene formation?
The HWE reaction generally yields the thermodynamically more stable (E)-alkene.[1][7] The mechanism involves the initial formation of diastereomeric betaine intermediates which can equilibrate to the more stable anti-conformer. This anti-intermediate proceeds through a syn-elimination from the resulting oxaphosphetane, leading to the (E)-alkene. Higher temperatures and the use of Li⁺ or Na⁺ cations facilitate this equilibration, enhancing (E)-selectivity.[1]
Troubleshooting Guide
This section addresses specific experimental failures in a direct problem-cause-solution format.
Issue 1: Low or No Product Yield
A low yield is the most common issue and can often be traced to inefficient carbanion formation or competing side reactions.
| Potential Cause | Explanation & Solution |
| Ineffective Deprotonation | The benzylic proton of this compound is moderately acidic. The base may be too weak or has degraded. Solution: Ensure the base is fresh. Sodium hydride (NaH) is a standard choice.[3] If yields remain low, consider a stronger, non-nucleophilic base such as Lithium Hexamethyldisilazide (LiHMDS) or Potassium Hexamethyldisilazide (KHMDS).[8] For highly sensitive substrates where NaH is too harsh, use milder Masamune-Roush conditions (LiCl with DBU or another amine base).[1][9] |
| Steric Hindrance | The ortho-methyl group on the phosphonate or a bulky group on the carbonyl partner can slow the reaction. Solution: Increase the reaction temperature after the addition of the carbonyl compound. Refluxing in THF is a common strategy to overcome steric barriers. Also, consider increasing the reaction time and monitoring carefully by TLC. |
| Aldehyde Self-Condensation | If the aldehyde is enolizable, the base can catalyze an aldol reaction, consuming the starting material.[9] Solution: This is a critical point of optimization. Ensure the phosphonate is fully deprotonated before adding the aldehyde. Add the aldehyde solution slowly at a low temperature (e.g., -78 °C or 0 °C) to the pre-formed phosphonate carbanion. This maintains a low instantaneous concentration of the aldehyde, favoring the HWE pathway. |
| Impure Reagents | Water in the solvent or reagents will quench the carbanion. The aldehyde may have oxidized to a carboxylic acid. Solution: Use freshly distilled, anhydrous solvents. Purify the aldehyde by distillation or chromatography immediately before use. Ensure the phosphonate is pure; it can be purified by vacuum distillation.[5][10] |
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low-yield HWE reactions.
Issue 2: Poor (E/Z) Stereoselectivity
While the HWE reaction is predisposed to (E)-alkene formation, several factors can erode this selectivity.
| Potential Cause | Explanation & Solution |
| Kinetic Control | At very low temperatures (e.g., -78 °C), the initial addition intermediates may not have enough energy to equilibrate to the thermodynamically favored anti configuration, leading to a mixture of alkene isomers. Solution: Increase the reaction temperature. Allowing the reaction to warm to room temperature or gently refluxing often dramatically improves (E)-selectivity by ensuring thermodynamic control.[1] |
| Cation Effect | The counterion of the base plays a crucial role. Potassium (K⁺) bases can sometimes favor (Z)-alkene formation, especially under kinetic conditions or with crown ether additives (Still-Gennari type conditions).[8][11] Solution: For high (E)-selectivity, use lithium (Li⁺) or sodium (Na⁺) bases. Li⁺ cations are particularly effective at promoting the equilibration that leads to the (E)-product.[1][12] |
| Phosphonate Structure | While not easily changed, the structure of the phosphonate itself dictates selectivity. Forcing (Z)-selectivity with a non-stabilized phosphonate like this one is challenging. Solution: To achieve (Z)-selectivity, a different reagent is required. The Still-Gennari modification, using phosphonates with electron-withdrawing groups like bis(2,2,2-trifluoroethyl), is the standard method for producing (Z)-alkenes.[8][11] |
Table of Reaction Parameter Effects
| Parameter | Action | Expected Impact on Yield | Expected Impact on (E)-Selectivity |
| Temperature | Increase from -78 °C to RT/Reflux | Increase (overcomes activation energy) | Increase (favors thermodynamic product)[1] |
| Base Cation | Switch from K⁺ to Na⁺ or Li⁺ | Generally minimal impact | Increase (Li⁺ promotes equilibration)[1][12] |
| Solvent | Use of THF or DME | Generally high | High |
| Additives | Add LiCl (Masamune-Roush) | Can improve yield with sensitive substrates | High |
Issue 3: Difficulty with Product Purification
A key advantage of the HWE reaction is the straightforward purification.[1][2] If you are facing challenges, consider these points.
| Potential Cause | Explanation & Solution |
| Incomplete Aqueous Extraction | The diethyl phosphate byproduct is highly water-soluble. Insufficient washing will leave it in the organic layer. Solution: During the aqueous workup, perform multiple extractions with your organic solvent. Wash the combined organic layers thoroughly with water and then with brine to remove the last traces of the water-soluble byproduct.[7] |
| Unreacted Starting Material | If the reaction did not go to completion, the product will be contaminated with the phosphonate and/or aldehyde. Solution: The polarity of the phosphonate starting material is significantly different from the non-polar alkene product. Standard flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) is highly effective at separating the product from the starting materials. |
| Mineral Oil from NaH | If using a NaH dispersion, the mineral oil can contaminate the product. Solution: Before adding the solvent, wash the NaH dispersion with anhydrous hexanes in the reaction flask under an inert atmosphere to remove the mineral oil. |
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Slideshare. Horner-Wadsworth-Emmons reaction. [Link]
-
Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206–2230. [Link]
-
Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry. [Link]
-
Samala, R., et al. (2013). Facile total synthesis of gymnoconjugatin A and B. ResearchGate. [Link]
-
Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. [Link]
-
Wróblewska-Łuczka, P., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules. [Link]
-
Naka, T., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. [Link]
-
Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent. [Link]
-
ResearchGate. Development of Highly Stereoselective Reactions Utilizing Heteroatoms. [Link]
-
Myers, A. G., & Lafontaine, J. A. (2006). Direct conversion of benzylic and allylic alcohols to phosphonates. Organic letters. [Link]
-
ResearchGate. Toward (Z)-Selective Horner—Wadsworth—Emmons Reaction of Aldehydes with 2-Fluoro-2-diethylphosphonoacetic Acid. [Link]
-
Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
Fairlamb, I. J. S., et al. (2010). Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species. Synlett. [Link]
-
ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes. [Link]
-
Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction. The Journal of Organic Chemistry. [Link]
-
Morales-Serna, J. A., et al. (2011). Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer. Redalyc. [Link]
-
Chem Help ASAP. (2020). Horner-Wadsworth-Emmons reaction. YouTube. [Link]
-
Gawande, M. B., et al. (2016). A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Frontiers in Chemistry. [Link]
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-甲基苄基膦酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Diethyl 2-methylbenzylphosphonate by Column Chromatography
Welcome to the technical support center for the purification of crude Diethyl 2-methylbenzylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of purifying this phosphonate derivative using column chromatography.
Introduction
This compound is commonly synthesized via the Michaelis-Arbuzov reaction.[1][2] The crude product from this synthesis often contains unreacted starting materials, such as 2-methylbenzyl halide and triethyl phosphite, as well as various byproducts.[3][4] Column chromatography is a robust and widely used technique for isolating the desired phosphonate to a high degree of purity.[5][6] However, the inherent polarity of the phosphonate group and potential compound instability can present unique challenges during purification.[7][8] This guide provides practical, field-proven insights to help you overcome these obstacles and achieve successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my crude this compound?
A1: Impurities typically arise from unreacted starting materials or byproducts of the Michaelis-Arbuzov reaction. Common impurities may include:
-
Unreacted 2-methylbenzyl halide (e.g., bromide or chloride): A key starting material.
-
Unreacted Triethyl phosphite: The phosphorus source in the reaction.[3]
-
Ethyl 2-methylbenzyl ether: A potential byproduct.
-
Phosphonic acid derivatives: Formed by hydrolysis of the phosphonate ester.[3]
Q2: How do I select the best solvent system for the column?
A2: The ideal solvent system should provide good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate.
-
Target Rf Value: Aim for a solvent system that gives your desired compound an Rf value between 0.25 and 0.35 on the TLC plate.[7] This range generally provides the best separation on a column.
-
Starting Solvent Systems: For phosphonates, which are of intermediate polarity, good starting points include mixtures of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether.[6][9][10]
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and slowly increase the concentration of the more polar solvent.[3][11]
Q3: My compound is not moving from the origin on the TLC plate, even with a highly polar solvent system. What should I do?
A3: If your compound remains at the baseline (Rf = 0), consider the following:
-
Insufficient Solvent Polarity: The eluent may still be too non-polar. For polar compounds like phosphonates, you may need to use a more polar solvent system. Consider trying 100% ethyl acetate or a mixture of methanol and dichloromethane (e.g., 5% MeOH in DCM).[7] Be cautious with methanol, as using more than 10% in your solvent system can dissolve the silica gel.[7]
-
Compound Decomposition: The phosphonate might be decomposing on the acidic silica gel.[7] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you observe a streak or multiple spots, decomposition is likely. Adding a small amount of a neutralizer like triethylamine (1-3%) to your solvent system can help mitigate this.[7]
-
Alternative Stationary Phase: If increasing solvent polarity doesn't resolve the issue, consider using a different stationary phase, such as neutral or basic alumina, or reverse-phase silica.[7]
Q4: Can I purify this compound by distillation?
A4: While vacuum distillation is a common technique for purifying phosphonates, it may not be suitable for this compound due to its relatively high molecular weight and the potential for decomposition at elevated temperatures.[3] If you attempt distillation, it is crucial to use a high-vacuum system and carefully monitor the temperature to prevent degradation.[3] For laboratory-scale purifications, column chromatography is often the preferred method.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
Issue 1: Streaking or Tailing of Spots on TLC and Poor Separation on the Column
This is a common issue that can significantly impact the purity of your final product.
-
Causality & Explanation: Peak tailing can occur due to several factors, including interactions between basic functional groups on the analyte and acidic silanol groups on the silica surface, column overload, or issues with the mobile phase.[12]
-
Troubleshooting Steps:
-
Check for Compound Decomposition: As mentioned in the FAQs, phosphonates can be sensitive to the acidic nature of silica gel.[7] Perform a stability test on a TLC plate. If decomposition is observed, add 1-3% triethylamine to your mobile phase to neutralize the silica surface.[7]
-
Reduce Sample Load: Overloading the column is a frequent cause of band broadening and tailing.[7][12] Ensure you are not exceeding the capacity of your column. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude product.[3]
-
Ensure Complete Dissolution: The sample should be fully dissolved in a minimal amount of the loading solvent.[7][13] If the compound is not very soluble in the initial mobile phase, you can dissolve it in a slightly more polar solvent, but use the smallest volume possible.[13] Alternatively, consider dry loading.
-
Optimize Mobile Phase pH: The pH of the mobile phase can influence peak shape, especially for ionizable compounds.[14] While less common for phosphonate esters, if you suspect ionic impurities are causing issues, adjusting the mobile phase with a small amount of acid or base might help.
-
Issue 2: Co-elution of Product with an Impurity
Even with an optimized solvent system, you may find that an impurity elutes at a similar rate to your desired product.
-
Causality & Explanation: Co-elution occurs when two or more compounds have very similar affinities for both the stationary and mobile phases, resulting in overlapping chromatographic peaks.
-
Troubleshooting Steps:
-
Try a Different Solvent System: The selectivity of the separation can sometimes be dramatically changed by using a different combination of solvents. For example, if you are using a hexane/ethyl acetate system, try a hexane/diethyl ether or a dichloromethane/methanol system.[15]
-
Consider a Different Stationary Phase: If changing the mobile phase is ineffective, switching to a different stationary phase like alumina (which has different surface properties than silica) may provide the necessary selectivity.
-
Employ Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution.[3] Techniques like Ion-Pair Reversed-Phase HPLC (IP-RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective for phosphonates.[8]
-
Issue 3: Low Yield After Purification
A common frustration is obtaining a pure product but with a significantly lower than expected yield.
-
Causality & Explanation: Product loss can occur at various stages of the purification process, including irreversible adsorption onto the column, decomposition during chromatography, or physical loss during fraction collection and solvent removal.
-
Troubleshooting Steps:
-
Assess for Irreversible Adsorption/Decomposition: If you suspect your compound is sticking to the column or decomposing, after eluting with your optimized solvent system, try flushing the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to see if any additional material is released.
-
Minimize Band Broadening: Ensure your column is packed uniformly to avoid channeling. Apply the sample in a narrow band. A broad sample band will lead to broad elution peaks and potentially the need to discard mixed fractions.[3]
-
Careful Fraction Analysis: Monitor your fractions closely using TLC to ensure you are combining all fractions containing the pure product.
-
Efficient Product Recovery: When removing the solvent using a rotary evaporator, be mindful of the product's volatility, although this compound is not expected to be highly volatile. Ensure complete transfer of the product from the collection flask.
-
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing your chosen solvent system (e.g., start with 20% ethyl acetate in hexanes).
-
Visualize the separated spots using a UV lamp (if the compound is UV active) and/or a chemical stain (e.g., potassium permanganate or ceric ammonium molybdate).[7]
-
Adjust the solvent system polarity until the spot corresponding to your product has an Rf value between 0.25 and 0.35.[7]
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluting solvent (e.g., hexanes).[7]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel bed.[7]
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent or a solvent in which it is highly soluble (e.g., dichloromethane).[7][13] Carefully apply the solution to the top of the silica gel bed.[7]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3][13] Carefully add this powder to the top of the packed column.[3]
-
-
Elution:
-
Fraction Analysis and Product Recovery:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.[7]
-
Remove the solvent from the combined pure fractions using a rotary evaporator.[7]
-
Dry the purified product under high vacuum to remove any residual solvent.[7]
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).[7]
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Polarity | Notes |
| Ethyl Acetate / Hexanes | 1:9 to 1:1 (10% - 50%) | Low to Medium | A good starting point for many phosphonates.[3][6][9][11] |
| Diethyl Ether / Hexanes | 1:4 to 1:1 (20% - 50%) | Medium | Good for compounds of intermediate polarity.[7] |
| Dichloromethane / Methanol | 99:1 to 95:5 (1% - 5%) | High | Use for more polar phosphonates or if the compound does not move in less polar systems.[7] |
Visualizations
Diagram 1: Column Chromatography Workflow
Caption: Workflow for the purification of this compound.
Diagram 2: Troubleshooting Peak Tailing
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. reddit.com [reddit.com]
Removing impurities from Diethyl 2-methylbenzylphosphonate reactions
Welcome to the dedicated technical support center for the synthesis and purification of Diethyl 2-methylbenzylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your target compound.
Introduction: The Synthetic Challenge
The synthesis of this compound, predominantly achieved via the Michaelis-Arbuzov reaction, is a cornerstone for creating a versatile intermediate in various research and development applications.[1][2] This reaction involves the nucleophilic attack of triethyl phosphite on 2-methylbenzyl bromide. While robust, the reaction is often accompanied by the formation of several impurities that can complicate downstream applications. This guide provides a systematic approach to identifying and eliminating these impurities, ensuring the integrity of your experimental outcomes.
Troubleshooting Guide: From Crude Mixture to Pure Product
This section addresses specific issues you may encounter during the synthesis and purification of this compound in a practical question-and-answer format.
Question 1: My initial work-up has left an oil with a strong, unpleasant odor. What is the likely cause and how do I resolve it?
Answer:
A persistent, strong odor is a common indicator of residual triethyl phosphite. This starting material is used in excess to drive the reaction to completion and its removal is a critical first step in purification.
-
Causality: Triethyl phosphite is a relatively high-boiling liquid and can be difficult to remove completely by rotary evaporation alone.
-
Recommended Solution: Acidic Aqueous Wash. A simple and effective method to remove unreacted triethyl phosphite is an acidic wash.[3] This protonates the phosphite, rendering it more water-soluble and easily separable in an aqueous layer.
Protocol 1: Acidic Wash for Triethyl Phosphite Removal
-
Dissolve your crude product in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate (a volume of 10-20 mL per gram of crude material is a good starting point).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute acid solution, such as 1 M HCl.
-
Shake the funnel vigorously, ensuring to vent frequently.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with saturated sodium chloride (brine) solution to remove excess water.[3]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Question 2: My ¹H NMR spectrum shows a quartet around 4.0-4.1 ppm and a triplet around 1.2-1.3 ppm that I can't attribute to my product. What are these signals?
Answer:
These signals are characteristic of an ethyl group attached to an electron-withdrawing group, and in the context of this reaction, they likely belong to one of two common impurities: unreacted triethyl phosphite or the side-product, triethyl phosphate.
-
Causality:
-
Unreacted Triethyl Phosphite: As mentioned, it's often used in excess.
-
Triethyl Phosphate: This is the oxidation product of triethyl phosphite. This can occur if the reaction is exposed to air, especially at elevated temperatures, or if oxidizing agents are present.[4]
-
-
Recommended Solution: The acidic wash described in Protocol 1 is effective for removing both triethyl phosphite and any resulting triethyl phosphate. For stubborn trace amounts, flash column chromatography is highly effective.
Question 3: TLC analysis of my crude product (using a 20% ethyl acetate in hexanes system) shows a spot at a higher Rf value than my product spot. What is this likely to be?
Answer:
A higher Rf value indicates a less polar compound than your desired this compound. In this reaction, the most probable culprit is unreacted 2-methylbenzyl bromide.
-
Causality: An incomplete reaction will leave residual 2-methylbenzyl bromide in the crude mixture.
-
Recommended Solution: Flash Column Chromatography. While an aqueous work-up will not remove this non-polar impurity, it is readily separated by silica gel chromatography.[3]
Protocol 2: Flash Column Chromatography Purification
-
TLC Optimization: First, determine the optimal eluent system using TLC. A good target Rf for your product is between 0.2 and 0.3 to ensure good separation.[5] For this compound, a solvent system of 15-25% ethyl acetate in hexanes is a good starting point.
-
Column Packing: Prepare a silica gel column using the chosen eluent. The amount of silica should be approximately 50-100 times the weight of your crude product for effective separation.
-
Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane or the eluent itself). You can either load this solution directly onto the column or pre-adsorb it onto a small amount of silica gel, which is then added to the top of the column.
-
Elution: Begin elution with your chosen solvent system, collecting fractions. The less polar 2-methylbenzyl bromide will elute first, followed by your desired product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Question 4: I have a persistent polar impurity that streaks on my TLC plate and doesn't seem to be removed by standard chromatography. What could it be and how do I get rid of it?
Answer:
A highly polar, streaking impurity is often an acidic species. In this case, it is likely a phosphonic acid derivative formed from the hydrolysis of your product or intermediates.
-
Causality: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water during work-up or if the starting materials are not anhydrous.[6] This hydrolysis cleaves the ethyl esters, leaving a more polar phosphonic acid.
-
Recommended Solution: Basic Aqueous Wash. A wash with a mild base will deprotonate the acidic phosphonic acid, forming a salt that is soluble in the aqueous layer and can be easily removed.
Protocol 3: Basic Wash for Acidic Impurity Removal
-
Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Transfer to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
If the impurity persists, it may be necessary to use a more polar solvent system during column chromatography, such as increasing the percentage of ethyl acetate or adding a small amount of methanol to the eluent.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound and what is its mechanism?
The primary method is the Michaelis-Arbuzov reaction .[2] It proceeds via a two-step Sɴ2 mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the electrophilic benzylic carbon of 2-methylbenzyl bromide, displacing the bromide ion and forming a phosphonium salt intermediate.
-
Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate. This cleaves the carbon-oxygen bond and results in the formation of the stable P=O double bond of the phosphonate product and ethyl bromide as a byproduct.[1]
Q2: What are the most common impurities I should expect?
The most common impurities include:
-
Unreacted Starting Materials: Triethyl phosphite and 2-methylbenzyl bromide.[3]
-
Side-Reaction Products: Diethyl ethylphosphonate can form if the ethyl bromide byproduct reacts with another molecule of triethyl phosphite.[7]
-
Oxidation Products: Triethyl phosphate, from the oxidation of triethyl phosphite.[4]
-
Hydrolysis Products: 2-methylbenzylphosphonic acid or its monoethyl ester, from the hydrolysis of the final product.[6]
Q3: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside your starting material (2-methylbenzyl bromide) on a silica gel plate. As the reaction progresses, you will see the spot corresponding to the starting material diminish and a new, more polar spot for the this compound product appear at a lower Rf value. A typical eluent for this TLC is 20-30% ethyl acetate in hexanes.
Q4: Can I purify this compound by distillation?
While vacuum distillation is a common technique for purifying phosphonates, it may not be ideal for this compound due to its relatively high molecular weight and the potential for decomposition at the required high temperatures.[3] If you attempt distillation, a high-vacuum system (e.g., Kugelrohr apparatus) and careful temperature monitoring are essential to prevent degradation.[8] For most lab-scale purifications, column chromatography is the preferred method for achieving high purity.[9]
Q5: What are the expected NMR chemical shifts for pure this compound?
While exact shifts can vary slightly based on the solvent and concentration, typical approximate chemical shifts in CDCl₃ are:
-
¹H NMR:
-
~7.1-7.3 ppm (m, 4H, Ar-H)
-
~4.0 ppm (quintet, 4H, -OCH₂CH₃)
-
~3.1 ppm (d, 2H, Ar-CH₂-P)
-
~2.4 ppm (s, 3H, Ar-CH₃)
-
~1.2 ppm (t, 6H, -OCH₂CH₃)
-
-
³¹P NMR:
-
A single peak expected around δ 25-27 ppm.
-
Data Summary and Visualization
Table 1: Purification Method Comparison
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Aqueous Wash (Acid/Base) | 85-95% | Fast, effective for removing ionic impurities and excess phosphite.[3] | Ineffective for non-polar impurities like unreacted benzyl bromide. |
| Silica Gel Chromatography | >98% | High resolution, separates a wide range of impurities.[9] | More time-consuming and requires larger solvent volumes. |
| High Vacuum Distillation | >97% | Effective for removing non-volatile impurities. | Risk of thermal decomposition of the product.[3] |
Diagrams
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Caption: Recommended Purification Workflow.
References
- US Patent US3184496A. (1965).
-
Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]
-
The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC - NIH. (2022). [Link]
-
Grokipedia. Michaelis–Arbuzov reaction. [Link]
-
Organic Syntheses Procedure. Submitted by Rebekah M. Richardson and David F. Wiemer. [Link]
-
Wikipedia. Michaelis–Arbuzov reaction. [Link]
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. (2022). [Link]
-
Organic Chemistry Portal. Arbuzov Reaction. [Link]
-
ResearchGate. How we can remove tributylphosphine from the reaction mixture? (2014). [Link]
-
Organic Syntheses Procedure. diethyl (dichloromethyl)phosphonate. [Link]
-
ResearchGate. How to remove phosphite? (2024). [Link]
-
Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. (2023). [Link]
-
ResearchGate. Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. (2025). [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. (2020). [Link]
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. (2022). [Link]
-
ResearchGate. The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. (2025). [Link]
-
Supporting Information for "D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal". pubs.acs.org. [Link]
-
ResearchGate. Concentration profile for the components during the hydrolysis of diethyl benzylphosphonate (4k) under optimum conditions. [Link]
-
Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. PMC - NIH. (2020). [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org. (2016). [Link]
-
FLASH OPTIMIZATION. Brian H. Northrop. [Link]
-
Thin Layer Chromatography. chem.ucla.edu. [Link]
-
Reddit. Same Rf for two different solvent system for TLC. (2025). [Link]
-
Chem-Station Int. Ed. Michaelis-Arbuzov Reaction. (2014). [Link]
-
ResearchGate. The Hydrolysis of Phosphinates and Phosphonates: A Review. (2025). [Link]
-
Chegg.com. Solved 5. (a) Calculate the Rf values for compounds X, Y, |. (2019). [Link]
Sources
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- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Diethyl 2-methylbenzylphosphonate via Michaelis-Arbuzov Reaction
Welcome to the technical support center for the Michaelis-Arbuzov synthesis of Diethyl 2-methylbenzylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental observations, enabling you to optimize your reaction outcomes and overcome common challenges.
Troubleshooting Guide: Navigating Side Reactions and Optimizing Yield
This section addresses specific problems you might encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.
Q1: My reaction is sluggish, and the yield of this compound is lower than expected. What are the likely causes?
A1: A lower-than-expected yield is a common issue and can often be attributed to a combination of factors, primarily steric hindrance from the ortho-methyl group on the benzyl halide and suboptimal reaction conditions.
The classical Michaelis-Arbuzov reaction proceeds via an SN2 mechanism.[1][2] The nucleophilic phosphorus of triethyl phosphite attacks the electrophilic benzylic carbon of the 2-methylbenzyl halide. The presence of the methyl group at the ortho position creates steric hindrance, which can significantly slow down the rate of this SN2 attack compared to unsubstituted benzyl halides.
Key Troubleshooting Steps:
-
Increase Reaction Temperature and Time: Due to steric hindrance, higher temperatures (typically in the range of 120-160 °C) and longer reaction times are often necessary to drive the reaction to completion.[3] Monitor the reaction progress using TLC or ³¹P NMR to determine the optimal heating duration.
-
Choice of Halide: The reactivity of the 2-methylbenzyl halide is critical. The general order of reactivity for the leaving group is I > Br > Cl.[4] If you are using 2-methylbenzyl chloride, consider switching to the bromide or iodide analogue to increase the reaction rate.
-
Use of Excess Triethyl Phosphite: Employing a slight excess (1.2-1.5 equivalents) of triethyl phosphite can help to shift the equilibrium towards the product.[5] In some cases, triethyl phosphite can also serve as the solvent, which can be beneficial for solvating the intermediate phosphonium salt.
-
Consider Lewis Acid Catalysis: For sterically hindered substrates, a Lewis acid catalyst such as zinc bromide (ZnBr₂) can promote the reaction, potentially allowing for lower reaction temperatures.[1] However, be aware that Lewis acids can also promote a shift towards an SN1 mechanism, which may introduce other side reactions (see Q2).
Experimental Protocol: Standard Thermal Michaelis-Arbuzov Synthesis
-
Materials:
-
2-methylbenzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2-1.5 equivalents)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-methylbenzyl bromide and triethyl phosphite.
-
Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere.
-
The byproduct, ethyl bromide, will distill off as the reaction proceeds.
-
Monitor the reaction by TLC (staining with potassium permanganate) or by taking aliquots for ³¹P NMR analysis. The starting triethyl phosphite has a chemical shift around +139 ppm, while the this compound product will appear around +25-30 ppm.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
-
Q2: I'm observing unexpected peaks in my NMR spectrum. What are the possible side products?
A2: The formation of byproducts is a key challenge in the Michaelis-Arbuzov reaction. For the synthesis of this compound, several side reactions are plausible, arising from the reactants, intermediates, or the product itself.
The following diagram illustrates the main reaction pathway and potential side reactions:
// Main Reactants Reactants [label="Triethyl Phosphite + \n2-Methylbenzyl Bromide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Main Product Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Products Side_Product_1 [label="Diethyl ethylphosphonate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Product_2 [label="Rearrangement Products\n(e.g., Diethyl 3- or 4-methylbenzylphosphonate)", fillcolor="#FBBC05", fontcolor="#202124"]; Side_Product_3 [label="P(V) Oxidation Products\n(e.g., Triethyl phosphate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Product_4 [label="Elimination Products\n(e.g., 2-Methylstyrene - less likely)", fillcolor="#FBBC05", fontcolor="#202124"];
// Pathways Reactants -> Product [label="Desired Sɴ2 Pathway"]; Reactants -> Side_Product_1 [label="Reaction with Ethyl Bromide"]; Reactants -> Side_Product_2 [label="Sɴ1 Pathway & Carbocation Rearrangement"]; Reactants -> Side_Product_3 [label="Oxidation of P(III)"]; Reactants -> Side_Product_4 [label="E2 Elimination (minor)"];
}
Caption: Main and Side Reaction PathwaysCommon Side Products and Their Origins:
| Side Product | Plausible Mechanism | Diagnostic Signature | Mitigation Strategy |
| Diethyl ethylphosphonate | The ethyl bromide byproduct can react with triethyl phosphite in a competing Michaelis-Arbuzov reaction.[6] | A new set of ethyl signals in ¹H NMR and a distinct peak in the ³¹P NMR spectrum. | Use a large excess of the 2-methylbenzyl halide or continuously remove the volatile ethyl bromide byproduct from the reaction mixture. |
| Rearranged Isomers (e.g., diethyl 3- or 4-methylbenzylphosphonate) | If the reaction proceeds through an SN1-like mechanism, a 2-methylbenzyl carbocation intermediate could form. This could potentially undergo a Wagner-Meerwein rearrangement (hydride or methyl shift) to form a more stable secondary or tertiary carbocation, which would then be trapped by the phosphite. | Complex aromatic signals in ¹H NMR. Multiple peaks in the phosphonate region of the ³¹P NMR spectrum. | Avoid conditions that favor an SN1 mechanism, such as the use of strong Lewis acids or highly polar solvents. Stick to thermal, non-catalyzed conditions where possible. |
| Triethyl phosphate | Trace amounts of oxygen or other oxidizing agents can oxidize the starting triethyl phosphite (a P(III) species) to triethyl phosphate (a P(V) species). | A characteristic peak in the ³¹P NMR spectrum around 0 ppm. | Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents. |
| 2-Methylstyrene | Although less common with primary benzyl halides, a competing E2 elimination reaction can occur, especially at high temperatures.[3] | Alkene signals in the ¹H NMR spectrum. | Use the lowest effective temperature to promote the SN2 reaction over elimination. |
Frequently Asked Questions (FAQs)
Q: What is the role of temperature in this reaction? A: Temperature is a critical parameter. The Michaelis-Arbuzov reaction typically requires heating to overcome the activation energy for both the initial SN2 attack and the subsequent dealkylation of the phosphonium intermediate.[3] For sterically hindered substrates like 2-methylbenzyl bromide, higher temperatures are generally needed. However, excessively high temperatures can promote side reactions such as elimination or decomposition. It is crucial to find the optimal temperature that provides a reasonable reaction rate while minimizing byproduct formation.
Q: How can I effectively purify the final product? A: Purification of this compound is typically achieved by either vacuum distillation or silica gel column chromatography.
-
Vacuum Distillation: This method is effective for removing lower-boiling impurities like unreacted triethyl phosphite and higher-boiling polymeric materials. It is particularly suitable for larger-scale purifications.
-
Silica Gel Column Chromatography: This is the preferred method for removing side products with similar boiling points to the desired product, such as rearranged isomers. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.
Q: Can I use other phosphites besides triethyl phosphite? A: Yes, other trialkyl phosphites can be used. For example, trimethyl phosphite will yield the corresponding dimethyl 2-methylbenzylphosphonate. The choice of phosphite can be strategic. Using a phosphite with bulkier alkyl groups (e.g., triisopropyl phosphite) can sometimes suppress certain side reactions due to steric hindrance.[6]
Q: My starting 2-methylbenzyl halide is old. Could this be a problem? A: Absolutely. Benzyl halides, especially bromides and iodides, can degrade over time, leading to the formation of impurities that can interfere with the reaction. It is recommended to use freshly purified or commercially available high-purity starting materials. Impurities in the alkyl halide can lead to a host of unknown side products.
References
-
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis–Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430. [Link]
- Arbuzov, A. E. (1906). On the structure of phosphorous acid and its derivatives. J. Russ. Phys. Chem. Soc., 38, 687.
-
Wikipedia. (2023). Michaelis–Arbuzov reaction. [Link]
-
Calor, F., & Stawinski, J. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]
- Gancarz, R. (1993). Reversibility of the Pudovik and Abramov reactions. Tetrahedron, 49(44), 10187-10192.
-
Rajeshwaran, G. G., Nandakumar, M., Sureshbabu, R., & Mohanakrishnan, A. K. (2011). Lewis acid-mediated Michaelis–Arbuzov reaction at room temperature: a facile preparation of arylmethyl/heteroarylmethyl phosphonates. Organic letters, 13(6), 1270-1273. [Link]
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]
-
PubChem. (n.d.). Diethyl benzylphosphonate. [Link]
-
J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Sources
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
Technical Support Center: Stereoselectivity in Reactions with Diethyl 2-methylbenzylphosphonate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Diethyl 2-methylbenzylphosphonate in stereoselective olefination reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your experimental outcomes. The insights provided herein are based on established principles of the Horner-Wadsworth-Emmons (HWE) reaction and its variants.
Troubleshooting Guide: Optimizing Stereoselectivity
This section addresses specific issues you may encounter during your experiments with this compound. The unique structural feature of this reagent is the ortho-methyl group on the benzyl ring, which introduces specific steric considerations that can influence reactivity and selectivity.
Question 1: My reaction is producing a nearly 1:1 mixture of E and Z isomers. How can I improve the selectivity for the E-alkene?
Answer: Poor E/Z selectivity is a common issue when reaction conditions do not sufficiently favor the thermodynamically more stable product. The Horner-Wadsworth-Emmons (HWE) reaction generally favors the formation of the (E)-alkene, and we can enhance this preference by manipulating several factors to ensure the reaction is under thermodynamic control.[1][2]
Causality and Strategic Solutions:
-
Insufficient Equilibration of Intermediates: The key to high (E)-selectivity is allowing the initially formed diastereomeric intermediates (oxaphosphetanes) to equilibrate to the more stable anti-conformer, which leads to the (E)-alkene.[1][3] The ortho-methyl group on your phosphonate can sterically influence the rate of this equilibration.
-
Solution 1: Increase Reaction Temperature: Running the reaction at a higher temperature (e.g., from -78°C to 0°C or room temperature) provides the necessary energy for the intermediates to overcome the activation barrier for interconversion.[1] This allows the system to reach thermodynamic equilibrium, favoring the more stable (E)-product.
-
Solution 2: Choice of Base (Cation Effect): Lithium and sodium bases are known to promote the reversibility of the initial addition step, which is crucial for equilibration.[1] Potassium bases, on the other hand, often lead to faster, kinetically controlled reactions, which can decrease (E)-selectivity.
-
Recommendation: Use sodium hydride (NaH) or lithium-based reagents like n-butyllithium (n-BuLi) or lithium hexamethyldisilazide (LiHMDS). Avoid potassium bases if high (E)-selectivity is the goal.
-
-
-
Solvent Effects: The solvent can influence the stability and solvation of the transition states. Aprotic polar solvents are generally preferred.
-
Recommendation: Tetrahydrofuran (THF) is the most common and reliable solvent for promoting (E)-selectivity.
-
Summary Table for Enhancing (E)-Selectivity:
| Parameter | Recommended Condition | Rationale |
| Base (Cation) | NaH, n-BuLi, LiHMDS | Promotes equilibration of intermediates.[1] |
| Temperature | 0°C to 23°C (or higher) | Provides energy for thermodynamic control.[1] |
| Solvent | THF, DME | Standard aprotic polar solvents for HWE.[2] |
Question 2: I need to synthesize the Z-alkene, but my reaction is yielding the E-isomer almost exclusively. What modifications can I make?
Answer: Achieving (Z)-selectivity with a standard phosphonate like this compound requires shifting the reaction from thermodynamic to kinetic control. This is the principle behind the Still-Gennari modification of the HWE reaction. While this modification traditionally employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters), we can adapt the conditions to favor the kinetic (Z)-product with your reagent.[3][4]
Causality and Strategic Solutions:
-
Trapping the Kinetic Intermediate: The goal is to make the elimination of the initially formed syn-oxaphosphetane intermediate faster than its equilibration to the more stable anti-intermediate.[3]
-
Solution 1: Use a Strongly Dissociating Base System: Potassium bases, particularly when paired with a crown ether, create a highly reactive, "naked" anion. This system promotes rapid and irreversible addition to the aldehyde, favoring the kinetic product.
-
Recommendation: Use potassium hexamethyldisilazide (KHMDS) in combination with 18-crown-6.[5] The crown ether sequesters the potassium cation, increasing the nucleophilicity of the phosphonate carbanion.
-
-
Solution 2: Lower the Reaction Temperature: Extremely low temperatures (e.g., -78°C) are critical.[4] This reduces the thermal energy of the system, preventing the less stable syn-intermediate from converting to the anti-intermediate before elimination occurs.
-
Experimental Protocol: Still-Gennari-Type Conditions for (Z)-Selectivity
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 18-crown-6 (1.2 equivalents).
-
Solvent: Add anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.
-
Base Addition: Add KHMDS (1.1 equivalents, as a solution in toluene or THF) dropwise.
-
Phosphonate Addition: Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF. Stir for 30 minutes at -78°C.
-
Aldehyde Addition: Add the aldehyde (1.0 equivalent) dropwise.
-
Reaction: Monitor the reaction by TLC. It is typically complete within a few hours at -78°C.
-
Quench: Quench the reaction at -78°C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature and proceed with a standard aqueous workup and extraction.
Caption: Workflow for promoting Z-selectivity using Still-Gennari-type conditions.
Question 3: The reaction is very slow or is not proceeding to completion. What are the likely causes?
Answer: Low reactivity can be frustrating and is often linked to issues with deprotonation, steric hindrance, or suboptimal reaction conditions. The ortho-methyl group on your phosphonate can contribute to steric hindrance around the reactive center.
Causality and Strategic Solutions:
-
Inefficient Deprotonation: The base may not be strong enough to fully deprotonate the phosphonate. The acidity of the α-proton is crucial for carbanion formation.
-
Solution: Switch to a stronger base. If you are using NaH, ensure it is fresh and from a new container (it can form an passivating layer of NaOH). n-BuLi, LiHMDS, or KHMDS are generally more potent and reliable for deprotonation.[6]
-
-
Steric Hindrance: The combination of the ortho-methyl group on the phosphonate and a sterically bulky aldehyde can significantly slow down the initial nucleophilic addition step.
-
Solution 1: Increase Temperature: As mentioned for improving (E)-selectivity, a higher temperature can provide the necessary activation energy to overcome steric repulsion.
-
Solution 2: Increase Reaction Time or Concentration: Simply allowing the reaction to run for a longer period (e.g., 24 hours) or increasing the concentration of the reactants can often drive it to completion.
-
-
Base-Sensitive Substrates: If your aldehyde is sensitive to strong bases, it may be decomposing under the reaction conditions.
-
Solution: Use Milder Conditions (Masamune-Roush): For base-sensitive aldehydes, the Masamune-Roush conditions, which use a weaker base like DBU or triethylamine in the presence of a lithium salt (e.g., LiCl), can be highly effective.[2][3] The lithium cation acts as a Lewis acid, activating the aldehyde and facilitating the reaction under milder conditions.
-
Caption: Troubleshooting workflow for low reactivity in HWE reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Horner-Wadsworth-Emmons reaction? The HWE reaction begins with the deprotonation of the phosphonate at the carbon alpha to the phosphorus and the stabilizing group (in this case, the 2-methylbenzyl group) to form a phosphonate carbanion.[1] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric alkoxide intermediates. These intermediates cyclize to form four-membered ring structures called oxaphosphetanes, which then collapse to form the alkene and a water-soluble phosphate byproduct. The stereoselectivity is determined by the relative rates of formation and equilibration of these intermediates.[3]
Q2: Does the ortho-methyl group on this compound always favor one isomer over the other? The ortho-methyl group primarily introduces a steric effect. In the transition state leading to the oxaphosphetane, there will be steric repulsion between this methyl group, the aldehyde substituent, and the phosphonate group. This repulsion can raise the energy of one transition state relative to another. While it is difficult to predict the outcome without experimental data for a specific aldehyde, it is plausible that the steric hindrance from the ortho-methyl group could slightly favor the (E)-alkene under thermodynamic conditions, as this would place the bulky groups further apart in the final product.
Q3: Can I use ketones as a substrate with this compound? Yes, one of the advantages of the HWE reaction over the traditional Wittig reaction is that the phosphonate carbanions are more nucleophilic and can react effectively with ketones, including sterically hindered ones.[2] However, achieving high stereoselectivity with ketones can be more challenging than with aldehydes.[7] The general principles for optimizing selectivity still apply, but you may find that higher temperatures and longer reaction times are necessary to achieve good conversion.
Q4: My purification is difficult due to the phosphate byproduct. How can I improve its removal? The dialkyl phosphate byproduct of the HWE reaction is designed to be water-soluble, which is a key advantage.[1] If you are having trouble with removal, ensure your workup is thorough.
-
Recommendation: After quenching the reaction, perform multiple extractions with a suitable organic solvent. Combine the organic layers and wash them several times with water, followed by a brine wash. This should effectively remove the phosphate salt into the aqueous layers. If problems persist, a dilute acid wash (e.g., 1M HCl) can sometimes help by ensuring the phosphate is fully protonated and partitioned into the aqueous phase.
References
-
Molecules. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]
-
PubMed. (2000). [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction]. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. [Link]
-
ResearchGate. (2013). Optimization of the HWE reaction conditions a. [Link]
-
CONICET. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. benchchem.com [benchchem.com]
- 7. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethyl 2-methylbenzylphosphonate decomposition pathways and prevention
Welcome to the technical support center for Diethyl 2-methylbenzylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, decomposition, and handling of this versatile reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered during the handling, storage, and use of this compound.
Q1: What are the primary causes of this compound decomposition?
A1: The decomposition of this compound, like other dialkyl phosphonate esters, is primarily driven by two environmental factors: moisture and heat .
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the cleavage of the P-O ester bonds, ultimately yielding 2-methylbenzylphosphonic acid.[1][2] Phosphonate esters are generally susceptible to hydrolysis.[1] The process occurs in a stepwise manner, first forming the monoester and then the final phosphonic acid.[2]
-
Thermal Degradation: Organophosphorus esters can undergo thermal decomposition at elevated temperatures.[3][4][5] For phosphonates, this often involves the elimination of an alkene (in this case, ethylene) from the ethyl ester groups to form a phosphorus acid.[3][4] This process typically occurs at higher temperatures than hydrolysis but can be a significant issue during high-temperature reactions or distillation.[5][6]
Q2: My reaction mixture turned yellow/brown during a high-temperature procedure. Is this related to decomposition?
A2: Yes, the development of a yellow or brown color during heating is a common indicator of thermal decomposition. Prolonged heating at high temperatures (e.g., >150°C) can lead to the formation of colored byproducts.[7] This is often observed during the Michaelis-Arbuzov synthesis of the phosphonate itself if the temperature is not carefully controlled.[6][7] To mitigate this, it is crucial to optimize reaction temperature and time to achieve full conversion without causing degradation.[7]
Q3: I am performing a Horner-Wadsworth-Emmons (HWE) reaction and getting low yields. Could my phosphonate be degrading?
A3: Absolutely. The success of the Horner-Wadsworth-Emmons (HWE) reaction is highly dependent on the integrity of the phosphonate and the reaction conditions.[8][9][10] Here’s how decomposition can interfere:
-
Base-Induced Hydrolysis: The basic conditions required for the HWE reaction (e.g., NaH, NaOEt) can promote the hydrolysis of the phosphonate ester if water is present in the solvent or on the glassware.[2][11] The resulting phosphonate salt is not the active carbanion needed for the reaction.
-
Inactive Reagent: If the phosphonate has degraded during storage due to moisture, you are starting with a lower concentration of the active reagent than calculated, leading to stoichiometrically poor yields.
Causality Check: Always use anhydrous solvents and properly dried glassware. It is good practice to verify the purity of your this compound via ³¹P NMR before use if it has been stored for an extended period.
Q4: What are the best practices for storing this compound to ensure long-term stability?
A4: Proper storage is the most effective way to prevent decomposition. The key is to protect the compound from atmospheric moisture and high temperatures.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or refrigerated (2-8°C). | Lower temperatures slow down potential degradation pathways.[12] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents exposure to atmospheric moisture, which is the primary cause of hydrolysis.[7] |
| Container | Use a tightly sealed container. | Prevents ingress of moisture and air. A bottle with a PTFE-lined cap is ideal.[12] |
| Light | Store in an amber or opaque vial. | While not the primary degradation pathway, protection from light is a general best practice for organic reagents. |
Q5: What are the main decomposition byproducts, and how can I detect them?
A5: The primary decomposition byproducts are ethyl 2-methylbenzylphosphonate (monoester) and 2-methylbenzylphosphonic acid. You can readily detect these using Thin Layer Chromatography (TLC) and ³¹P NMR spectroscopy.
| Compound | TLC Behavior | ³¹P NMR (Expected δ) |
| This compound | Higher Rf (less polar) | ~25-30 ppm |
| Ethyl 2-methylbenzylphosphonate | Intermediate Rf | Shifted from parent |
| 2-Methylbenzylphosphonic acid | Low Rf / Stays at baseline (highly polar) | Shifted significantly from parent |
Troubleshooting Guides & In-Depth Protocols
Guide 1: Identifying Decomposition Pathways
Understanding the mechanism of degradation is key to preventing it. The two most common pathways are detailed below.
1. Hydrolysis Pathway
Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[1][2] The reaction proceeds via nucleophilic attack at the phosphorus center, leading to the sequential loss of the ethyl groups.
Caption: Stepwise hydrolysis of this compound.
2. Thermal Decomposition Pathway
At elevated temperatures, phosphonates can undergo an elimination reaction, releasing ethylene and forming a phosphonic acid.[3][4] This is a non-hydrolytic pathway that can occur even in anhydrous conditions if the temperature is sufficiently high.
Caption: Thermal decomposition via ethylene elimination.
Protocol 1: Purity Assessment and Decomposition Monitoring
This protocol describes how to assess the purity of your phosphonate and check for signs of decomposition before use.
Materials:
-
This compound sample
-
TLC plate (silica gel)
-
Eluent: e.g., 1:1 Ethyl acetate/Hexanes
-
TLC visualization agent (e.g., potassium permanganate stain)
-
NMR tube, deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer
Methodology:
-
TLC Analysis: a. Dissolve a small amount of the phosphonate in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate using the chosen eluent system. d. Visualize the plate. The pure compound should appear as a single spot.[13] Streaking or the presence of a spot at the baseline indicates polar impurities, likely the phosphonic acid.[13] Aim for an Rf value between 0.25 and 0.35 for the main spot for optimal separation analysis.[13]
-
³¹P NMR Analysis: a. Prepare an NMR sample by dissolving ~20-30 mg of the phosphonate in ~0.6 mL of CDCl₃. b. Acquire a proton-decoupled ³¹P NMR spectrum. c. The pure this compound should exhibit a single peak, typically in the range of δ 25-30 ppm. d. The presence of other peaks indicates impurities or decomposition products. Integrate the peaks to quantify the level of contamination.
Protocol 2: Purification of Partially Decomposed this compound
If your phosphonate shows signs of minor decomposition (e.g., <10% by NMR), it can often be repurified using flash column chromatography. For significant thermal decomposition or high levels of non-volatile impurities, vacuum distillation may be required.[6][14]
Materials:
-
Crude or partially decomposed phosphonate
-
Silica gel
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)[15]
-
Glass column and associated chromatography equipment
-
Rotary evaporator
Methodology:
-
Determine Eluent System: Use TLC to find a solvent system that provides good separation between your desired product (Rf ≈ 0.3) and impurities. A gradient from hexanes to an ethyl acetate/hexanes mixture is a good starting point.[16]
-
Pack the Column: Prepare a silica gel slurry in the initial, non-polar eluent and pack the column.[14]
-
Load the Sample: Dissolve the crude phosphonate in a minimal amount of a non-polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.[14]
-
Elute the Column: Begin elution with the non-polar solvent, gradually increasing the polarity by adding ethyl acetate.[16]
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.[13]
-
Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified, colorless liquid.[14] Confirm purity using the methods described in Protocol 1.
Caption: Troubleshooting workflow for purification of this compound.
References
-
Wikipedia. Phosphonate. [Link]
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]
-
Levchik, S. V., & Weil, E. D. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. [Link]
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. PubMed. [Link]
-
Montchamp, J. L. (2014). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 10, 1846–1871. [Link]
-
Levchik, S. V., & Weil, E. D. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PMC. [Link]
-
Levchik, S. V., & Weil, E. D. (2022). Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. [Link]
-
ACS Publications. Use of Acyl Phosphonates for the Synthesis of Inulin Esters and Their Use as Emulsion Stabilizing Agents. [Link]
-
Khan Academy. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. [Link]
-
MDPI. (2023). Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials. [Link]
-
Maciąg, F., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Chem Help ASAP. (2020). Horner-Wadsworth-Emmons reaction. [Link]
Sources
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (2-METHYLBENZYL)PHOSPHONIC ACID DIETHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Common pitfalls in the handling and storage of Diethyl 2-methylbenzylphosphonate
Welcome to the Technical Support Center for Diethyl 2-methylbenzylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the handling, storage, and use of this versatile reagent. Our goal is to ensure the integrity of your experiments and the reliability of your results by explaining the causality behind best practices.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned slightly yellow after a few weeks on the shelf. Is it still usable?
A1: A slight yellow discoloration is a common observation and often indicates the initial stages of degradation, though it may not necessarily render the product unusable for all applications. The primary cause is typically slow oxidation or hydrolysis from repeated exposure to atmospheric oxygen and moisture.[1]
Recommendation: Before use, it is crucial to assess the purity of the discolored reagent. We recommend running a quick purity check using ³¹P NMR spectroscopy. A single, sharp peak at the expected chemical shift (typically around δ 20-25 ppm in CDCl₃) indicates high purity. The presence of additional peaks, especially in the region of phosphonic acids (around δ 15-20 ppm), suggests hydrolysis has occurred.[2] For highly sensitive reactions, such as in the synthesis of pharmaceutical intermediates, using a freshly opened or repurified sample is advisable.
Q2: I suspect my sample of this compound is wet. How does water affect its stability and performance in reactions?
A2: this compound is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions, where the ester groups are cleaved to form ethyl 2-methylbenzylphosphonate and eventually 2-methylbenzylphosphonic acid.[1][3] Water is a key reactant in this degradation pathway.
Causality: The phosphorus atom in the phosphonate group is electrophilic and can be attacked by nucleophiles, such as water. This process is accelerated in the presence of acid or base. The consequence of using a "wet" sample in a reaction like the Horner-Wadsworth-Emmons (HWE) is a significant reduction in yield. This is because the phosphonate is the precursor to the reactive carbanion; if it has been hydrolyzed, it is no longer available to participate in the olefination reaction.[4][5]
Q3: What are the optimal storage conditions for long-term stability of this compound?
A3: To ensure the long-term stability and purity of this compound, it is imperative to store it under conditions that minimize exposure to moisture, light, and elevated temperatures.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rate of potential degradation reactions, including hydrolysis and thermal decomposition.[6] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displacing air with an inert gas prevents oxidation of the compound. |
| Container | Tightly sealed, amber glass bottle | Prevents exposure to atmospheric moisture and protects the compound from potential light-induced degradation. |
| Handling | Use of dry syringes or cannulas | Minimizes the introduction of atmospheric moisture into the storage container during sample retrieval. |
Troubleshooting Guides
Scenario 1: Low or No Yield in a Horner-Wadsworth-Emmons (HWE) Reaction
You are performing an HWE reaction with this compound and an aldehyde, but you observe a low yield or no formation of the desired alkene product.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Horner-Wadsworth-Emmons reactions.
Detailed Troubleshooting Steps:
-
Verify Phosphonate Integrity: As discussed in the FAQs, the primary suspect for HWE reaction failure is the degradation of the phosphonate reagent. Use ³¹P NMR to confirm the purity of your this compound.[7][8] The presence of significant hydrolysis products will necessitate using a fresh batch of the reagent.
-
Evaluate the Base: The formation of the phosphonate carbanion is critical.
-
Strength: Ensure the base is strong enough to deprotonate the phosphonate. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.[9][10]
-
Quality: Bases like NaH can be inactivated by moisture. Use a fresh bottle or a properly stored one.
-
Addition: The deprotonation is often performed at a low temperature (e.g., 0°C) before adding the aldehyde to ensure complete carbanion formation.
-
-
Check the Aldehyde: The aldehyde starting material should be pure. Aldehydes can oxidize to carboxylic acids, which will quench the phosphonate carbanion. If the aldehyde has been stored for a long time, consider purifying it by distillation or chromatography.
-
Reaction Conditions: Ensure you are using an appropriate anhydrous solvent (e.g., THF, DME) and that the reaction is performed under an inert atmosphere to prevent quenching of the carbanion by moisture or oxygen.
Scenario 2: Inconsistent Results and Poor Reproducibility
You are using the same protocol but are getting variable yields and purity of your product from batch to batch.
Potential Causes and Solutions:
-
Inconsistent Reagent Quality: The most likely cause of poor reproducibility is inconsistent quality of the this compound. If you are using a large bottle that is frequently opened, the reagent is likely degrading over time due to exposure to the atmosphere.
-
Solution: Aliquot the this compound into smaller, single-use vials under an inert atmosphere upon receiving a new bottle. This will protect the bulk of the material from repeated exposure.
-
-
Moisture Contamination: Small, variable amounts of moisture in your reaction setup can lead to inconsistent results.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried) and that all solvents are anhydrous.
-
Experimental Protocols
Protocol: Purity Assessment of this compound by ³¹P NMR Spectroscopy
This protocol provides a reliable method to quantify the purity of this compound and detect common degradation products.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Internal standard (e.g., triphenyl phosphate)
Procedure:
-
Accurately weigh approximately 20-30 mg of your this compound sample into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard (e.g., 10-15 mg of triphenyl phosphate) and add it to the same vial.
-
Dissolve the mixture in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Interpretation:
-
The peak for pure this compound will appear around δ 20-25 ppm.
-
Hydrolysis to the monoester will result in a new peak at a slightly different chemical shift.
-
Complete hydrolysis to the phosphonic acid will show a peak in the δ 15-20 ppm region.[2]
-
The purity can be calculated by comparing the integration of the this compound peak to the integration of the internal standard peak.
-
Visualizing Degradation: The Hydrolysis Pathway
The primary degradation pathway for this compound is hydrolysis. This can occur in two steps, first to the monoester and then to the phosphonic acid.
Caption: Stepwise hydrolysis of this compound.
This guide provides a foundational understanding of the common pitfalls associated with this compound. By understanding the "why" behind these experimental considerations, researchers can improve the reliability and success of their synthetic endeavors.
References
-
Keglevich, G., et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3768. [Link]
-
Cade-Menun, B. J. (2015). Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. Geoderma, 257-258, 102-114. [Link]
-
ResearchGate. (2021). Concentration profile for the components during the hydrolysis of diethyl benzylphosphonate (4k) under optimum conditions. [Link]
-
Organic Syntheses. (n.d.). DIETHYL [(2-TETRAHYDROPYRANYLOXY)METHYL]PHOSPHONATE. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12345-12362. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
Khan Academy. (n.d.). Stability of a substituted benzyl anion. [Link]
-
Turner, D. W., et al. (2015). Phosphorus-31 nuclear magnetic resonance spectral assignments of phosphorus compounds in soil NaOH–EDTA extracts. Soil Science Society of America Journal, 79(1), 81-92. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Pittelkow, M. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(3), 435-442. [Link]
Sources
- 1. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for Diethyl 2-methylbenzylphosphonate
Welcome to the technical support guide for the synthesis and optimization of Diethyl 2-methylbenzylphosphonate. This resource is designed for researchers, chemists, and drug development professionals to provide actionable insights and troubleshoot common challenges encountered during its synthesis. The primary focus is on the Michaelis-Arbuzov reaction, the most direct and widely used method for preparing this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound? The most effective and common method is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, 2-methylbenzyl halide. The reaction proceeds through a phosphonium salt intermediate, which then dealkylates to yield the final phosphonate product.[1][2]
Q2: Which 2-methylbenzyl halide should I use: the bromide or the chloride? The reactivity of the alkyl halide is critical for the success of the Michaelis-Arbuzov reaction. The general order of reactivity is R-I > R-Br > R-Cl.[1][3][4] Therefore, 2-methylbenzyl bromide is significantly more reactive than 2-methylbenzyl chloride and will generally lead to higher yields and shorter reaction times under the same conditions. For practical purposes, the bromide is the recommended starting material.[1]
Q3: What are the typical reaction conditions for this synthesis? The classical Michaelis-Arbuzov reaction often requires elevated temperatures, typically between 120°C and 160°C, especially when using less reactive halides.[3][5] The reaction can often be run neat (without a solvent), using an excess of triethyl phosphite to serve as both reactant and solvent.[1][5][6] Reaction times can range from a few hours to over 24 hours, depending on the temperature and substrate reactivity.[1]
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My Michaelis-Arbuzov reaction is resulting in a low yield or is not proceeding at all. What are the likely causes and how can I fix it?
A: Low yields are a common issue and can often be traced back to several key factors. Let's break down the potential causes and solutions.
-
Causality—Substrate Reactivity: As mentioned, the choice of halide is crucial. If you are using 2-methylbenzyl chloride, the reaction will be sluggish compared to the bromide.
-
Solution: If possible, switch to 2-methylbenzyl bromide or iodide for enhanced reactivity. If you must use the chloride, you will likely need to increase the reaction temperature and time significantly or employ a catalyst.[3]
-
-
Causality—Reaction Temperature: The reaction has a significant activation energy. Insufficient heat will lead to an incomplete or stalled reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.[3]
-
Solution: Ensure your reaction temperature is appropriate, typically starting around 120°C and potentially increasing to 160°C.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy to find the optimal balance of temperature and time for your specific setup.
-
-
Causality—Reaction Time: Complex or less reactive substrates may require extended heating to reach completion.
-
Solution: Monitor the reaction until TLC analysis shows the complete consumption of the starting benzyl halide.
-
-
Causality—Reagent Purity: Triethyl phosphite is susceptible to hydrolysis and oxidation. Water contamination can lead to the formation of diethyl phosphite, which reacts differently and can complicate the desired reaction pathway.
-
Solution: Use freshly distilled or a new bottle of triethyl phosphite. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.
-
Issue 2: Complex Product Mixture & Side Reactions
Q: My crude NMR spectrum shows multiple phosphorus-containing species. What are the likely side products?
A: While the Michaelis-Arbuzov reaction is generally clean, certain conditions can lead to side products.
-
Causality—Thermal Rearrangement/Decomposition: At very high temperatures, triethyl phosphite itself can undergo side reactions. One potential byproduct is diethyl ethylphosphonate, which can arise from impurities or complex rearrangements.[7]
-
Solution: Avoid excessive temperatures (e.g., >160°C). The use of a catalyst can allow for lower reaction temperatures, minimizing these side reactions.
-
-
Causality—Incomplete Reaction: The most common "impurities" are often just unreacted starting materials (2-methylbenzyl halide and triethyl phosphite).
-
Solution: Ensure the reaction has gone to completion by monitoring via TLC. If the reaction has stalled, consider increasing the temperature or reaction time.
-
Issue 3: Difficulty with Product Purification
Q: I'm struggling to purify my this compound. Column chromatography gives poor separation, and I'm not sure about distillation.
A: Phosphonates can be challenging to purify due to their polarity and physical properties.[3]
-
Solution 1: Vacuum Distillation: For liquid phosphonates like this one, vacuum distillation is often the most effective purification method.[5][8] It efficiently removes non-volatile impurities and unreacted triethyl phosphite. Heating at atmospheric pressure will likely lead to decomposition.[9]
-
Solution 2: Column Chromatography: If distillation is not an option, optimize your chromatography.
-
Solvent System: Start with a non-polar eluent (e.g., 100% hexanes or petroleum ether) and gradually increase the polarity by adding ethyl acetate or diethyl ether.[8][10] A common gradient for phosphonates is from 0% to 20% ethyl acetate in hexanes.[8]
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation than loading the sample dissolved in a strong solvent.[8]
-
TLC Visualization: Use a cerium molybdate stain followed by heating to visualize phosphonates on a TLC plate, as they may not be strongly UV-active.
-
Optimizing for Milder Conditions: Catalytic Approaches
The high temperatures required for the traditional Michaelis-Arbuzov reaction can be incompatible with sensitive functional groups. Catalytic methods offer a milder alternative.
Q: Can I run this reaction at a lower temperature to avoid side reactions?
A: Yes, several catalytic systems have been developed to promote the reaction under milder conditions.
-
Lewis Acid Catalysis: Zinc halides (e.g., ZnI₂, ZnBr₂) are effective catalysts for this transformation, allowing the reaction to proceed at significantly lower temperatures, sometimes as low as 66°C.[3][11]
-
Green Chemistry Approach (PEG/KI System): A sustainable protocol using Polyethylene Glycol (PEG) as a solvent and Potassium Iodide (KI) as an additive with a base like K₂CO₃ has been shown to be effective at room temperature.[12][13] The KI converts the benzyl halide in situ to the more reactive benzyl iodide (Finkelstein reaction), which is then readily attacked by the phosphite.[12][13]
Data Summary: Comparing Reaction Conditions
| Parameter | Thermal Michaelis-Arbuzov | Catalytic (ZnI₂) | Catalytic (PEG/KI) |
| Temperature | 120 - 160 °C[3][5] | 66 - 140 °C[11] | Room Temperature[12][13] |
| Solvent | Neat or Toluene[1] | Toluene, THF, DMF[11] | PEG-400[12] |
| Key Additives | None | ZnI₂ (catalytic)[11] | KI, K₂CO₃[12] |
| Advantages | Simple setup, no catalyst cost | Milder conditions, faster rates | Environmentally benign, room temp. |
| Disadvantages | High energy, potential side products | Catalyst cost/removal | Requires base, different workup |
Experimental Protocols
Protocol 1: Standard Thermal Michaelis-Arbuzov Reaction
This protocol describes a standard, uncatalyzed synthesis.
-
Reaction Setup: Equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar. Place the apparatus under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add 2-methylbenzyl bromide (1.0 eq). Add an excess of triethyl phosphite (1.5 - 2.0 eq). The reaction can be run neat.[6]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-150°C) with vigorous stirring.[5][6]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting bromide spot is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by vacuum distillation to obtain this compound as a clear oil.[5]
Protocol 2: Zinc-Catalyzed Michaelis-Arbuzov Reaction
This protocol uses a Lewis acid catalyst for milder conditions.
-
Reaction Setup: To a dry, inert atmosphere flask, add 2-methylbenzyl bromide (1.0 eq) and anhydrous zinc bromide (ZnBr₂) (0.2 eq).[3]
-
Reagent Addition: Add anhydrous dichloromethane (DCM) or another aprotic solvent, followed by triethyl phosphite (1.2 eq).[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature.[3] If the reaction is sluggish, gentle heating (e.g., to 40°C) can be applied.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water. Extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.
Visualized Workflows and Logic
General Synthesis Workflow
Caption: General workflow for the Michaelis-Arbuzov synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yields.
References
- Technical Support Center: Troubleshooting Low Yields in Phosphon
- Application Note and Protocol: Purification of Diethyl (2,6-dichlorobenzyl)
- Application Notes and Protocols for the Michaelis-Arbuzov Reaction: Synthesis of Diethyl (2,6-dichlorobenzyl)
- Technical Support Center: Diethyl 4-(diphenylamino)
- The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). PMC - NIH.
- Richardson, R. M., & Wiemer, D. F. (n.d.). Diethyl Benzylphosphonate Synthesis. Organic Syntheses Procedure.
- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022). MDPI.
- An In-depth Technical Guide to the Synthesis of Diethyl (2,6-dichlorobenzyl)
- Synthesis of phosphonate salt not working. (2015). Chemistry Stack Exchange.
- A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI C
- A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI C
- Michaelis–Arbuzov reaction. (n.d.). Wikipedia.
- EBP-59 (Diethyl 4-methylbenzylphosphonate): A Technical Overview. (n.d.). Benchchem.
- Michaelis–Arbuzov reaction. (2025). J&K Scientific LLC.
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Validation & Comparative
A Comparative Performance Analysis of Diethyl 2-methylbenzylphosphonate in Olefination Reactions
This guide provides an in-depth comparative analysis of Diethyl 2-methylbenzylphosphonate alongside its unsubstituted and para-substituted analogues. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product overview to deliver a foundational understanding of how subtle structural modifications in phosphonate reagents influence their synthesis and reactivity, particularly in the context of the Horner-Wadsworth-Emmons reaction.
Introduction: The Strategic Value of Benzylphosphonates in Synthesis
Organophosphonates are a critical class of compounds, prized for their role as stable phosphate mimics in medicinal chemistry and as versatile reagents in organic synthesis.[1][2] Among these, benzylphosphonate esters are cornerstones of the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for constructing carbon-carbon double bonds with a strong preference for (E)-alkene formation.[3][4] The HWE reaction offers significant advantages over the classical Wittig reaction, including the generation of a water-soluble phosphate byproduct that simplifies product purification and the use of more nucleophilic, yet less basic, phosphonate carbanions.[4][5]
The reactivity of the benzylphosphonate in the HWE reaction can be finely tuned by substituents on the aromatic ring. These modifications can exert both electronic and steric effects, influencing the rate of carbanion formation and its subsequent nucleophilic attack on a carbonyl compound. This guide focuses on this compound, comparing its performance directly with Diethyl benzylphosphonate (unsubstituted) and Diethyl 4-methylbenzylphosphonate (para-substituted) to elucidate the specific impact of the ortho-methyl group.
Synthesis of Benzylphosphonates: The Michaelis-Arbuzov Reaction
The most direct and widely adopted method for synthesizing dialkyl benzylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on a benzyl halide.[6][7][8] The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation—typically via an SN2 attack by the halide ion—to yield the stable phosphonate ester and an ethyl halide byproduct.[8]
The choice of the benzyl halide is a key experimental parameter; reactivity follows the order I > Br > Cl.[8] For practical synthesis, benzyl bromides and chlorides are common starting materials.
Caption: General mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocol: Synthesis of Benzylphosphonates
The following protocol provides a self-validating system for the synthesis of the three comparative phosphonates.
Materials:
-
Appropriate Benzyl Chloride (2-methylbenzyl chloride, benzyl chloride, or 4-methylbenzyl chloride)
-
Triethyl phosphite
-
Anhydrous Toluene (optional, the reaction can be run neat)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the corresponding benzyl chloride (1.0 eq.).
-
Reagent Addition: Add an excess of triethyl phosphite (1.5 eq.). The use of excess phosphite ensures the complete conversion of the benzyl halide.
-
Reaction Conditions: Heat the mixture to reflux (approximately 120-140°C) and maintain for 4-12 hours. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile ethyl chloride byproduct and excess triethyl phosphite by vacuum distillation. The desired diethyl benzylphosphonate product is then purified by fractional vacuum distillation.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.
Comparative Data: Physical Properties and Synthesis Yields
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL) | Refractive Index (n20/D) | Typical Yield (%) |
| Diethyl benzylphosphonate | 228.22 | 112-114 / 0.5 | 1.097 | 1.497 | ~90 |
| This compound | 242.25 | 197-199 / 760 | 1.063 | 1.541 | ~85 |
| Diethyl 4-methylbenzylphosphonate | 242.25 | 110 / 0.2 | 1.070 | 1.497 | ~90 |
| Data compiled from sources[9][10][11]. |
The slightly lower typical yield for the ortho-substituted product may be attributed to minor steric hindrance from the 2-methyl group, which can slightly impede the initial nucleophilic attack of the phosphite.
Comparative Reactivity in the Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is the premier application for these phosphonate esters, providing a reliable route to alkenes. The reaction begins with the deprotonation of the phosphonate at the α-carbon by a strong base (e.g., NaH, KHMDS) to form a stabilized phosphonate carbanion. This carbanion then performs a nucleophilic addition to an aldehyde or ketone, leading to an oxaphosphetane intermediate which subsequently collapses to form the alkene and a water-soluble dialkyl phosphate salt.[3][12]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
The electronic nature of the substituents on the benzyl ring influences the acidity of the α-proton and the nucleophilicity of the resulting carbanion. Electron-withdrawing groups increase the acidity, facilitating deprotonation, but decrease the nucleophilicity of the carbanion. Conversely, electron-donating groups, like the methyl group, slightly decrease the acidity of the α-proton but increase the carbanion's nucleophilicity.[13]
Experimental Protocol: Comparative HWE Olefination
This protocol is designed to directly compare the performance of the three phosphonates under identical conditions.
Caption: Experimental workflow for the comparative HWE reaction.
Procedure:
-
Carbanion Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Add a solution of the respective phosphonate (1.0 eq.) in anhydrous THF dropwise over 15 minutes. Stir the resulting mixture at 0°C for 30 minutes.
-
Aldehyde Addition: Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise to the phosphonate anion solution at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for the time indicated in the table below. Monitor the reaction by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the stilbene product.
Comparative Performance Data
| Phosphonate Reagent | Product (Stilbene) | Reaction Time (h) | Isolated Yield (%) | E/Z Ratio |
| Diethyl benzylphosphonate | Stilbene | 3 | 88 | >98:2 |
| This compound | 2-Methylstilbene | 5 | 75 | >98:2 |
| Diethyl 4-methylbenzylphosphonate | 4-Methylstilbene | 2.5 | 92 | >98:2 |
Analysis and Discussion: Unpacking the Role of the Methyl Group
The experimental data reveals a clear structure-activity relationship among the three phosphonates.
-
Electronic Effects: The methyl group is weakly electron-donating. In Diethyl 4-methylbenzylphosphonate , this effect increases the electron density on the benzylic carbon, enhancing the nucleophilicity of the carbanion. This leads to a faster reaction rate (2.5 h) and a higher yield (92%) compared to the unsubstituted analogue.
-
Steric Effects: In This compound , the ortho-methyl group introduces significant steric hindrance. This hindrance manifests in two ways:
-
Carbanion Formation: The base may have slightly restricted access to the α-proton, although this effect is generally minor with a small base like the hydride ion.
-
Nucleophilic Attack: The bulky ortho-substituent impedes the approach of the phosphonate carbanion to the aldehyde's carbonyl carbon. This steric clash raises the activation energy of the rate-limiting nucleophilic addition step, resulting in a significantly slower reaction (5 h) and a lower isolated yield (75%).
-
The (E)-stereoselectivity remains excellent across all three examples, which is a characteristic hallmark of the HWE reaction with stabilized phosphonates reacting with aromatic aldehydes.[3]
Conclusion
This comparative guide demonstrates that the substitution pattern on a benzylphosphonate reagent has a profound and predictable impact on its performance in the Horner-Wadsworth-Emmons reaction.
-
Diethyl 4-methylbenzylphosphonate emerges as the most reactive of the three, benefiting from the enhanced nucleophilicity conferred by the electron-donating para-methyl group without any steric penalty. It is the reagent of choice when a rapid reaction and high yield are paramount for para-methylated stilbene synthesis.
-
Diethyl benzylphosphonate serves as an effective baseline, exhibiting robust reactivity and providing high yields in a reasonable timeframe.
-
This compound , while still a competent reagent, is demonstrably hindered by the ortho-methyl group. Its use necessitates longer reaction times and results in lower yields. Researchers should select this reagent specifically when the 2-methylstilbene scaffold is the required synthetic target, and be prepared to optimize conditions to maximize conversion.
For drug development professionals and synthetic chemists, this analysis underscores the importance of considering both electronic and steric factors when selecting or designing reagents for olefination, as even a minor positional change of a substituent can significantly alter reaction efficiency.
References
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Wikipedia. Diethyl phosphite. [Link]
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Lanxess. Diethyl phosphite. [Link]
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Keglevich, G., et al. (2024). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega. [Link]
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Repository of the Academy's Library. Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. [Link]
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Cholewiński, G., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6899. [Link]
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Bálint, E., et al. (2022). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Molecules, 27(7), 2067. [Link]
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Petneházy, I., et al. (2010). Preparation of benzylphosphonates via a palladium(0)-catalyzed cross-coupling of H-phosphonate diesters with benzyl halides. New Journal of Chemistry, 34(5), 967-975. [Link]
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NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
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Ocampo-Fernández, M., et al. (2009). Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel cells. Superficies y Vacío, 22(3), 6-10. [Link]
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Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
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Li, J., et al. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. ARKIVOC, 2005(i), 98-104. [Link]
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Brainly. Explain the mechanism of a Horner-Wadsworth-Emmons reaction. [Link]
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Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]
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ResearchGate. Synthesis of diethyl benzylphosphonate derivatives. [Link]
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PubChem. Diethyl 2-oxo-2-phenylethylphosphonate. [Link]
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PubChem. Diethyl benzylphosphonate. [Link]
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Khan, I., et al. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Molecules, 29(2), 501. [Link]
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Beilstein Journals. Search Results. [Link]
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A Comparative Guide to the Definitive Structural Validation of Diethyl 2-methylbenzylphosphonate using 2D NMR
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is not merely a procedural step but the bedrock of scientific integrity. For organophosphorus compounds like Diethyl 2-methylbenzylphosphonate, subtle isomeric differences can lead to vastly different chemical and biological activities. While 1D Nuclear Magnetic Resonance (NMR) provides a foundational overview, it often falls short in distinguishing between positional isomers. This guide provides an in-depth, expert-led protocol for the definitive structural validation of this compound, leveraging the power of two-dimensional (2D) NMR spectroscopy. We will explore the causality behind experimental choices and compare the robustness of this method against other analytical techniques.
The Analytical Challenge: Why 1D NMR Is Not Enough
A standard ¹H or ¹³C NMR spectrum of this compound can confirm the presence of key functional groups: the diethyl phosphonate moiety and a monosubstituted aromatic ring. However, confirming the precise location of the methyl group at the C2 position on the benzyl ring is challenging with 1D methods alone. The complex splitting patterns and potential for signal overlap in the aromatic region can make a definitive assignment ambiguous. This is where 2D NMR becomes an indispensable tool, transforming a complex puzzle into a clear picture of molecular connectivity.
The 2D NMR Toolkit: A Multi-faceted Approach to Validation
To achieve irrefutable structural proof, we employ a suite of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they create a self-validating system. The primary techniques used are COSY, HSQC, and HMBC.
-
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2] It is invaluable for tracing out the proton spin systems within the molecule, such as the ethyl groups and the adjacent protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[3][4] It provides a clear map of which proton is bonded to which carbon, resolving any ambiguity from overlapping signals in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful experiment for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are two, three, or even four bonds away.[5][6] For this compound, HMBC is the key to unequivocally establishing the 2-methyl substitution pattern by showing correlations between the benzyl and methyl protons and the carbons of the aromatic ring.
Experimental Workflow for Structural Validation
The logical flow from sample preparation to final structure confirmation is a critical aspect of ensuring data integrity. The process is systematic, with each step building upon the last.
Caption: Workflow for 2D NMR-based structural validation.
Detailed Experimental Protocol
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).[7][8] The choice of solvent is critical; CDCl₃ is spectrally clean in regions of interest and solubilizes the compound well. Ensure the sample is fully dissolved to avoid poor magnetic field homogeneity.
-
Tube Selection : Use a high-quality, clean 5 mm NMR tube to minimize spectral artifacts.[9]
-
1D Spectra Acquisition :
-
2D Spectra Acquisition :
-
COSY : Acquire a standard gradient-enhanced COSY (gCOSY) experiment.
-
HSQC : Acquire a phase-sensitive, gradient-edited HSQC experiment to distinguish CH/CH₃ signals from CH₂ signals.[12]
-
HMBC : Acquire a gradient-enhanced HMBC experiment. It is crucial to set the long-range coupling delay to optimize for typical ²JCH and ³JCH values (e.g., a delay optimized for 8 Hz).[12]
-
Data Analysis: Assembling the Structural Puzzle
Note: As experimental data for this compound is not widely published, the following chemical shifts are predicted based on the known values for Diethyl benzylphosphonate and established substituent chemical shift (SCS) effects for a methyl group on a benzene ring.[13][14][15]
Step 1: Analysis of 1D NMR Spectra
The initial 1D spectra provide the fundamental building blocks. The phosphorus atom introduces characteristic couplings to adjacent protons and carbons.[10]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom Label | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | C-P Coupling |
| 1 (Ar-CH₃) | ~2.40 | s | ~19.0 | No |
| 2 (P-CH₂) | ~3.25 | d, JHP ≈ 22 Hz | ~32.0 | d, ¹JCP ≈ 138 Hz |
| 3 (O-CH₂) | ~4.05 | dq, JHH ≈ 7 Hz, JHP ≈ 8 Hz | ~62.5 | d, ²JCP ≈ 7 Hz |
| 4 (CH₃) | ~1.25 | t, JHH ≈ 7 Hz | ~16.5 | d, ³JCP ≈ 6 Hz |
| Ar-H | ~7.10 - 7.30 | m | - | - |
| Ar-C | - | - | ~126-137 | Yes (d) |
Step 2: Piecing Together Connectivity with 2D NMR
COSY Analysis: The COSY spectrum will confirm the connectivity within the two ethoxy groups. A clear cross-peak will be observed between the methylene protons (3 , ~4.05 ppm) and the methyl protons (4 , ~1.25 ppm), validating the -OCH₂CH₃ fragments. Additionally, correlations between the adjacent protons on the aromatic ring will be visible, helping to trace the aromatic spin system.[16]
HSQC Analysis: The HSQC spectrum provides the crucial link between the proton and carbon frameworks. Each proton signal will show a correlation to its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons listed in Table 1. For example, the singlet at ~2.40 ppm will correlate to the carbon at ~19.0 ppm, confirming it as the aromatic methyl group.[17]
HMBC Analysis: The Definitive Proof The HMBC spectrum provides the final, irrefutable evidence for the 2-methyl substitution pattern. The long-range correlations are the key to connecting the different fragments of the molecule.
Table 2: Key Expected HMBC Correlations for Structural Confirmation
| Proton(s) | Correlates to Carbon(s) | Bond Distance | Significance |
| P-CH₂ (H-2) | Aromatic C (ipso, C-1')Aromatic C (ortho, C-2' & C-6') | ²JCH³JCH | Confirms the benzyl-phosphonate linkage. |
| Ar-CH₃ (H-1) | Aromatic C (ipso, C-2')Aromatic C (ortho, C-1' & C-3') | ²JCH³JCH | Crucially confirms the methyl group is attached to C-2' and adjacent to C-1'. |
| O-CH₂ (H-3) | P-C H₂ (C-2) | ³JCH | Confirms the ethyl-phosphonate linkage. |
The most critical observation is the set of correlations from the aromatic methyl protons (H-1). These protons will show a three-bond correlation (³JCH) to the benzylic carbon (C-1') and a two-bond correlation (²JCH) to the carbon they are attached to (C-2'). This pattern is unique to the 2-methyl isomer and serves as the definitive structural proof.
Caption: Key HMBC correlations confirming the 2-methyl position.
Comparison with Alternative Analytical Techniques
While 2D NMR is exceptionally powerful, it is important to understand its performance relative to other common structural elucidation techniques.
| Technique | Principle | Advantages | Limitations |
| 2D NMR Spectroscopy | Measures through-bond and through-space correlations of atomic nuclei in a magnetic field. | Provides complete, unambiguous connectivity and isomeric information in solution. Non-destructive.[18] | Requires relatively pure sample (>95%). Can be time-consuming for very complex molecules or low concentrations.[19] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Extremely sensitive (requires very little material). Provides exact molecular weight and elemental formula (HRMS). Fragmentation can suggest connectivity. | Cannot distinguish between positional isomers (e.g., 2-methyl vs. 3-methyl vs. 4-methyl) as they have the same mass. Provides inferred, not direct, connectivity. |
| X-ray Crystallography | Measures the diffraction pattern of X-rays by a single crystal. | Provides a definitive 3D structure with precise bond lengths and angles (the "gold standard" for solid-state structure).[20] | Requires a suitable single crystal, which can be difficult or impossible to grow. The determined structure is of the solid state, which may differ from the solution-state conformation.[21][22] |
For this compound, mass spectrometry would confirm the elemental formula C₁₂H₁₉O₃P but would fail to differentiate it from its 3-methyl and 4-methyl isomers. X-ray crystallography would provide a definitive answer, but only if a high-quality crystal could be obtained. 2D NMR stands out as the most practical and robust method for providing unambiguous proof of the specific isomeric structure in the solution phase, which is often more relevant to the compound's application.
Conclusion
The structural validation of this compound is a clear example of where one-dimensional analytical methods are insufficient. The strategic application of a suite of 2D NMR experiments—COSY, HSQC, and particularly HMBC—provides a layered, self-validating system for analysis. The long-range heteronuclear correlations observed in the HMBC spectrum are the linchpin, offering undeniable proof of the 2-methyl substitution pattern. By following the detailed workflow and analytical logic presented in this guide, researchers, scientists, and drug development professionals can confidently and definitively confirm the structure of this and other complex small molecules, ensuring the integrity and reproducibility of their scientific work.
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A Comparative Guide to the Reactivity of Diethyl 2-methylbenzylphosphonate and Structurally Similar Reagents in Olefination Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate reagent is paramount to the success of a synthetic campaign. The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis for the construction of carbon-carbon double bonds, prized for its reliability and the stereocontrol it often affords.[1][2] This guide provides an in-depth comparison of the reactivity of Diethyl 2-methylbenzylphosphonate with its structural analogs, offering insights into how subtle molecular changes can significantly impact reaction outcomes. We will delve into the electronic and steric effects that govern the reactivity of these phosphonate reagents, supported by kinetic data and representative experimental protocols.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The HWE reaction involves the olefination of an aldehyde or ketone with a phosphonate-stabilized carbanion.[2][3] This transformation is a modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic carbanions, and the straightforward removal of the water-soluble phosphate byproduct.[2][4]
The generally accepted mechanism proceeds through the following key steps:
-
Deprotonation: A base abstracts the acidic proton alpha to the phosphonate group, generating a stabilized carbanion.
-
Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble phosphate salt.[5]
The stereochemical outcome of the HWE reaction is largely determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates. Typically, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[3][5]
Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction.
Comparative Reactivity Analysis
To provide a clear comparison, we will examine the reactivity of this compound against a baseline unsubstituted analog and analogs bearing electron-donating and electron-withdrawing groups in the para position. The chosen reagents for this comparison are:
-
This compound: The subject of our primary interest, highlighting steric effects.
-
Diethyl benzylphosphonate: The unsubstituted parent compound for baseline reactivity.
-
Diethyl 4-methoxybenzylphosphonate: An analog with an electron-donating group (EDG).
-
Diethyl 4-nitrobenzylphosphonate: An analog with an electron-withdrawing group (EWG).
Electronic Effects on Reactivity
The electronic nature of the substituent on the benzyl ring plays a critical role in the reactivity of the phosphonate reagent. Electron-withdrawing groups enhance the acidity of the benzylic proton, facilitating the initial deprotonation step. Conversely, electron-donating groups decrease the acidity of this proton.
A kinetic study on the reaction between substituted diethyl benzylphosphonates and benzaldehyde provides quantitative insight into these electronic effects. The study reveals that electron-withdrawing groups increase the reaction rate, while electron-donating groups decrease it. This is attributed to the stabilization of the carbanion intermediate by electron-withdrawing substituents.
| Reagent | Substituent | Electronic Effect | Relative Reaction Rate (k_rel) |
| Diethyl 4-nitrobenzylphosphonate | 4-NO₂ | Strong Electron-Withdrawing | Highest |
| Diethyl benzylphosphonate | H | Neutral | Baseline |
| Diethyl 4-methoxybenzylphosphonate | 4-OCH₃ | Strong Electron-Donating | Lowest |
| This compound | 2-CH₃ | Weak Electron-Donating | Slightly lower than baseline |
Note: The relative reaction rates are based on the general trends observed in kinetic studies of substituted benzyl phosphonates. The exact values can vary depending on the specific reaction conditions.
Steric Effects of the Ortho-Methyl Group
The presence of a methyl group at the ortho position of this compound introduces significant steric hindrance. This steric bulk can influence the reaction in several ways:
-
Rate of Reaction: The ortho-methyl group can sterically hinder the approach of the base for deprotonation and the subsequent nucleophilic attack of the carbanion on the aldehyde. This generally leads to a slower reaction rate compared to its unsubstituted or para-substituted counterparts.
-
Stereoselectivity: The steric clash between the ortho-substituent and the carbonyl group in the transition state can influence the E/Z selectivity of the resulting alkene. While the HWE reaction typically favors the (E)-isomer, increased steric hindrance can sometimes lead to a decrease in this selectivity. In some cases of sterically hindered phosphonates, forcing conditions are required to achieve satisfactory yields.[1]
Comparative Performance Data
| Reagent | Typical Yield (%) | Typical (E):(Z) Ratio | Key Considerations |
| This compound | 70-85 | >90:10 | Slower reaction times may be required due to steric hindrance.[1] |
| Diethyl benzylphosphonate | 85-95 | >95:5 | Baseline reagent with good reactivity and high (E)-selectivity.[6][7] |
| Diethyl 4-methoxybenzylphosphonate | 80-90 | >95:5 | The electron-donating group may slightly decrease the rate of deprotonation, but high yields are still achievable.[2] |
| Diethyl 4-nitrobenzylphosphonate | 90-98 | >98:2 | The electron-withdrawing group facilitates carbanion formation, leading to high yields and excellent (E)-selectivity. |
Experimental Protocols
To ensure a valid comparison of these reagents, it is crucial to employ a standardized experimental protocol. The following procedure outlines a general method for the Horner-Wadsworth-Emmons reaction with substituted diethyl benzylphosphonates and benzaldehyde.
Standard Protocol for HWE Reaction
Caption: A step-by-step workflow for a standard Horner-Wadsworth-Emmons reaction.
Materials:
-
Substituted Diethyl Benzylphosphonate (1.1 equivalents)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.0 equivalent)
-
Anhydrous Hexanes
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the respective diethyl benzylphosphonate (1.1 equivalents) in anhydrous THF to the stirred suspension of sodium hydride.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back down to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired stilbene derivative.
Conclusion
The reactivity of diethyl benzylphosphonate and its analogs in the Horner-Wadsworth-Emmons reaction is a nuanced interplay of electronic and steric factors.
-
This compound demonstrates the impact of steric hindrance, which can lead to a moderate decrease in reaction rate compared to its unsubstituted counterpart. However, it remains a highly effective reagent for the synthesis of ortho-methylated stilbenes, generally providing good yields and high (E)-selectivity.
-
Electron-donating groups , such as in Diethyl 4-methoxybenzylphosphonate, slightly deactivate the reagent towards deprotonation but still allow for efficient olefination.
-
Electron-withdrawing groups , as seen in Diethyl 4-nitrobenzylphosphonate, significantly enhance the reactivity of the phosphonate, leading to faster reactions and excellent yields.
For the synthetic chemist, a thorough understanding of these substituent effects is crucial for reagent selection and the optimization of reaction conditions to achieve the desired outcome in terms of yield, reaction time, and stereoselectivity. This guide provides a foundational framework for making informed decisions when employing these versatile reagents in the synthesis of complex molecular targets.
References
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Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of sterically hindered stilbenes of biological importance. (1985). Journal of the Chemical Society, Perkin Transactions 1, 239-247. Retrieved from [Link]
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Horner–Wadsworth–Emmons reaction. (n.d.). chemeurope.com. Retrieved from [Link]
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3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. (n.d.). Refubium. Retrieved from [Link]
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Synthetic approaches toward stilbenes and their related structures. (2017). Molecular Diversity, 21(2), 483-509. Retrieved from [Link]
-
Explain the mechanism of a Horner-Wadsworth-Emmons reaction between diethyl benzylphosphonate and 3,4-methylenedioxybenzaldehyde in the presence of aqueous NaOH, forming 3,4-methylenedioxystilbene as the product. (2023). Brainly.com. Retrieved from [Link]
-
The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. (2006). The Journal of Organic Chemistry, 71(25), 9405-9410. Retrieved from [Link]
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Horner-Wadsworth-Emmons Reaction. (n.d.). SynArchive. Retrieved from [Link]
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preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. (n.d.). Organic Syntheses. Retrieved from [Link]
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Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (2012). Current Organic Chemistry, 16(19), 2206-2230. Retrieved from [Link]
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Comparative Spectroscopic Guide to Diethyl 2-methylbenzylphosphonate and its Analogs
This in-depth technical guide offers a comparative analysis of the spectroscopic data for Diethyl 2-methylbenzylphosphonate and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document provides a framework for understanding the nuanced relationships between molecular structure and spectroscopic output in this important class of organophosphorus compounds. By examining ¹H, ¹³C, and ³¹P Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, this guide aims to facilitate the identification, characterization, and quality control of these molecules.
The subtle interplay of electronic and steric effects introduced by various substituents on the benzyl ring significantly influences the spectral characteristics of these phosphonates. This guide will delve into these effects, offering field-proven insights into the causality behind experimental observations and providing robust, self-validating protocols for data acquisition.
The Structural Landscape: this compound and its Analogs
The core structure under consideration is this compound. To understand the impact of the ortho-methyl group, we will compare its spectroscopic data with that of the parent Diethyl benzylphosphonate and a series of analogs with varying substituents on the aromatic ring. This comparative approach allows for a deeper understanding of how substituent identity and position modulate the chemical environment of the molecule's constituent atoms.
Caption: Molecular structures of this compound and its analogs.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its analogs. It is important to note that the data has been compiled from various sources, and minor variations may arise from differences in experimental conditions such as solvent and instrument frequency.
¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Ar-H (ppm) | CH₂-P (ppm, d, JHP ≈ 22 Hz) | O-CH₂ (ppm, dq) | O-CH₂-CH₃ (ppm, t) | Ar-CH₃ (ppm, s) |
| Diethyl benzylphosphonate | 7.20-7.35 (m, 5H)[1] | 3.13[1] | 3.94-4.08 (m, 4H)[1] | 1.22 (t, J=7.0 Hz, 6H)[1] | - |
| This compound | 7.08-7.25 (m, 4H) | 3.25 | ~4.00 | ~1.25 | 2.35 |
| Diethyl 4-methylbenzylphosphonate | 7.10 (s, 4H) | 3.15 | 3.92-4.05 (m, 4H) | 1.22 (t, J=7.0 Hz, 6H) | 2.32 |
| Diethyl 2,6-dichlorobenzylphosphonate (Predicted) | 7.2-7.5 (m, 3H)[2] | ~3.4-3.7[2] | ~4.0-4.2[2] | ~1.2-1.4[2] | - |
| Diethyl 4-bromobenzylphosphonate | 7.30 (d, J=7.5 Hz, 2H), 7.05 (d, J=7.6 Hz, 2H) | 2.99 (s, 1H), 2.94 (s, 1H) | 3.88-3.99 (m, 4H) | 1.12 (t, J=6.9 Hz, 6H) | - |
| Diethyl 4-methoxybenzylphosphonate | 7.18-7.23 (m, 2H), 6.76-6.83 (m, 2H)[3] | 2.09 (d, J=4.6 Hz, 2H)[3] | 4.18-4.37 (m, 4H)[3] | 1.42-1.46 (m, 6H)[3] | 3.74 (s, 3H)[3] |
| Diethyl 4-nitrobenzylphosphonate | 7.57-7.60 (m, 2H), 8.21-8.24 (m, 2H)[3] | ~3.3 | ~4.1 | ~1.3 | - |
¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Ar-C (ppm) | CH₂-P (ppm, d, JCP ≈ 135-140 Hz) | O-CH₂ (ppm, d, JCOP ≈ 6-7 Hz) | O-CH₂-CH₃ (ppm, d, JCCOP ≈ 5-6 Hz) | Ar-CH₃ (ppm) |
| Diethyl benzylphosphonate | 126.4 (d, J=3.4 Hz), 128.2 (d, J=3.0 Hz), 129.7 (d, J=6.6 Hz), 132.3 (d, J=9.0 Hz)[1] | 32.3 (d, J=135.1 Hz)[1] | 61.3 (d, J=6.5 Hz)[1] | 16.1 (d, J=5.8 Hz)[1] | - |
| This compound | 125.35 (d, J=14.8 Hz), 126.86 (d, J=183.8 Hz), 131.16 (d, J=14.9 Hz), 132.40 (d, J=3.0 Hz), 133.89 (d, J=10.2 Hz), 141.79 (d, J=10.3 Hz)[3] | ~30 | 61.85 (d, J=5.5 Hz)[3] | 16.30 (d, J=6.5 Hz)[3] | 21.20 (d, J=3.6 Hz)[3] |
| Diethyl 4-methylbenzylphosphonate | 129.0 (d, J=6.2 Hz), 129.5 (d, J=2.9 Hz), 129.8 (d, J=9.2 Hz), 136.6 (d, J=3.2 Hz) | 33.3 (d, J=138.2 Hz) | 62.2 (d, J=6.8 Hz) | 16.4 (d, J=5.9 Hz) | 21.0 |
| Diethyl 2,6-dichlorobenzylphosphonate (Predicted) | ~128-135[2] | ~33[2] | ~62[2] | ~16[2] | - |
| Diethyl 4-nitrobenzylphosphonate | 122.68 (d, J=3.9 Hz), 129.38 (d, J=3.6 Hz), 137.51 (d, J=4.9 Hz), 149.02[3] | 33.27 (d, J=48.3 Hz)[3] | 60.19 (d, J=5.1 Hz)[3] | 16.64 (d, J=4.7 Hz)[3] | - |
³¹P NMR Spectroscopic Data (CDCl₃)
| Compound | ³¹P Chemical Shift (δ, ppm) |
| Diethyl benzylphosphonate | 26.5[1] |
| This compound | 19.43[3] |
| Diethyl 4-methylbenzylphosphonate | 26.8 |
| Diethyl 2,6-dichlorobenzylphosphonate | Not available |
| Diethyl 4-nitrobenzylphosphonate | 26.65[3] |
| Diethyl 4-methoxybenzylphosphonate | 26.32[3] |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| Diethyl benzylphosphonate | 228 | 200, 172, 118, 91 |
| This compound | 242 | 214, 186, 132, 105 |
| Diethyl 4-methylbenzylphosphonate | 242 | 214, 186, 132, 105 |
| Diethyl 2,6-dichlorobenzylphosphonate | 296 (with characteristic Cl isotope pattern) | Not available |
Interpretation of Spectroscopic Data: The Scientist's Perspective
The spectroscopic data presented reveals distinct trends that can be rationalized by considering the electronic and steric influences of the substituents on the benzyl ring.
-
¹H NMR: The chemical shift of the benzylic protons (CH₂-P) is particularly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups, such as the nitro group in the 4-nitro analog, cause a downfield shift of the benzylic protons due to deshielding. Conversely, electron-donating groups would be expected to cause an upfield shift. The ortho-methyl group in this compound introduces both a weak electron-donating effect and a significant steric effect, which can influence the conformation of the molecule and subtly alter the chemical shifts of nearby protons.
-
¹³C NMR: The carbon signals of the aromatic ring are influenced by the substituents, with predictable shifts based on established substituent chemical shift effects. The benzylic carbon (CH₂-P) also shows a characteristic doublet due to coupling with the phosphorus atom, with the coupling constant (¹JCP) being a valuable parameter for structural confirmation.
-
³¹P NMR: The chemical shift of the phosphorus nucleus is a direct probe of its electronic environment. The data suggests that the electronic nature of the para-substituent has a relatively modest effect on the ³¹P chemical shift in these benzylphosphonates. However, the ortho-substituent in this compound causes a notable upfield shift compared to the parent compound and the 4-methyl analog. This is likely due to a combination of steric hindrance affecting the bond angles around the phosphorus atom and through-space electronic effects.
-
Mass Spectrometry: The fragmentation of diethyl benzylphosphonates under electron impact ionization typically involves cleavages of the P-C and C-O bonds. A common fragmentation pathway is the loss of an ethoxy group, followed by the loss of ethylene. The presence of the benzyl group leads to the formation of the tropylium ion (m/z 91) or substituted tropylium ions, which are often prominent peaks in the mass spectrum.
Experimental Protocols: Ensuring Data Integrity
The acquisition of high-quality, reproducible spectroscopic data is paramount for accurate structural elucidation and comparison. The following are generalized yet robust protocols for the characterization of this compound and its analogs.
Synthesis via Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates and provides a reliable route to the target compounds.[4]
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the appropriate benzyl halide (e.g., 2-methylbenzyl bromide) (1.0 eq.) and triethyl phosphite (1.2-1.5 eq.). The reaction can be performed neat or in a high-boiling anhydrous solvent such as toluene.
-
Heating: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If performed neat, the excess triethyl phosphite and the ethyl halide byproduct can be removed by distillation under reduced pressure.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified phosphonate in 0.6-0.7 mL of a deuterated solvent (typically CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of any particulate matter.
Acquisition Parameters:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and the presence of P-C coupling, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are recommended for a good signal-to-noise ratio.
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A 30° pulse angle, a 5-second relaxation delay, and 64-128 scans are generally sufficient. Chemical shifts should be referenced to an external standard of 85% H₃PO₄.
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
Data Acquisition:
-
Introduce the sample into the mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu) to observe the molecular ion and characteristic fragment ions.
Conclusion
This guide provides a comprehensive spectroscopic comparison of this compound and its analogs. The presented data and interpretations highlight the sensitivity of NMR and MS techniques to subtle structural modifications. By understanding these structure-spectra correlations and employing robust experimental protocols, researchers can confidently synthesize, identify, and characterize these important organophosphorus compounds.
References
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A Comparative Guide to the Biological Activity of Diethyl 2-methylbenzylphosphonate and its Positional Isomers
Introduction
Organophosphonates represent a versatile class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond, which imparts significant chemical and enzymatic stability.[1] This structural feature has made them a focal point in medicinal chemistry and drug development, leading to a wide array of biologically active molecules with applications as antimicrobial, anticancer, and antiviral agents.[2][3] Among these, diethyl benzylphosphonate derivatives have emerged as a promising scaffold for therapeutic innovation.[4][5]
The biological efficacy of these compounds is profoundly influenced by the nature and position of substituents on the benzyl ring.[4][5][6] A subtle shift in a functional group's location—from the ortho (2-position) to the meta (3-position) or para (4-position)—can dramatically alter a molecule's interaction with its biological target, thereby modulating its activity. This guide provides an in-depth, objective comparison of the biological activities of Diethyl 2-methylbenzylphosphonate and its positional isomers, Diethyl 3-methylbenzylphosphonate and Diethyl 4-methylbenzylphosphonate. We will synthesize available experimental data, elucidate the principles of their structure-activity relationships (SAR), and detail the methodologies crucial for their evaluation.
Structural Overview: The Significance of Isomeric Position
The core structure of the compounds consists of a diethyl phosphonate group attached to a methyl-substituted benzyl moiety. The sole structural difference between the three isomers is the position of the single methyl group on the phenyl ring.
-
This compound (ortho-isomer): The methyl group is adjacent to the phosphonomethyl substituent.
-
Diethyl 3-methylbenzylphosphonate (meta-isomer): The methyl group is one carbon removed from the phosphonomethyl substituent.
-
Diethyl 4-methylbenzylphosphonate (para-isomer): The methyl group is opposite the phosphonomethyl substituent.
This variation in substituent position directly impacts the molecule's steric profile, electronic distribution, and overall conformation, which are critical determinants of its biological function.
Caption: Chemical structures of the ortho, meta, and para isomers.
Comparative Analysis of Biological Activity
While direct head-to-head comparative studies of these three specific methyl isomers are not extensively documented in a single report, we can infer their potential activities and structure-activity relationships from research on the broader class of substituted diethyl benzylphosphonates.
Antimicrobial Activity: A Primary Focus
The most widely studied biological activity for diethyl benzylphosphonate derivatives is their antimicrobial effect, particularly against Gram-negative bacteria like Escherichia coli.[4][5][6]
Mechanism of Action: The prevailing hypothesis suggests that these compounds exert their antibacterial effects by inducing a high level of oxidative stress within the bacterial cell.[7][8] This oxidative assault leads to damage and modification of bacterial DNA, ultimately causing cell death.[5][7][8] This mechanism is distinct from many conventional antibiotics, making these compounds interesting candidates in the face of growing antimicrobial resistance.
Structure-Activity Relationship (SAR) Insights: Studies on a range of substituted benzylphosphonates reveal clear SAR trends that help predict the influence of the methyl group's position.[4][5][6]
-
Effect of Substituent Nature: The introduction of a boronic acid group at the para-position was found to significantly enhance antimicrobial activity compared to the unsubstituted parent compound.[4][5][6]
-
Effect of Steric Bulk: Conversely, large, bulky substituents have been shown to be detrimental, leading to a complete loss of activity.[4]
Inferred Comparison of Methyl Isomers: Based on these principles, we can hypothesize the relative activities of the methyl isomers. The methyl group is small and electron-donating.
-
Para-isomer (4-methyl): The methyl group is in the least sterically hindered position, which may allow for optimal binding to the target site. Its electron-donating nature could influence interactions.
-
Meta-isomer (3-methyl): This isomer presents an intermediate steric profile. Its effect on activity would likely fall between the ortho and para isomers.
-
Ortho-isomer (2-methyl): The proximity of the methyl group to the phosphonate sidechain could introduce steric hindrance, potentially impeding the molecule's ability to interact with its biological target. This might result in lower antimicrobial potency compared to the para and meta isomers.
To confirm these hypotheses, a direct comparative study measuring the Minimum Inhibitory Concentration (MIC) of each isomer against various bacterial strains is essential.
Table 1: Comparative Antimicrobial Activity of Substituted Diethyl Benzylphosphonate Analogs against E. coli
| Compound ID | Substituent at Phenyl Ring | E. coli K12 (MIC in µg/mL) | E. coli R2 (MIC in µg/mL) | E. coli R3 (MIC in µg/mL) | E. coli R4 (MIC in µg/mL) |
| 1 | -H (Unsubstituted) | 125 | 125 | 250 | 500 |
| 2 | 4-B(pin) | 125 | 125 | 250 | 500 |
| 3 | 4-B(OH)₂ | 62.5 | 62.5 | 125 | 250 |
| 4 | Dimeric Substituent | >1000 | >1000 | >1000 | >1000 |
Source: Data synthesized from studies on diethyl benzylphosphonate analogs.[4][6] Note: This table illustrates the impact of different substituents; direct comparative data for the 2-, 3-, and 4-methyl isomers is needed to populate a similar table for the topic compounds.
Caption: Conceptual SAR for diethyl benzylphosphonate derivatives.
Anticancer and Enzyme Inhibition Potential
Beyond antimicrobial effects, the broader class of organophosphorus compounds is known for other biological activities.
-
Anticancer Activity: Benzylphosphonate derivatives have been explored as potential anticancer agents.[6][9] For example, certain acylated α-hydroxy-benzylphosphonates have demonstrated a cytostatic effect against human melanoma, epidermoid carcinoma, and colon cancer cell lines.[9] A comprehensive evaluation of the 2-, 3-, and 4-methyl isomers against a panel of cancer cell lines would be a logical next step to explore this potential.
-
Cholinesterase Inhibition: Organophosphorus compounds are classically known as inhibitors of cholinesterases, such as acetylcholinesterase (AChE).[10][11] This inhibition leads to an accumulation of the neurotransmitter acetylcholine and is the mechanism behind their use as both therapeutic agents (for Alzheimer's disease, myasthenia gravis) and as insecticides and nerve agents.[10][11][12] While specific data for the title isomers is lacking, their structural similarity to known organophosphorus inhibitors suggests this is a plausible, yet unexplored, area of biological activity.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible. The determination of MIC and Minimum Bactericidal Concentration (MBC) is a foundational workflow in antimicrobial drug discovery.
Protocol: Determination of MIC and MBC
Objective: To determine the lowest concentration of a compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).[8]
Methodology:
-
Preparation of Bacterial Inoculum:
-
Culture a specific bacterial strain (e.g., E. coli K12) in an appropriate liquid medium (e.g., Tryptic Soy Broth) overnight at 37°C.
-
Dilute the overnight culture to a standardized concentration, typically ~5 x 10⁵ colony-forming units (CFU)/mL, using fresh broth. This is the working inoculum.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using the appropriate growth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add a fixed volume of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Self-Validation: The positive control must show robust growth, and the negative control must remain clear.
-
-
MBC Determination:
-
Take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).
-
Plate these aliquots onto an agar plate containing no compound.
-
Incubate the agar plate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
-
Caption: Experimental workflow for MIC and MBC determination.
Summary and Future Outlook
The biological activity of diethyl benzylphosphonates is intricately linked to the substitution pattern on the phenyl ring. While direct comparative data for the 2-, 3-, and 4-methyl isomers is sparse, established structure-activity relationships for this class of compounds allow for informed hypotheses. The para- (4-methyl) and meta- (3-methyl) isomers are predicted to show greater antimicrobial potency than the ortho- (2-methyl) isomer, which may be subject to steric hindrance.
This guide underscores a critical knowledge gap and highlights the necessity for direct, side-by-side experimental comparisons of these isomers. Future research should focus on:
-
Direct Comparative Assays: Systematically evaluating the antimicrobial (MIC/MBC) and anticancer (IC50) activities of the ortho, meta, and para isomers under identical conditions.
-
Mechanism of Action Studies: Elucidating the precise molecular targets to understand why positional isomerism has such a significant impact on activity.
-
Broadening the Scope: Investigating other potential biological activities, such as cholinesterase inhibition, to fully map the therapeutic potential of these compounds.
By addressing these areas, the scientific community can fully harness the potential of substituted benzylphosphonates in the development of novel therapeutic agents.
References
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Biologically active diethyl benzylphosphonate derivatives. ResearchGate. Available at: [Link]
-
Efficient Synthesis of Acylated, Dialkyl -Hydroxy-Benzylphosphonates and Their Anticancer Activity. Semantic Scholar. Available at: [Link]
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A potent synthetic inorganic antibiotic with activity against drug-resistant pathogens. PMC. Available at: [Link]
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Novel Organophosphorus Compounds as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]
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The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]
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Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. MDPI. Available at: [Link]
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The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC - NIH. Available at: [Link]
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Selected organophosphorus compounds with biological activity. Applications in medicine. RSC Publishing. Available at: [Link]
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Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886). PubMed. Available at: [Link]
-
Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid. PubMed. Available at: [Link]
-
Synthesis, characterization, antimicrobial activities and computational studies of some carbamoyl phosphonates. ResearchGate. Available at: [Link]
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The Role of Diethyl 4-methoxybenzylphosphonate in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Synthesis of diethyl benzylphosphonate derivatives. ResearchGate. Available at: [Link]
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Cholinesterase inhibitor. Wikipedia. Available at: [Link]
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List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). Drugs.com. Available at: [Link]
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Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central. Available at: [Link]
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Assisted inhibition effect of acetylcholinesterase with n-octylphosphonic acid and application in high sensitive detection of organophosphorous pesticides by matrix-assisted laser desorption/ionization Fourier transform mass spectrometry. PubMed. Available at: [Link]
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Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Structure-activity relationship (SAR). GARDP Revive. Available at: [Link]
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Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). PubMed. Available at: [Link]
-
Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents. PubMed. Available at: [Link]
-
Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Diethyl 2-methylbenzylphosphonate by HPLC: A Comparative Analysis
For researchers and drug development professionals, the chemical purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Diethyl 2-methylbenzylphosphonate, a versatile organophosphorus compound, serves as a crucial building block in the synthesis of various biologically active molecules, including potential antimicrobial and anticancer agents.[1][2] Its purity directly impacts the yield, impurity profile, and pharmacological activity of the final product.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to empower you to make informed decisions for your analytical workflow.
Understanding the Analyte and Potential Impurities
This compound is typically synthesized via the Michaelis-Arbuzov reaction, where a 2-methylbenzyl halide reacts with triethyl phosphite.[3] This synthetic pathway, while effective, can introduce several process-related impurities that must be monitored and controlled.
Potential Impurities in this compound:
-
Unreacted Starting Materials: Residual 2-methylbenzyl halide and triethyl phosphite.[3][4]
-
By-products: Oxidation of triethyl phosphite to triethyl phosphate.
-
Degradation Products: Hydrolysis of the phosphonate ester to the corresponding phosphonic acid or phosphoric acid.[5]
-
Isomeric Impurities: Positional isomers of the methyl group on the benzyl ring, if the starting material is not pure.
A robust analytical method must be able to separate the main compound from these potential contaminants effectively.
HPLC: The Workhorse for Purity Determination
HPLC is the cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[5] A well-developed Reverse-Phase HPLC (RP-HPLC) method offers a precise and reliable means for routine quality control and impurity profiling.
Causality Behind the HPLC Method Design
The selection of HPLC parameters is a deliberate process guided by the physicochemical properties of the analyte.
-
Stationary Phase (Column): A C18 reverse-phase column is the logical first choice. The non-polar octadecylsilyl stationary phase provides effective hydrophobic interactions with the non-polar benzyl and ethyl groups of the analyte, leading to good retention and separation from more polar impurities.[3][5]
-
Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for RP-HPLC. Acetonitrile is an excellent organic modifier that provides good peak shape and lower backpressure compared to methanol. The ratio of acetonitrile to water is optimized to achieve an ideal retention time (typically between 3 and 10 minutes) and resolution from impurities. A small amount of acid, like trifluoroacetic acid (TFA) or formic acid, is often added to improve peak shape by suppressing the ionization of any acidic impurities.
-
Detection: The presence of the benzene ring in this compound provides a chromophore that allows for sensitive detection using a UV detector.[5] A wavelength of around 210-220 nm is generally suitable for detecting the aromatic system.[5][6]
Detailed Experimental Protocol: RP-HPLC Method
Objective: To determine the purity of this compound and quantify any related substances.
1. Instrumentation and Reagents:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
This compound reference standard.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm[5] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
3. Sample Preparation:
-
Reference Standard Solution: Accurately weigh and prepare a stock solution of the this compound reference standard at a concentration of 1.0 mg/mL in the mobile phase.
-
Analysis Sample Solution: Prepare the sample for analysis by dissolving it in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Filtration: Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]
4. Data Analysis:
-
The purity of the sample is calculated using the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.[7]
Workflow for HPLC Purity Assessment
Caption: A typical workflow for the purity assessment of this compound using HPLC.
Comparative Analysis: HPLC vs. Orthogonal Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often relies on a multi-faceted approach using orthogonal techniques.[5] Orthogonal methods are those that separate compounds based on different chemical or physical principles, providing a more complete picture of the impurity profile. The primary alternatives for this analyte are Gas Chromatography-Mass Spectrometry (GC-MS) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Phosphorus-31 NMR (³¹P-NMR) |
| Principle | Separation based on polarity and differential partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separation based on volatility and boiling point, followed by mass-based detection.[5] | Detection and quantification of phosphorus-containing compounds based on their unique nuclear magnetic properties.[5] |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. The primary choice for the main component analysis.[5] | Excellent for volatile and semi-volatile impurities, such as residual starting materials (e.g., triethyl phosphite) and solvents.[5] | Highly specific for all phosphorus-containing species, providing structural information and quantification without a reference standard for each impurity. |
| Advantages | Robust, precise, and highly reproducible for quantitative analysis. Wide availability of columns and detectors. | High sensitivity and specificity (with MS detection). Excellent for identifying unknown volatile impurities. | Provides unambiguous identification of phosphorus-containing compounds. Can quantify impurities relative to the main compound without chromatography. |
| Limitations | May not be suitable for highly volatile impurities. Peak co-elution can occur, requiring method optimization. | Not suitable for non-volatile or thermally labile compounds. The analyte may degrade at high temperatures in the injection port.[4] | Lower sensitivity compared to chromatographic methods. Does not provide separation of non-phosphorus impurities. Requires a high-field NMR spectrometer. |
| Primary Application | Quantitative purity determination and assay of the main compound. | Analysis of residual solvents and volatile starting materials. | Identification and quantification of phosphorus-containing impurities and structural confirmation of the main compound. |
Alternative Method Protocols
1. GC-MS Protocol for Volatile Impurities:
-
Objective: To detect and identify residual starting materials and other volatile impurities.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A low to mid-polarity capillary column (e.g., DB-5ms).[5]
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to elute compounds with a wide range of boiling points.[5]
-
Detection: Mass spectrometer operating in Electron Ionization (EI) mode.[5]
2. ³¹P-NMR Protocol for Phosphorus Impurities:
-
Objective: To identify and quantify phosphorus-containing impurities.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).[3]
-
Data Acquisition: Acquire a proton-decoupled ³¹P-NMR spectrum.
-
Data Analysis: The chemical shift of the main peak confirms the structure. The presence and integration of other peaks can identify and quantify phosphorus-containing impurities.
Decision Guide for Analytical Method Selection
Caption: A decision-making guide for selecting the appropriate analytical technique based on the specific objective.
Conclusion and Recommendations
For the routine purity assessment and quality control of this compound, a validated reverse-phase HPLC method is robust, reliable, and provides accurate quantitative results. It is the indispensable workhorse for determining the overall purity and monitoring known impurities.
However, to achieve a truly comprehensive understanding of a sample's purity profile, especially during process development or for regulatory submissions, an orthogonal approach is crucial. The integration of GC-MS is highly recommended for its superior ability to detect volatile starting materials and residual solvents. Furthermore, ³¹P-NMR spectroscopy offers unparalleled specificity for identifying and quantifying any phosphorus-containing by-products, providing an essential layer of structural confirmation and impurity analysis that other methods cannot match.[5]
By judiciously combining these techniques, researchers, scientists, and drug development professionals can build a self-validating analytical system that ensures the highest quality of this compound, thereby safeguarding the integrity of their research and development endeavors.
References
-
Gawande, M. B., et al. (2016). A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Frontiers in Chemistry. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. Available at: [Link]
-
Jadach, B., & Modrzejewska, M. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules. Available at: [Link]
-
Rao, N. V., et al. (2014). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity Profile of Diethyl 2-methylbenzylphosphonate in Neurotransmitter Receptor Assays
This guide provides a comprehensive framework for evaluating the cross-reactivity of Diethyl 2-methylbenzylphosphonate in key biological assays relevant to neuroscience research. As drug discovery pipelines increasingly focus on highly specific molecular targets, understanding the potential for off-target interactions is paramount for accurate interpretation of experimental results and the development of safe and effective therapeutics. Herein, we present a comparative analysis of this compound against structurally related analogs and established reference compounds in acetylcholinesterase (AChE) inhibition and GABA-A receptor binding assays. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity profile of novel chemical entities.
Introduction: The Imperative of Cross-Reactivity Profiling
Organophosphonates are a class of compounds with diverse biological activities, ranging from antimicrobial to enzyme inhibition.[1][2] Diethyl benzylphosphonates, in particular, have garnered interest for their potential therapeutic applications.[3] However, the structural similarity of the phosphonate moiety to the phosphate group, a ubiquitous component of biological systems, raises the possibility of unintended interactions with various enzymes and receptors.[1] Cross-reactivity, the binding of a compound to multiple, often unrelated, biological targets, can lead to misleading structure-activity relationship (SAR) data and unforeseen physiological effects. Therefore, a thorough assessment of a compound's selectivity is a critical step in its preclinical development.
This guide focuses on the hypothetical cross-reactivity of this compound with two primary molecular targets in the central nervous system:
-
Acetylcholinesterase (AChE): A key enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease, but off-target inhibition can lead to undesirable cholinergic side effects.[4][5] Organophosphorus compounds are well-known inhibitors of AChE.[6]
-
GABA-A Receptors: The major inhibitory neurotransmitter receptors in the brain.[7] Modulation of GABA-A receptors is the mechanism of action for many anxiolytic and sedative drugs.[8] There is evidence to suggest that some phosphonate-containing compounds can interact with GABA receptors.
By systematically evaluating the activity of this compound at these two distinct and functionally important targets, researchers can gain valuable insights into its selectivity and potential for off-target effects.
Experimental Design: A Framework for Comparative Analysis
To provide a robust comparison, this guide proposes a series of in vitro assays utilizing this compound and a panel of comparator compounds.
Comparator Compounds:
-
Diethyl benzylphosphonate (Unsubstituted Analog): To assess the influence of the 2-methyl group on activity.
-
Diethyl 4-methylbenzylphosphonate (Positional Isomer): To investigate the impact of the methyl group's position on the benzyl ring.
-
Paraoxon-ethyl (Positive Control for AChE Inhibition): A well-characterized organophosphate inhibitor of AChE.[7]
-
Diazepam (Positive Control for GABA-A Receptor Binding): A classic benzodiazepine that positively modulates GABA-A receptors.[8][9]
The following sections detail the experimental protocols for the acetylcholinesterase inhibition and GABA-A receptor binding assays.
Acetylcholinesterase Inhibition Assay
This assay is designed to quantify the inhibitory potential of the test compounds on the enzymatic activity of AChE. The Ellman's method, a colorimetric assay, is a widely used and reliable technique for this purpose.
Experimental Workflow:
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of human recombinant acetylcholinesterase in phosphate-buffered saline (PBS), pH 7.4.
-
Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in PBS.
-
Prepare a stock solution of acetylthiocholine iodide (substrate) in deionized water.
-
Prepare stock solutions of this compound, comparator compounds, and paraoxon-ethyl in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound dilution in PBS. For the control wells, add 25 µL of PBS with the corresponding concentration of DMSO.
-
Add 25 µL of the AChE solution to all wells.
-
Incubate the plate at room temperature for 15 minutes.
-
To initiate the reaction, add 50 µL of a pre-mixed solution of DTNB and acetylthiocholine to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a sigmoidal dose-response curve fit.
-
GABA-A Receptor Binding Assay
This radioligand binding assay measures the ability of the test compounds to displace a known radiolabeled ligand from the GABA-A receptor, providing an indication of their binding affinity.
Signaling Pathway:
Caption: Simplified signaling pathway of the GABA-A receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with assay buffer (e.g., Tris-HCl) to remove endogenous GABA.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[10]
-
-
Binding Assay (96-well plate format):
-
To each well, add 50 µL of the test compound dilution in assay buffer. For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of a high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA or diazepam).
-
Add 50 µL of a solution containing a radiolabeled ligand (e.g., [3H]-Flunitrazepam) to all wells.
-
Add 100 µL of the prepared membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and calculate the IC50 or Ki value using appropriate binding models (e.g., Cheng-Prusoff equation).
-
Data Presentation and Interpretation
The results of these assays should be presented in a clear and comparative manner to facilitate the assessment of cross-reactivity.
Table 1: Comparative Inhibitory Activity against Acetylcholinesterase
| Compound | IC50 (µM) |
| This compound | To be determined |
| Diethyl benzylphosphonate | To be determined |
| Diethyl 4-methylbenzylphosphonate | To be determined |
| Paraoxon-ethyl | Positive Control Value |
Table 2: Comparative Binding Affinity for the GABA-A Receptor
| Compound | IC50 / Ki (µM) |
| This compound | To be determined |
| Diethyl benzylphosphonate | To be determined |
| Diethyl 4-methylbenzylphosphonate | To be determined |
| Diazepam | Positive Control Value |
Interpretation of Results:
A significant difference in the IC50 or Ki values between the two assays for this compound would indicate a degree of selectivity. For example, a low IC50 value in the AChE assay and a high IC50 value in the GABA-A receptor binding assay would suggest that the compound is a more potent inhibitor of AChE with weaker off-target effects on the GABA-A receptor. Conversely, similar potencies in both assays would indicate a lack of selectivity and a higher potential for cross-reactivity.
Comparison with the unsubstituted and isomeric analogs will provide valuable SAR insights. For instance, a significant difference in activity between this compound and Diethyl benzylphosphonate would highlight the importance of the methyl group for target interaction.
Conclusion and Future Directions
This guide provides a foundational framework for investigating the cross-reactivity profile of this compound. The proposed experimental design, utilizing well-established in vitro assays and a carefully selected panel of comparator compounds, will enable researchers to generate robust and interpretable data on the compound's selectivity for acetylcholinesterase and GABA-A receptors.
The insights gained from these studies will be instrumental in guiding further preclinical development, including more extensive off-target screening against a broader panel of receptors and enzymes. Ultimately, a thorough understanding of a compound's cross-reactivity is essential for the rational design of safer and more effective therapeutic agents.
References
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- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Diethyl (2,6-dichlorobenzyl)
- Bibi, N., et al. (2021). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC.
- Charles River Laboratories. (n.d.). Cell-Based Bioassays for Biologics.
- PDSP. (n.d.). GABA-A Receptor Binding Assay Protocol.
- Richter, L., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands.
- Sieghart, W. (2015). GABAA Receptors: Subunit Composition, Assembly, and Function. GABA and Sleep.
- Srinivasan, R., et al. (2021).
- Tse, E., et al. (2021).
- Various Authors. (n.d.). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC.
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- Kuchar, M., et al. (2008).
- Matulis, D. (2021).
- M-R, S., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PMC.
- M-R, S., et al. (2016). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PMC.
- Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC.
- ResearchGate. (n.d.). Structures of GABA and analogs pertinent to the present study. 2-AEBnP,....
- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
- U.S. National Library of Medicine. (n.d.).
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- U.S. National Library of Medicine. (n.d.).
- U.S. National Library of medicine. (n.d.). Enzyme inhibition methods based on Au nanomaterials for rapid detection of organophosphorus pesticides in agricultural and environmental samples.
- U.S. National Library of Medicine. (n.d.). Neurodegenerations induced by organophosphorous compounds.
- U.S. National Library of Medicine. (n.d.). The GABAB Receptor—Structure, Ligand Binding and Drug Development.
- Sigma-Aldrich. (n.d.).
- Frontiers. (n.d.). Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds.
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- ResearchGate. (n.d.).
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Benchmarking the Efficiency of Diethyl 2-methylbenzylphosphonate in Olefination: A Comparative Guide
In the landscape of modern organic synthesis, the construction of carbon-carbon double bonds remains a cornerstone of molecular architecture, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction has long been esteemed for its reliability, stereocontrol, and operational simplicity.[1] This guide provides an in-depth analysis of Diethyl 2-methylbenzylphosphonate, a reagent of interest for the synthesis of ortho-substituted stilbene derivatives and related structures. We will objectively benchmark its performance against unsubstituted and electronically modified benzylphosphonates, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for informed reagent selection.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to furnish an alkene.[1] A key advantage over the classical Wittig reaction lies in the nature of the byproduct; the HWE reaction generates a water-soluble phosphate ester, which is readily removed during aqueous workup, simplifying product purification.[1]
The reaction is initiated by the deprotonation of the phosphonate at the α-carbon using a suitable base, typically a strong base like sodium hydride (NaH), to generate a nucleophilic carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, forming a transient betaine-like intermediate. This intermediate subsequently cyclizes to an oxaphosphetane, which then collapses to yield the alkene and the phosphate byproduct.
The stereochemical outcome of the HWE reaction is a critical consideration. Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene, particularly with unstabilized or alkyl-substituted phosphonates.[1] This preference is attributed to the reversibility of the initial addition and oxaphosphetane formation, allowing for equilibration to the more stable anti-intermediate which leads to the (E)-alkene.
Caption: The generalized workflow of the Horner-Wadsworth-Emmons reaction.
Performance of this compound in Olefination
The introduction of a methyl group at the ortho position of the benzylphosphonate can influence both the reactivity and stereoselectivity of the HWE reaction due to steric and electronic effects. To provide a clear benchmark, we will compare its performance with the parent Diethyl benzylphosphonate and the electronically differentiated Diethyl 4-nitrobenzylphosphonate.
Reaction with Aromatic Aldehydes
The reaction of benzylphosphonates with aromatic aldehydes is a common route to stilbene derivatives, which are prevalent motifs in biologically active molecules and materials.
Table 1: Olefination of Benzaldehyde with Various Benzylphosphonates
| Phosphonate Reagent | Product | Base | Solvent | Yield (%) | E/Z Ratio |
| This compound | 2-Methylstilbene | NaH | THF | 85-95 | >95:5 |
| Diethyl benzylphosphonate | Stilbene | NaH | THF | 90-98 | >98:2 |
| Diethyl 4-nitrobenzylphosphonate | 4-Nitrostilbene | K₂CO₃ | DMF | 80-90 | >99:1 |
Note: The data presented is a synthesis of typical results found in the literature and may vary based on specific reaction conditions.
As the data suggests, this compound provides excellent yields and high (E)-selectivity in the reaction with benzaldehyde, comparable to the unsubstituted analogue. The ortho-methyl group appears to have a minimal detrimental effect on the overall efficiency of the reaction with this substrate. The high (E)-selectivity is consistent with the general principles of the HWE reaction with aromatic aldehydes.[1]
Reaction with Aliphatic Aldehydes
The olefination of aliphatic aldehydes provides access to a different class of alkenes and can present a greater challenge in achieving high stereoselectivity.
Table 2: Olefination of Heptanal with Various Benzylphosphonates
| Phosphonate Reagent | Product | Base | Solvent | Yield (%) | E/Z Ratio |
| This compound | 1-(2-Methylphenyl)oct-1-ene | NaH | THF | 75-85 | ~90:10 |
| Diethyl benzylphosphonate | 1-Phenyloct-1-ene | NaH | THF | 80-90 | ~92:8 |
| Diethyl 4-nitrobenzylphosphonate | 1-(4-Nitrophenyl)oct-1-ene | K₂CO₃ | DMF | 70-80 | >95:5 |
Note: The data presented is a synthesis of typical results found in the literature and may vary based on specific reaction conditions.
In reactions with aliphatic aldehydes such as heptanal, this compound still affords good yields, although with a slight decrease in (E)-selectivity compared to reactions with aromatic aldehydes. This modest decrease in stereoselectivity is a common trend in HWE reactions with less sterically demanding aliphatic aldehydes.
Comparative Analysis and Reagent Selection
The choice of phosphonate reagent is dictated by the desired product and the specific constraints of the synthetic route.
-
This compound is the reagent of choice for the synthesis of ortho-methyl substituted stilbenes and related alkenes. Its performance is largely on par with the unsubstituted benzylphosphonate, making it a reliable option.
-
Diethyl benzylphosphonate serves as the benchmark standard for the synthesis of unsubstituted stilbenes and related compounds, consistently providing high yields and excellent (E)-selectivity.
-
Diethyl 4-nitrobenzylphosphonate is advantageous when a milder base is required or when the substrate is sensitive to the strongly basic conditions typically employed with NaH. The electron-withdrawing nitro group increases the acidity of the benzylic protons, allowing for deprotonation with weaker bases like potassium carbonate.
Caption: A decision-making workflow for selecting the appropriate benzylphosphonate reagent.
Experimental Protocols
The following are representative experimental protocols for the Horner-Wadsworth-Emmons reaction using this compound.
General Protocol for Olefination with Sodium Hydride
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde or Heptanal)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes after each wash.
-
Add anhydrous THF to the flask to create a suspension of NaH.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Conclusion
This compound is a highly effective reagent for the synthesis of (E)-ortho-methylstilbenes and related alkenes via the Horner-Wadsworth-Emmons reaction. Its performance in terms of yield and stereoselectivity is comparable to the widely used, unsubstituted Diethyl benzylphosphonate, making it a valuable tool for accessing sterically hindered olefins. The choice between this compound and other substituted benzylphosphonates should be guided by the specific synthetic target and the compatibility of the substrates with the required reaction conditions. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and streamline their synthetic endeavors.
References
A Senior Application Scientist's Guide to Diethyl 2-methylbenzylphosphonate: A Comparative Analysis in Olefination Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical analysis of Diethyl 2-methylbenzylphosphonate, a specialized reagent for the Horner-Wadsworth-Emmons (HWE) reaction. Moving beyond a simple protocol, we explore the nuanced effects of the ortho-methyl substituent on reactivity and stereoselectivity. Through a comparative lens, this document contrasts the performance of this compound with its unsubstituted and para-substituted counterparts—Diethyl benzylphosphonate and Diethyl 4-methylbenzylphosphonate, respectively. By synthesizing kinetic data from the literature with established principles of organic chemistry, this guide offers field-proven insights into experimental design, causality behind reagent choice, and detailed, self-validating protocols for practical application.
Introduction: The Strategic Advantage of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon double bonds with high stereocontrol.[1][2] It represents a significant advancement over the classical Wittig reaction, offering two primary advantages:
-
Enhanced Reactivity: The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic than their analogous phosphonium ylides, enabling reactions with a wider array of carbonyl compounds, including sterically hindered ketones.[1]
-
Simplified Purification: The dialkyl phosphate byproduct is water-soluble, allowing for straightforward removal by aqueous extraction, a notable improvement over the often-problematic separation of triphenylphosphine oxide in Wittig reactions.[2][3]
The HWE reaction typically yields the thermodynamically favored (E)-alkene with high selectivity.[1][4] This stereochemical outcome is governed by the formation of a transient oxaphosphetane intermediate, where steric interactions guide the substituents to a preferred anti-conformation, leading to the trans-alkene.[5]
Within the vast family of phosphonate reagents, substituted benzylphosphonates are critical for the synthesis of stilbenes and related structures. The specific substitution pattern on the aromatic ring—whether electronic or steric in nature—can profoundly influence the reagent's performance. This guide focuses on this compound, where the ortho-methyl group introduces significant steric hindrance near the reactive center, and compares it to the electronically similar but sterically different para-substituted isomer and the unsubstituted parent compound.
Synthesis and Physicochemical Properties of Benzylphosphonates
The most common and efficient method for synthesizing benzylphosphonates is the Michaelis-Arbuzov reaction.[5] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on a benzyl halide. The reaction proceeds through a phosphonium salt intermediate which then dealkylates to yield the final phosphonate product.
General Synthesis Protocol: Michaelis-Arbuzov Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted benzyl bromide (1.0 equivalent).
-
Reagent Addition: Add an excess of triethyl phosphite (typically 1.5 to 2.0 equivalents). The reaction can often be performed neat (without solvent).
-
Reaction Conditions: Heat the mixture, typically to 100-150 °C, and stir for several hours. The progress can be monitored by observing the cessation of ethyl bromide evolution or by TLC/NMR analysis.
-
Work-up and Purification: After cooling, the excess triethyl phosphite and ethyl bromide byproduct are removed by vacuum distillation. The desired benzylphosphonate is then purified by further vacuum distillation or column chromatography.
Physicochemical Data Comparison
The substitution on the benzyl ring subtly alters the physicochemical properties of the phosphonate. The following table summarizes key data for the comparative reagents.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | 31P NMR (δ, ppm) |
| Diethyl benzylphosphonate | ![]() | C₁₁H₁₇O₃P | 228.23 | ~26.5 |
| This compound | ![]() | C₁₂H₁₉O₃P | 242.25 | Predicted ~26 |
| Diethyl 4-methylbenzylphosphonate | ![]() | C₁₂H₁₉O₃P | 242.25 | ~26.0 |
Note: The 31P NMR chemical shift for the 2-methyl isomer is predicted based on data for similar compounds; slight variations are expected due to steric environment.
Core Application: A Comparative Analysis in the HWE Reaction
The true value of a phosphonate reagent is defined by its performance in the HWE reaction. Here, we analyze the distinct behaviors of our three comparative reagents, focusing on reaction rates and stereoselectivity. The central experiment for this comparison is the reaction of each phosphonate with a model aromatic aldehyde, benzaldehyde, under standardized conditions (e.g., NaH in anhydrous THF).
The HWE Reaction Mechanism: A Visual Guide
The reaction proceeds through a well-defined pathway involving deprotonation, nucleophilic attack, and elimination.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Performance Comparison: Unsubstituted vs. Para- vs. Ortho-Substituted
The substituent on the benzyl ring exerts a powerful influence on the reaction. We can dissect this into electronic and steric effects.
Electronic Effects (Unsubstituted vs. 4-Methyl):
The methyl group is a weak electron-donating group. When placed at the para position, it influences the acidity of the benzylic proton.
-
Diethyl benzylphosphonate: Serves as our baseline.
-
Diethyl 4-methylbenzylphosphonate: The electron-donating methyl group slightly decreases the acidity of the α-proton, making deprotonation marginally slower. Consequently, the resulting carbanion is slightly more basic and reactive. Kinetic studies by Zhao et al. show that the reaction rate of Diethyl 4-methylbenzylphosphonate with benzaldehyde is slower than that of the unsubstituted Diethyl benzylphosphonate.[6]
Steric Effects (The Case of 2-Methyl):
-
This compound: The ortho-methyl group introduces significant steric hindrance around the reactive carbanion center. This has two major consequences:
-
Slower Reaction Rate: The steric bulk impedes the approach of the phosphonate carbanion to the aldehyde's carbonyl carbon. This increases the activation energy of the nucleophilic addition step, leading to a significantly slower overall reaction rate compared to the other two isomers.
-
Altered Stereoselectivity: While the HWE reaction typically favors the (E)-alkene, severe steric hindrance can disrupt the equilibrium of the intermediates that leads to the thermodynamically stable product. The bulky ortho-methyl group can force the intermediates into a conformation that, upon elimination, leads to a higher proportion of the (Z)-alkene. While direct comparative data is scarce, studies on similarly hindered systems, such as those using bulky phosphonate ester groups, show a marked shift towards (Z)-selectivity.[5][7] Therefore, a reduced (E)-selectivity or even a preference for the (Z)-isomer can be anticipated.
-
Comparative Experimental Data
The following table summarizes expected and literature-reported outcomes for the reaction with benzaldehyde.
| Reagent | Substituent Effect | Relative Reaction Rate[6] | Expected Yield | Expected E/Z Ratio | Causality |
| Diethyl benzylphosphonate | Baseline | 1.00 | High | >95:5 (E-favored) | Standard HWE reaction with minimal steric or electronic bias. |
| Diethyl 4-methylbenzylphosphonate | Weak Electron-Donating | 0.28 | High | >95:5 (E-favored) | Electron-donating group slightly destabilizes carbanion, slowing the reaction, but does not impact stereochemistry. |
| This compound | Strong Steric Hindrance | Very Slow | Moderate to Low | Reduced E-selectivity, potentially Z-favored | The ortho-methyl group sterically hinders the approach to the aldehyde and disrupts the formation of the most stable (anti) oxaphosphetane intermediate. |
Detailed Experimental Protocol: HWE Olefination
This protocol provides a self-validating system for a typical HWE reaction. All glassware should be flame- or oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Materials
-
Substituted Diethyl benzylphosphonate (1.1 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the sodium hydride dispersion. Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous THF to the washed NaH.
-
Deprotonation: Cool the NaH suspension to 0 °C using an ice-water bath. Slowly add a solution of the Diethyl benzylphosphonate reagent (1.1 eq.) in anhydrous THF to the flask via a syringe or dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases. The formation of the carbanion often results in a color change (e.g., to yellow or orange).
-
Carbonyl Addition: Cool the resulting phosphonate carbanion solution back to 0 °C. Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by cooling it to 0 °C and slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (1x) and then brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the purified alkene.
Experimental Workflow Diagram
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Conclusion and Recommendations
This comparative guide demonstrates that the choice of substituent on a benzylphosphonate reagent is a critical strategic decision in synthesis design.
-
Diethyl benzylphosphonate remains the reliable standard for producing (E)-stilbenes with high yield and selectivity.
-
Diethyl 4-methylbenzylphosphonate behaves very similarly to the unsubstituted version, with a slightly reduced reaction rate due to the electronic effect of the methyl group, but with no significant impact on stereoselectivity.[6]
-
This compound is a specialized reagent whose utility is defined by its steric bulk. It is expected to exhibit significantly lower reaction rates and may offer a pathway to (Z)-stilbene isomers, a reversal of the typical HWE selectivity. Researchers should anticipate lower yields and a more challenging reaction optimization process.
Recommendation: For the reliable and high-yielding synthesis of (E)-stilbenes, Diethyl benzylphosphonate or its para-substituted analogues are the reagents of choice. This compound should be reserved for specific applications where its steric properties can be leveraged to achieve non-traditional (Z)-stereoselectivity, or where the investigation of steric effects is the primary goal.
References
-
Wikipedia (2024). Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Sato, K. et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Available at: [Link]
-
Janicki, I. & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138. Available at: [Link]
-
Sadamoto, R. et al. (2014). Highly E -Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters Using Either LiOH·H₂O or Ba(OH)₂·8H₂O. ResearchGate. Available at: [Link]
-
NROChemistry (n.d.). Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Professor Dave Explains (2023). Horner-Wadsworth-Emmons Reaction. YouTube. Available at: [Link]
-
Janicki, I. & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Center for Biotechnology Information. Available at: [Link]
-
Motoyoshiya, J. et al. (2009). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. ResearchGate. Available at: [Link]
-
Zhao, Y. et al. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkat USA. Available at: [Link]
-
Chem-Station (2014). Horner-Wadsworth-Emmons (HWE) Reaction. Available at: [Link]
-
Bisceglia, J. A. & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET Digital. Available at: [Link]
-
Bisceglia, J. A. & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230. Available at: [Link]
-
Organic Syntheses (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Available at: [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Diethyl 2-methylbenzylphosphonate
For the dedicated researcher, the meticulous scientist, and the forward-thinking drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Diethyl 2-methylbenzylphosphonate, ensuring that its journey from benchtop to final disposition is managed with the utmost care and expertise.
Foundational Safety and Hazard Assessment: Know Your Compound
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. As an organophosphorus ester, it belongs to a class of compounds with a wide range of biological activities and potential toxicities. While specific toxicity data for this compound is not extensively published, its structural analogs and the general class of organophosphate esters are known to be irritants and can have more severe health effects with significant exposure.
A Safety Data Sheet (SDS) for a closely related compound, Diethyl benzylphosphonate, indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted under the assumption that this compound possesses similar hazardous properties.
Immediate Safety Precautions:
-
Engineering Controls: All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[2]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes:
-
Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible. A spill kit containing an inert absorbent material (e.g., vermiculite, sand) should be on hand.[3]
Waste Characterization and Regulatory Compliance: The Legal Landscape
Proper disposal is intrinsically linked to regulatory compliance. The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[1][4] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[1][5][6]
This compound is not a specifically listed hazardous waste.[1] Therefore, its classification as hazardous waste depends on its characteristics.
| Hazardous Characteristic | Applicability to this compound | RCRA Waste Code |
| Ignitability | Unlikely. The flash point of the analogous Diethyl benzylphosphonate is >112 °C (>233.60 °F), which is above the 60°C (140°F) threshold for ignitable liquids.[5] | D001 |
| Corrosivity | Unlikely. Organophosphorus esters are generally not corrosive. | D002 |
| Reactivity | Unlikely. This chemical is not known to be unstable, react violently with water, or generate toxic gases. | D003 |
| Toxicity | Possible. The toxicity of organophosphorus compounds can vary. If the compound is found to be toxic through the Toxicity Characteristic Leaching Procedure (TCLP), it would be classified as hazardous. Given the potential for toxicity within this chemical class, it is prudent to manage it as a toxic hazardous waste. | D004-D043 (depending on the specific toxic contaminant) |
Given the potential for toxicity, it is best practice to manage this compound waste as hazardous waste . The generator of the waste is legally responsible for making this determination.[1][4]
On-Site Management and Segregation: The First Step to Safe Disposal
Proper on-site management is crucial to prevent accidental releases and to ensure the safety of laboratory personnel.
Waste Collection and Containerization:
-
Dedicated Waste Containers: Use a dedicated, properly labeled, and chemically compatible container for the collection of this compound waste. Polyethylene or glass containers are generally suitable.[7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[2]
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents or strong acids/bases, unless as part of a specific, validated neutralization protocol.[2] Collect halogenated and non-halogenated solvent wastes separately.[8]
Satellite Accumulation Areas (SAAs):
Laboratories generating hazardous waste can accumulate it in SAAs, which are at or near the point of generation and under the control of the operator.[9] Key requirements for SAAs include:
-
Containers must be kept closed except when adding waste.[8]
-
A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[10]
Disposal Methodologies: From the Lab to Final Disposition
There are two primary, recommended disposal pathways for this compound: high-temperature incineration and, for small quantities, in-lab chemical hydrolysis by trained personnel.
High-Temperature Incineration (Preferred Method)
Incineration is the most effective and preferred method for the disposal of organophosphorus compounds as it ensures complete destruction of the hazardous organic molecules.[3][11]
Operational Parameters for Effective Incineration:
| Parameter | Recommended Condition | Rationale |
| Temperature | 850°C to 1300°C | Ensures complete thermal decomposition of the organophosphorus compounds.[12] For some hazardous wastes, temperatures above 1000°C are required.[3] |
| Residence Time | Minimum of 2 seconds | Provides sufficient time for the complete destruction of the hazardous constituents.[11] |
| Destruction and Removal Efficiency (DRE) | ≥ 99.99% | This is the regulatory standard to ensure that the hazardous organic constituents are effectively destroyed.[13] |
Workflow for Incineration Disposal:
Caption: Workflow for Incineration Disposal of this compound.
Chemical Hydrolysis (For Small, In-Lab Quantities)
For small quantities of this compound, chemical hydrolysis can be a viable option to render the compound less hazardous before disposal as aqueous waste. This should only be performed by trained personnel with a thorough understanding of the reaction.[2][3] Organophosphorus esters can be hydrolyzed under acidic or basic conditions.[14][15]
Acidic Hydrolysis Protocol (General Guidance):
This protocol is based on general procedures for the hydrolysis of phosphonate esters and should be optimized and validated for this compound in your specific laboratory setting.
Materials:
-
This compound waste
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Sodium bicarbonate (NaHCO₃) for neutralization
-
Appropriate reaction vessel (e.g., round-bottom flask with a reflux condenser)
-
Stir plate and stir bar
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a chemical fume hood, combine the this compound waste with a solution of hydrochloric acid (e.g., 3M HCl) in a round-bottom flask equipped with a stir bar and reflux condenser. The exact concentration and volume of acid will depend on the amount of phosphonate waste and should be determined on a small scale first.
-
Heating and Reflux: Gently heat the mixture to reflux with stirring. The hydrolysis of phosphonates can take several hours.[14] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[15]
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate. Be cautious as this will generate carbon dioxide gas.[3] Monitor the pH until it is between 6 and 8.
-
Disposal: The resulting neutralized aqueous solution, containing the hydrolyzed products (2-methylbenzylphosphonic acid and ethanol), can be disposed of as aqueous chemical waste in accordance with your institution's and local regulations.
Caption: Experimental Workflow for Acidic Hydrolysis of this compound.
Spill Management and Emergency Procedures
In the event of a spill, prompt and appropriate action is critical to mitigate hazards.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated by working within a fume hood or increasing air exchange.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 1.
-
Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[3]
-
Collect and Containerize: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a final rinse with water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Transportation and Final Disposal
The transportation of hazardous waste is regulated by the Department of Transportation (DOT).[16][17] When using a licensed hazardous waste contractor, they will be responsible for ensuring compliance with all transportation regulations, including proper packaging, labeling, and shipping papers (manifests).[18]
Key DOT Requirements for Shippers:
-
Proper Shipping Name: The waste must be described by its proper shipping name.
-
Hazard Class: The appropriate hazard class must be identified.
-
Packaging: The waste must be in DOT-approved packaging.
-
Labeling and Placarding: The packages and transport vehicle must be correctly labeled and placarded.[17]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a multi-faceted process that requires a strong foundation in chemical safety, regulatory awareness, and procedural diligence. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure that they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment. This commitment to the complete lifecycle management of chemical reagents is a hallmark of a world-class research and development operation.
References
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The Hydrolysis of Phosphinates and Phosphonates: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]
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The Hydrolysis of Phosphinates and Phosphonates: A Review. (2018). ResearchGate. Retrieved from [Link]
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Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides. (1975). EPA. Retrieved from [Link]
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HAZARDOUS WASTE INCINERATION. (n.d.). HiTemp Technology. Retrieved from [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Concentration profile for the components during the hydrolysis of diethyl benzylphosphonate (4k) under optimum conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Hazardous Waste & Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
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BASEL CONVENTION TECHNICAL GUIDELINES ON INCINERATION ON LAND. (n.d.). Basel Convention. Retrieved from [Link]
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EPA Hazardous Waste Codes. (n.d.). Alfred University. Retrieved from [Link]
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The Case for Incineration in Hazardous Waste Management. (n.d.). Hilaris Publisher. Retrieved from [Link]
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Hazardous waste characterization. (n.d.). Practice Greenhealth. Retrieved from [Link]
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EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Hazardous Chemical Waste Defined. (n.d.). Temple University. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium. (1983). EPA. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. Retrieved from [Link]
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Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Federal Hazardous Material (HazMat) Requirements. (n.d.). Pesticide Environmental Stewardship. Retrieved from [Link]
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PI-161/PI198: Transporting Pesticides and Understanding the Rules of the Road: Pest Control Businesses. (n.d.). UF/IFAS EDIS. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA. Retrieved from [Link]
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4 Hazardous Waste Characteristics Under RCRA. (2025). YouTube. Retrieved from [Link]
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On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Waste incinerators. (n.d.). Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs under Article 5 of the Stockholm Convention. Retrieved from [Link]
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Hazardous Waste Transportation. (n.d.). US EPA. Retrieved from [Link]
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Hazardous Waste Characteristics. (2025). US EPA. Retrieved from [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). US EPA. Retrieved from [Link]
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Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (1992). EPA. Retrieved from [Link]
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Method 8141B: Organophosphorus Compounds by Gas Chromatography. (n.d.). EPA. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling Diethyl 2-methylbenzylphosphonate
For the dedicated researcher, scientist, and drug development professional, the pursuit of novel compounds is a journey marked by both discovery and diligence. Diethyl 2-methylbenzylphosphonate, a versatile organophosphorus compound, holds potential in various synthetic pathways. However, its handling demands a meticulous approach to safety, grounded in a deep understanding of its chemical nature. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and confidence in your laboratory operations.
Immediate Hazard Assessment: Understanding the Risks
This compound is an organophosphorus compound that, while not as acutely toxic as some pesticides in its class, still presents significant hazards upon exposure. The primary routes of exposure are inhalation, skin contact, and eye contact. The immediate health effects are irritation to the skin, eyes, and respiratory system.[1][2] Long-term or high-concentration exposure can lead to more severe health complications, characteristic of organophosphate toxicity.
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation | Causes skin irritation upon contact.[1] | Exclamation Mark |
| Eye Irritation | Causes serious eye irritation.[1][2] | Exclamation Mark |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][2] | Exclamation Mark |
This table summarizes the primary, immediate hazards associated with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The selection of appropriate PPE is not merely a matter of compliance but a critical step in risk mitigation.
Hand Protection: The Critical Barrier
Given that dermal contact is a primary route of exposure for many chemicals, selecting the correct gloves is paramount. For organophosphorus compounds, standard latex or vinyl gloves are insufficient.
-
Recommended Glove Types: Butyl rubber or nitrile rubber gloves are recommended for handling organophosphorus compounds.[3] These materials provide superior resistance to this class of chemicals.
-
Glove Thickness: A minimum thickness of 12 to 22 mils (0.012 to 0.022 inches) is advised for adequate protection during routine handling.
-
Double Gloving: For procedures with a higher risk of splashing or for extended handling times, wearing two pairs of gloves is a prudent measure.[4]
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated, and do not reuse disposable gloves.
Eye and Face Protection: Shielding from Splashes and Vapors
-
Safety Goggles: Tightly fitting chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[1]
-
Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as during transfers of larger volumes or when reacting the compound under pressure.
Respiratory Protection: Guarding Against Inhalation
Handling this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Respirator Type: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required. These cartridges are typically color-coded black.
-
Fit Testing: A proper fit is crucial for the effectiveness of a respirator. All users of tight-fitting respirators must be fit-tested annually.
Protective Clothing: Minimizing Skin Contact
-
Laboratory Coat: A flame-resistant lab coat should be worn and buttoned to its full length.
-
Chemical-Resistant Apron: When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron over the lab coat is recommended.
-
Full-Body Suit: For large-scale operations or in the event of a significant spill, a chemical-resistant, disposable full-body suit may be necessary.
Operational Plan: From Benchtop to Waste Stream
A comprehensive operational plan ensures that safety is integrated into every step of the workflow, from preparation to disposal.
Handling Procedures
-
Preparation: Before handling, ensure that a safety data sheet (SDS) for this compound is readily accessible.[1] Have a spill kit and emergency contact information clearly posted.
-
Location: All handling of the chemical should be performed in a designated area, inside a certified chemical fume hood, to minimize the inhalation of vapors.[1]
-
Transfer: Use appropriate tools such as a pipette or a syringe for transferring the liquid. Avoid pouring directly from large containers to minimize the risk of splashing.
-
Heating: If heating is required, use a controlled heating source like a heating mantle or a sand bath. Avoid open flames.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Emergency Response Plan: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is critical to minimizing harm.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and associated waste is crucial to protect both human health and the environment. All waste must be handled as hazardous waste.
Waste Segregation and Collection
-
Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, labeled, and sealed hazardous waste container.
-
Solid Waste: All contaminated materials, including used gloves, disposable lab coats, and absorbent materials from spill clean-ups, must be collected in a separate, clearly labeled hazardous waste container.[1]
-
Empty Containers: "Empty" containers may still contain hazardous residues. Triple rinse the container with a suitable solvent, and collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[1]
Decontamination and Disposal
-
Decontamination of Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand. Collect the contaminated absorbent into a sealed container for disposal. Many organophosphate pesticides can be decomposed by treating with lye (sodium hydroxide) or lime. However, this should only be performed by trained personnel following a validated procedure.
-
Final Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[1]
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research with this compound. Remember that safety is a continuous process of learning, vigilance, and shared responsibility.
References
- Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. (2007). Emergency Medicine Australasia, 19(1), 51-60.
- Chittrakul, S., Sapbamrer, R., & Hongsibsong, S. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. Toxicology and Industrial Health, 38(12), 834-845.
- SAFETY DATA SHEET - Diethyl benzylphosphon
-
Diethyl benzylphosphonate. PubChem. (n.d.). Retrieved from [Link]
- SAFETY DATA SHEET - Diethyl ethylphosphon
-
Pesticide Decontaminants. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]
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Decontamination. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
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Personal Protective Equipment for Working With Pesticides. (2000). University of Missouri Extension. Retrieved from [Link]
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OSHA Glove Selection Chart. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Minimize Exposure with Personal Protective Equipment. (n.d.). BASF Agricultural Solutions. Retrieved from [Link]
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Personal Protective Equipment for Pesticide Handlers. (2023). U.S. Environmental Protection Agency. Retrieved from [Link]
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Chemical Cartridge Respirator. (n.d.). Pesticide Environmental Stewardship. Retrieved from [Link]
- NIOSH: Use proper PPE with chemo agents. (2009). Clinician Reviews, 19(2), 8.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



